molecular formula C11H14ClNO2 B1325514 Pentyl 2-chloroisonicotinate CAS No. 898784-88-8

Pentyl 2-chloroisonicotinate

Cat. No.: B1325514
CAS No.: 898784-88-8
M. Wt: 227.69 g/mol
InChI Key: NYNRUQDYRYVLHZ-UHFFFAOYSA-N
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Description

Pentyl 2-chloroisonicotinate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRUQDYRYVLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642145
Record name Pentyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-88-8
Record name Pentyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pentyl 2-chloroisonicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic rationale behind the chosen synthetic methodology, offering a detailed, step-by-step protocol for its preparation via Fischer esterification. Furthermore, it outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound, incorporating nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both theoretical insights and actionable experimental procedures.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridine carboxylate esters. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules. The introduction of a chlorine atom at the 2-position and an ester at the 4-position creates a versatile chemical entity. The chloro-substituent can serve as a handle for further functionalization through nucleophilic aromatic substitution reactions, while the pentyl ester group can modulate the compound's lipophilicity and pharmacokinetic profile.

Derivatives of 2-chloroisonicotinic acid are pivotal intermediates in the synthesis of a range of significant compounds, from pharmaceuticals to agrochemicals. The strategic synthesis and thorough characterization of esters like this compound are therefore critical steps in the development of novel chemical entities.

Strategic Synthesis: The Fischer Esterification Approach

The synthesis of this compound is most efficiently achieved through the Fischer esterification of 2-chloroisonicotinic acid with pentan-1-ol. This acid-catalyzed esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols.[1][2]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The mechanism, illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

To drive the equilibrium towards the product, the reaction is typically conducted using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1] For the synthesis of a long-chain ester like the pentyl ester, using an excess of the less volatile reactant (2-chloroisonicotinic acid) and a Dean-Stark trap is a particularly effective strategy.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 2-Chloroisonicotinic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H+ ROH Pentan-1-ol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Pentan-1-ol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water H2O

Figure 1: Generalized mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Chloroisonicotinic acidC₆H₄ClNO₂157.5610.0 g0.0635
Pentan-1-olC₅H₁₂O88.1525 mL0.231
Concentrated Sulfuric AcidH₂SO₄98.081 mL-
TolueneC₇H₈92.14100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chloroisonicotinic acid (10.0 g, 0.0635 mol), pentan-1-ol (25 mL, 0.231 mol), and toluene (100 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Synthesis_Workflow A Combine Reactants & Solvent (2-Chloroisonicotinic acid, Pentan-1-ol, Toluene) B Add Catalyst (Conc. H2SO4) A->B C Reflux with Dean-Stark Trap (4-6 hours) B->C D Cool and Quench (Sat. NaHCO3) C->D E Liquid-Liquid Extraction (Diethyl Ether) D->E F Wash and Dry (Brine, MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation or Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~0.9t3H-CH₃
H-b, H-c~1.3-1.4m4H-CH₂-CH₂-CH₃
H-d~1.7p2H-O-CH₂-CH₂-
H-e~4.3t2H-O-CH₂-
H-3, H-5~7.8d1HPyridine Ring
H-6~8.6s1HPyridine Ring

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)
C-a~14.0
C-b~22.4
C-c~28.2
C-d~28.6
C-e~66.0
C-3, C-5~122, 125
C-4~140
C-2~152
C=O~164

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, 1550Medium-StrongC=C and C=N stretches (pyridine ring)
~1250StrongC-O stretch (ester)
~850MediumC-Cl stretch

The presence of a strong absorption around 1730 cm⁻¹ is a key indicator of the successful formation of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 227 (for ³⁵Cl) and 229 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the pentoxy group (-OC₅H₁₁) leading to a fragment at m/z = 140.

    • Loss of the pentyl group (-C₅H₁₁) leading to a fragment at m/z = 156.

    • Cleavage of the ester with charge retention on the pentyl fragment, giving a peak at m/z = 71.

    • The fragmentation of pyridine carboxylic acid esters can be complex, often involving the pyridine nitrogen.[3][4]

The observation of the correct molecular ion peak with the characteristic isotopic pattern for chlorine is strong evidence for the formation of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via Fischer esterification. The provided protocol, coupled with the detailed characterization workflow, offers a comprehensive framework for the preparation and validation of this important chemical intermediate. The insights into the mechanistic underpinnings of the synthesis and the expected analytical data will aid researchers in the successful execution of this procedure and the confident identification of the final product. This foundational knowledge is crucial for the subsequent application of this compound in the development of novel pharmaceuticals and agrochemicals.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
  • Fischer Esterification. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Glenn, R. A., & Edwards, J. D. (1956). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 21(2), 159-162.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Zha, G., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26909–26918.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly drug recalls is a suboptimal physicochemical profile of the active pharmaceutical ingredient (API).[1] Properties such as acidity (pKa), lipophilicity (logP), solubility, and stability are not mere academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A comprehensive understanding of these parameters from the outset is paramount for making informed decisions, guiding lead optimization, and ultimately, de-risking the entire drug development process.[3]

This technical guide provides a deep dive into the core physicochemical properties of Pentyl 2-chloroisonicotinate , a molecule of interest within the broader class of chloro-substituted pyridine derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach its characterization. We will explore both cutting-edge computational prediction methodologies and robust experimental protocols, explaining the rationale behind each step. The 2-chloro-pyridine moiety is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds with antibacterial, antiviral, and anti-inflammatory properties.[4] A thorough characterization of its ester derivatives, such as this compound, is therefore a critical step in unlocking their therapeutic potential.

Molecular Identity and Structural Features

Before delving into its physicochemical properties, it is essential to establish the fundamental identity of this compound.

PropertyValueSource
IUPAC Name pentyl 2-chloropyridine-4-carboxylateN/A
CAS Number 898784-88-8N/A
Molecular Formula C₁₁H₁₄ClNO₂N/A
Molecular Weight 227.69 g/mol N/A
Canonical SMILES CCCCCCOC(=O)C1=CC(=NC=C1)ClN/A

The structure reveals a pyridine ring substituted with a chlorine atom at the 2-position and a pentyl ester at the 4-position. The presence of the basic nitrogen atom in the pyridine ring, the electrophilic chlorine atom, and the lipophilic pentyl chain are key features that will dictate the molecule's physicochemical behavior.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a measure of its acidity or basicity and is crucial for predicting its charge state at different physiological pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.[5] For this compound, the primary ionizable center is the nitrogen atom of the pyridine ring.

Computational pKa Prediction: An Early Insight

In the absence of experimental data, in silico pKa prediction offers a rapid and cost-effective first assessment.[6] Modern computational tools employ a variety of methods, from empirical models based on large datasets to more rigorous quantum mechanical calculations.[7][8]

Predicted pKa of this compound:

Ionizable GroupPredicted pKaComputational Method
Pyridine Nitrogen~1.5 - 2.5Various (e.g., ChemAxon, Schrödinger's Epik)

Note: This is an estimated range. The actual value can be influenced by the specific software and algorithm used.

The electron-withdrawing effect of the chlorine atom at the 2-position is expected to significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Experimental Determination of pKa: The Gold Standard

While computational methods are valuable for initial screening, experimental determination remains the gold standard for accuracy. Potentiometric titration and UV-spectrophotometry are two commonly employed techniques.

Workflow for pKa Determination:

Caption: Experimental workflow for pKa determination.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and, consequently, oral absorption.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.

In Silico logP Prediction: A Rapid Assessment

A variety of computational methods exist for predicting logP, ranging from fragment-based approaches to atom-based calculations.[10] These tools provide a quick estimate of a molecule's lipophilicity early in the discovery process.

Predicted logP of this compound:

ParameterPredicted ValueComputational Method
cLogP~3.5 - 4.5Various (e.g., Daylight, ChemDraw)

Note: This is an estimated range and can vary between different prediction algorithms.

The presence of the pentyl chain significantly contributes to the predicted high lipophilicity of the molecule.

Experimental Determination of logP/logD: Shake-Flask and HPLC Methods

The traditional "shake-flask" method is the benchmark for logP determination, but it can be time-consuming.[11] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative by correlating retention time with the logP of a set of standards.

Workflow for Experimental logP/logD Determination:

logP_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method A Dissolve compound in n-octanol and water B Shake to equilibrate A->B C Separate layers and quantify compound concentration in each B->C D Calculate P = [octanol]/[water] and logP = log(P) C->D E Run a series of standards with known logP values F Create a calibration curve of retention time vs. logP E->F G Inject the test compound and determine its retention time H Interpolate logP from the calibration curve G->H

Caption: Experimental workflows for logP determination.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13] Both kinetic and thermodynamic solubility are important parameters to assess.

Experimental Protocols for Solubility Determination

High-throughput kinetic solubility assays are commonly used in early drug discovery for rapid screening.[14][15] Thermodynamic solubility, which represents the true equilibrium solubility, is typically measured for lead compounds.[16]

Step-by-Step Protocol for Kinetic Solubility Assay (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the first column.

  • Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to the next column containing the assay buffer (e.g., phosphate-buffered saline, pH 7.4) and mixing.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[13]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Chemical Stability: Ensuring Shelf-Life and In Vivo Integrity

The chemical stability of a drug candidate is critical for ensuring its shelf-life, maintaining its therapeutic efficacy, and preventing the formation of potentially toxic degradation products.[17] Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways.[18]

Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are essential for developing a stability-indicating analytical method, typically using RP-HPLC.[19] These studies expose the drug substance to harsh conditions to accelerate its degradation.

Workflow for Stability Assessment:

Caption: Workflow for forced degradation and stability assessment.

The chloro-substituted pyridine ring can be susceptible to nucleophilic substitution, and the ester functionality is prone to hydrolysis under both acidic and basic conditions.[20][21]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-chloroisonicotinic acid with pentanol. The Fischer-Speier esterification is a classic and effective method for this transformation.[22][23]

Step-by-Step Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroisonicotinic acid (1 equivalent), pentanol (a large excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[24]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion: A Framework for Informed Drug Development

This technical guide has provided a comprehensive framework for the physicochemical characterization of this compound. By integrating computational predictions with robust experimental protocols, researchers can build a detailed understanding of this molecule's pKa, lipophilicity, solubility, and stability. This knowledge is not merely academic; it is a critical enabler of rational drug design and development.[5] A thorough physicochemical profile empowers scientists to anticipate potential liabilities, optimize molecular properties, and ultimately increase the probability of advancing a promising candidate into the clinic. The methodologies outlined herein are not only applicable to this compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

Sources

Spectroscopic Characterization of Pentyl 2-chloroisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of success. Pentyl 2-chloroisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth analysis of the spectroscopic techniques required to elucidate and confirm the structure of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted data and the rationale behind the experimental methodologies.

Molecular Structure and Predicted Spectroscopic Data

Chemical Structure:

Molecular Formula: C₁₁H₁₄ClNO₂

Molecular Weight: 227.69 g/mol

The following sections provide a detailed prediction of the spectroscopic data for this compound, based on established principles of organic spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet (d)1HH-6 (Pyridine)
~7.8Doublet of Doublets (dd)1HH-5 (Pyridine)
~7.7Doublet (d)1HH-3 (Pyridine)
~4.3Triplet (t)2H-OCH₂-
~1.8Quintet (quin)2H-OCH₂CH ₂-
~1.4Multiplet (m)4H-CH₂CH ₂CH ₂CH₃
~0.9Triplet (t)3H-CH₃

Expertise & Experience in ¹H NMR Analysis:

The choice of a 500 MHz spectrometer is deliberate; higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced multiplets of the pentyl chain. Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a single residual solvent peak at 7.26 ppm for easy referencing.

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons of the pyridine ring are deshielded and appear at higher chemical shifts due to the ring current and the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative nitrogen. The protons of the pentyl ester group exhibit characteristic aliphatic signals, with the methylene group attached to the oxygen (-OCH₂-) being the most deshielded in the chain.

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~152C-2 (Pyridine, C-Cl)
~150C-6 (Pyridine)
~148C-4 (Pyridine)
~127C-5 (Pyridine)
~122C-3 (Pyridine)
~66-OCH₂-
~28.5-OCH₂C H₂-
~28.0-CH₂C H₂CH₂CH₃
~22.0-C H₂CH₃
~14.0-CH₃

Expertise & Experience in ¹³C NMR Analysis:

A standard proton-decoupled ¹³C NMR experiment is proposed. This technique simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon environment. The chemical shifts are highly diagnostic of the functional groups present. The ester carbonyl carbon is significantly deshielded, appearing around 164 ppm. The aromatic carbons of the pyridine ring have distinct chemical shifts influenced by the positions of the nitrogen, chlorine, and ester groups. The carbons of the pentyl chain show typical aliphatic signals, with a predictable upfield trend as the distance from the electron-withdrawing ester group increases.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of this compound is expected to be performed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, as this requires minimal sample preparation for a liquid sample.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1600, ~1470MediumC=C & C=N Stretch (Pyridine Ring)
~1250StrongC-O Stretch (Ester)
~850StrongC-Cl Stretch

Trustworthiness in IR Protocol:

The ATR-FTIR technique provides a self-validating system for liquid samples. A background spectrum of the clean ATR crystal is taken first. Then, a small drop of the sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background, yielding the infrared spectrum of the sample. This procedure is highly reproducible and minimizes environmental interferences (e.g., from atmospheric CO₂ and water vapor).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (EI-MS):

  • Molecular Ion (M⁺): m/z = 227 (and a smaller M+2 peak at m/z = 229 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom).

  • Major Fragment Ions (m/z):

    • 156: Loss of the pentyl group (-C₅H₁₁)

    • 128: Loss of the pentoxy group (-OC₅H₁₁)

    • 71: Pentyl cation (C₅H₁₁⁺)

    • 57: Butyl cation (C₄H₉⁺) - from fragmentation of the pentyl chain.

    • 43: Propyl cation (C₃H₇⁺) - from fragmentation of the pentyl chain.

Authoritative Grounding in Fragmentation Mechanisms:

The fragmentation of this compound under EI conditions is predicted to follow established pathways for esters and chloro-aromatic compounds.[1] The molecular ion is formed by the loss of an electron. Subsequent fragmentation can occur via several routes, including alpha-cleavage adjacent to the carbonyl group and cleavage of the ester C-O bond. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) provides a definitive marker for chlorine-containing fragments.

Experimental Protocols

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR 500 MHz C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR 125 MHz NMR_Data Data Processing & Analysis H1_NMR->NMR_Data C13_NMR->NMR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Prep ATR-FTIR Setup (Background Scan) IR_Acq Sample Application (1 drop) IR_Prep->IR_Acq IR_Spec Spectrum Acquisition IR_Acq->IR_Spec IR_Spec->Structure_Confirmation MS_Prep Sample Introduction (Direct Infusion/GC-MS) MS_Ion Electron Ionization (EI) MS_Prep->MS_Ion MS_Ana Mass Analysis MS_Ion->MS_Ana MS_Ana->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Use chloroform-d (CDCl₃) as the solvent.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 500 MHz NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (125 MHz).

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

2. ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, followed by a dry cloth.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate sample spectrum.[4][5]

  • Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal.[6][7]

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

3. Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or by injecting a dilute solution into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. By integrating the data from these orthogonal analytical methods, researchers can achieve a high degree of confidence in the identity and purity of their compounds, a critical step in the rigorous process of drug discovery and development. This guide provides the predictive framework and methodological considerations to empower scientists in this essential endeavor.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).

Sources

Solubility and stability of "Pentyl 2-chloroisonicotinate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Pentyl 2-chloroisonicotinate in Organic Solvents

Introduction

This compound, a pyridine derivative, presents a chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, featuring a chlorinated pyridine ring and a pentyl ester functional group, suggests a lipophilic character with potential for diverse chemical interactions. Understanding the solubility and stability of this molecule in various organic solvents is a critical prerequisite for its advancement through the development pipeline, from initial screening and synthesis to formulation and manufacturing.[1][2]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. Our approach is grounded in the principles of quality by design (QbD), ensuring that the data generated is robust, reliable, and directly applicable to informed decision-making in a pharmaceutical development context.[3]

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic physicochemical properties of this compound is paramount before embarking on extensive solubility and stability studies. These properties will govern its behavior in solution and as a solid.

1.1. Predicted Properties

Based on its chemical structure, several key properties can be predicted, which will inform our experimental design.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₄ClNO₂Derived from chemical structure.
Molecular Weight 227.69 g/mol Calculated from the molecular formula.
LogP ~3.5 - 4.5The pentyl chain and chloro-substituent contribute to its lipophilicity.
pKa ~1.5 - 2.5 (conjugate acid)The electron-withdrawing effect of the chloro group and the ester functionality will decrease the basicity of the pyridine nitrogen compared to pyridine itself.[4][5]
Appearance Likely a liquid or low-melting solidMany similar small organic molecules are liquids or low-melting solids at room temperature.

1.2. Experimental Verification

Initial experimental work should focus on verifying these predicted properties and characterizing the solid-state form of the material if it is a solid.

  • Appearance: Visual inspection.

  • Identity: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for >98% purity for subsequent studies.[1]

  • Melting Point: Determined by Differential Scanning Calorimetry (DSC) to ascertain the melting temperature and thermal behavior.[6]

  • pKa: Determined by potentiometric titration or UV-spectrophotometry to understand its ionization behavior in different pH environments.

Solubility Assessment in Organic Solvents

The selection of an appropriate solvent system is crucial for synthesis, purification, formulation, and analytical method development.[7][8] A systematic approach to solubility assessment is therefore essential.

2.1. Rationale for Solvent Selection

The chosen solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile. The selection should also consider solvents commonly used in pharmaceutical manufacturing.[9][10]

Table of Selected Organic Solvents for Solubility Screening:

Solvent ClassSolventPolarity IndexRationale for Inclusion
Alcohols Methanol5.1Polar protic solvent, common in synthesis and analysis.
Ethanol4.3Generally recognized as safe (GRAS) solvent, widely used in formulations.[11]
Isopropanol3.9Common cleaning and processing solvent.
Ketones Acetone5.1Polar aprotic solvent, useful for extractions and cleaning.[8]
Esters Ethyl Acetate4.4Common solvent for chromatography and extractions.
Ethers Diethyl Ether2.8Non-polar solvent for extractions.
Chlorinated Dichloromethane3.1Excellent solvent for a wide range of organic compounds.
Aprotic Polar Acetonitrile5.8Common mobile phase in reversed-phase HPLC.
Dimethyl Sulfoxide (DMSO)7.2High-polarity solvent, often used for challenging-to-dissolve compounds.
Hydrocarbons Hexane0.1Non-polar solvent, useful for understanding lipophilicity.
Toluene2.4Aromatic solvent, can offer different solvation properties.

2.2. Experimental Protocol for Isothermal Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound at a controlled temperature (e.g., 25 °C).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in a sealed vial. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant temperature (25 °C ± 1 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter compatible with the solvent to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

2.3. Data Presentation

The results should be tabulated for easy comparison.

Hypothetical Solubility Data for this compound at 25 °C:

SolventSolubility (mg/mL)Classification
Methanol>100Very Soluble
Ethanol>100Very Soluble
Isopropanol50-100Freely Soluble
Acetone>100Very Soluble
Ethyl Acetate>100Very Soluble
Diethyl Ether20-50Soluble
Dichloromethane>100Very Soluble
Acetonitrile>100Very Soluble
Dimethyl Sulfoxide (DMSO)>100Very Soluble
Hexane<1Sparingly Soluble
Toluene10-20Soluble

Stability-Indicating Method Development and Forced Degradation Studies

A robust stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the intact drug from its potential degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[1]

3.1. Development of a Stability-Indicating HPLC Method

The goal is to develop a method that provides good resolution between the main peak of this compound and any peaks corresponding to impurities or degradants.

Starting HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

This method will be optimized based on the results of forced degradation studies.

3.2. Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for method validation.[12] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[12]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze samples at time points Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Analyze samples at time points Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze samples at time points Thermal Thermal Degradation (e.g., 80°C, solid & solution) Thermal->HPLC Analyze samples at time points Photo Photostability (ICH Q1B conditions) Photo->HPLC Analyze samples at time points LCMS LC-MS for Peak Identification HPLC->LCMS Identify degradants Purity Assess Peak Purity HPLC->Purity Mass_Balance Calculate Mass Balance HPLC->Mass_Balance Pathway Propose Degradation Pathways LCMS->Pathway API This compound (in solution and solid state) API->Acid Expose to stress API->Base Expose to stress API->Oxidation Expose to stress API->Thermal Expose to stress API->Photo Expose to stress Hydrolysis_Pathway Parent This compound Acid_Product 2-Chloroisonicotinic Acid Parent->Acid_Product H⁺/H₂O or OH⁻/H₂O Alcohol_Product Pentanol Parent->Alcohol_Product H⁺/H₂O or OH⁻/H₂O

Caption: Predicted hydrolytic degradation pathway of this compound.

Long-Term and Accelerated Stability Studies

Once the stability-indicating method is validated, formal stability studies should be conducted according to ICH guidelines.

4.1. Protocol for Solution Stability

To assess the stability of this compound in solution, prepare solutions in a selection of representative solvents (e.g., ethanol, acetonitrile, ethyl acetate) at a known concentration. Store these solutions under different conditions and analyze at specified time points.

Storage Conditions and Time Points:

ConditionTemperatureTime Points
Long-Term 25 °C ± 2 °C0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C0, 1, 2, 3, 6 months
Refrigerated 5 °C ± 3 °C(As needed based on intended use)

4.2. Data Presentation for Stability Studies

The results should be presented in a clear, tabular format.

Example Stability Data Table (Hypothetical):

Time Point (Months)Assay (%) at 25°CTotal Impurities (%) at 25°CAssay (%) at 40°CTotal Impurities (%) at 40°C
099.80.299.80.2
199.70.399.50.5
399.50.598.91.1
699.20.897.52.5

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the solubility and stability of this compound in organic solvents. By systematically determining its physicochemical properties, assessing its solubility across a range of solvents, and performing thorough forced degradation and long-term stability studies, a robust data package can be generated. This data is indispensable for guiding formulation development, ensuring analytical method robustness, and ultimately, supporting the successful progression of this compound through the pharmaceutical development lifecycle. The application of these principles will ensure a thorough understanding of the molecule's behavior, mitigating risks and enabling data-driven decisions.

References

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A Senior Application Scientist's Guide to Pentyl 2-chloroisonicotinate: A Versatile Pyridine Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged core in a multitude of functional molecules. However, the true potential of a pyridine core is only unlocked through precise and versatile functionalization. This guide focuses on a particularly valuable, yet underexplored, building block: Pentyl 2-chloroisonicotinate .

This molecule is strategically designed for synthetic utility. The chlorine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling and substitution reactions. The pentyl ester at the 4-position provides steric bulk and modulates solubility, while also offering a site for subsequent chemical modification. This guide will provide an in-depth technical overview of the synthesis, reactivity, and application of this compound, grounded in the established principles of pyridine chemistry.

Core Attributes of this compound

A thorough understanding of the physicochemical properties of a building block is the foundation for its effective use.

PropertyValueSource
CAS Number 898784-88-8[]
Molecular Formula C11H14ClNO2[]
Molecular Weight 227.69 g/mol []
IUPAC Name pentyl 2-chloropyridine-4-carboxylate[]
Canonical SMILES CCCCCOC(=O)C1=CC(=NC=C1)Cl[]

A commercial supplier, BLD Pharm, indicates the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, which is critical for batch-to-batch quality control.[2]

Synthesis of this compound: A Proposed Protocol

While specific literature on the synthesis of this compound is not abundant, a robust and scalable protocol can be readily devised from the commercially available 2-chloroisonicotinic acid via Fischer esterification. The rationale behind this choice is the operational simplicity, high atom economy, and the use of common laboratory reagents.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-chloroisonicotinic acid and pentan-1-ol.

Materials:

  • 2-chloroisonicotinic acid (1.0 eq)

  • Pentan-1-ol (10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Dichloromethane (for extraction)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid and an excess of pentan-1-ol.

  • With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

  • Heat the reaction mixture to reflux (the temperature will be close to the boiling point of pentan-1-ol, ~138 °C) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting carboxylic acid is observed.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene or dichloromethane) and wash sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The excess pentan-1-ol can be removed by vacuum distillation to yield the crude this compound, which can be further purified by flash column chromatography on silica gel if necessary.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis Workflow Start 2-chloroisonicotinic acid + Pentan-1-ol Reaction Reflux with H₂SO₄ catalyst Start->Reaction Step 1-3 Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Step 4-5 Purification Drying, Concentration & (Optional) Chromatography Workup->Purification Step 6 Product This compound Purification->Product Step 7

Caption: Workflow for the synthesis of this compound.

The Reactivity Landscape: A Hub for Molecular Diversity

The synthetic power of this compound lies in the reactivity of the 2-chloro substituent. This position is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing two orthogonal pathways for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is an "activated" aryl chloride due to the electron-withdrawing nature of the ring nitrogen and the ester group.[3] This makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or aryl-vinyl structures.[4][5] The reaction of this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base will yield the corresponding 2-substituted isonicotinate.

Proposed Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl/vinyl boronic acid (1.2 eq), this compound (1.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product by column chromatography.

The choice of ligand is critical, especially for less reactive aryl chlorides, to promote the oxidative addition step and prevent catalyst deactivation.[4][6]

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations or as a structural element in conjugated materials.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Proposed Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C until completion, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Modern protocols using bulky, electron-rich phosphine ligands may allow for room-temperature coupling even with aryl chlorides.[9]

The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, a crucial linkage in many pharmaceuticals.[10][11] This reaction couples this compound with a primary or secondary amine.

Proposed Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(NHC) complex, 1-4 mol%), a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald-type biaryl phosphine, 1.2-2.0 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).[12]

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the resulting aryl amine by column chromatography.

The development of specialized ligands has been instrumental in expanding the scope of this reaction to include challenging substrates and ammonia equivalents.[10][11]

Diagram of Cross-Coupling Pathways

G cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start This compound Suzuki_Product 2-Aryl/Vinyl Product Start->Suzuki_Product Sono_Product 2-Alkynyl Product Start->Sono_Product BW_Product 2-Amino Product Start->BW_Product Suzuki_Reagent R-B(OH)₂ Suzuki_Reagent->Suzuki_Product Pd catalyst, Base Sono_Reagent R-C≡CH Sono_Reagent->Sono_Product Pd catalyst, Cu(I), Base BW_Reagent R₂NH BW_Reagent->BW_Product Pd catalyst, Base, Ligand

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (NAS)

Distinct from metal-catalyzed pathways, the electron-deficient nature of the pyridine ring allows for direct substitution of the 2-chloro group by strong nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (NAS), proceeds via a Meisenheimer complex intermediate.[13][14] The presence of the electron-withdrawing ester group at the 4-position further activates the ring for this transformation.[13]

Mechanism:

  • Addition: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate (Meisenheimer complex).[14]

  • Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.[15]

This pathway is particularly useful for introducing heteroatom nucleophiles and is often complementary to cross-coupling methods. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.

Proposed Protocol: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine, 1.5-2.0 eq). If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ may be required.

  • Heat the mixture to 80-150 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable precursor for a wide range of molecular targets. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[16][17] The 2-substituted pyridine motif is a common feature in bioactive molecules, acting as a key pharmacophore for kinases, G-protein coupled receptors, and other enzyme targets.

The ability to easily introduce aryl, alkynyl, and amino functionalities allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the Suzuki coupling can be used to synthesize analogs of kinase inhibitors, while the Buchwald-Hartwig amination can be employed to build molecules targeting CNS receptors.

In materials science, the alkynyl-substituted pyridines derived from Sonogashira coupling can serve as monomers for conjugated polymers or as components in organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its activated 2-chloro position serves as a versatile handle for robust and high-yielding palladium-catalyzed cross-coupling reactions, as well as for nucleophilic aromatic substitutions. This dual reactivity allows for the efficient introduction of a wide range of carbon and heteroatom substituents, making it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding its core properties and reactivity, scientists can leverage this building block to accelerate the discovery and development of novel functional molecules.

References

  • Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett.
  • National Institutes of Health. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
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  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
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  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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  • Bartleby.com. (n.d.). Synthesis Of T-Pentyl Chloride Lab Report. Retrieved from [Link]

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  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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Pentyl 2-chloroisonicotinate: A Medicinal Chemistry Blueprint for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-chloroisonicotinate, a pyridine derivative, stands as a promising, yet largely unexplored, scaffold in medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the isonicotinic acid core, a reactive 2-chloro substituent, and a pentyl ester moiety—suggest significant potential for the development of novel therapeutic agents. This guide provides a comprehensive technical overview, grounded in the established pharmacology of related isonicotinic acid derivatives, to illuminate the potential applications of this compound. We will delve into its chemical properties, propose synthetic pathways, and explore its prospective roles in treating infectious diseases and inflammatory conditions. This document serves as a foundational resource for researchers poised to investigate this intriguing molecule, offering detailed, field-proven insights and experimental protocols to catalyze its journey from a chemical novelty to a potential clinical candidate.

Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Success

The isonicotinic acid motif is a cornerstone in medicinal chemistry, most famously embodied by isoniazid, a frontline treatment for tuberculosis for decades.[1] The pyridine ring, a bioisostere of a phenyl group, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including potent antitubercular and anti-inflammatory effects.[2][3] The therapeutic value of this scaffold is well-documented, with numerous derivatives patented for their remarkable inhibitory activities.[4]

This compound (CAS No. 898784-88-8) emerges as a molecule of interest by combining the proven isonicotinic acid core with two key functional groups that offer distinct advantages for drug design: a 2-chloro substituent and a pentyl ester.[5] The chloro group provides a handle for further chemical modification, allowing for the synthesis of diverse compound libraries.[6] The pentyl ester can modulate the compound's lipophilicity, potentially enhancing membrane permeability and oral bioavailability, a common strategy in prodrug design.[7][8] This guide will dissect the untapped potential of this unique combination of chemical features.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a drug candidate.

PropertyValueSource
CAS Number 898784-88-8[5]
Molecular Formula C11H14ClNO2[5]
Molecular Weight 227.69 g/mol [5]
IUPAC Name pentyl 2-chloropyridine-4-carboxylate[5]
Proposed Synthesis of this compound

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-chloroisonicotinic acid

  • Oxidation: To a solution of isonicotinic acid in glacial acetic acid, add hydrogen peroxide (30%) dropwise at 60-70°C. Stir the mixture for 24 hours. Cool the reaction mixture to room temperature and collect the precipitated isonicotinic acid N-oxide by filtration.

  • Chlorination: Suspend the isonicotinic acid N-oxide in phosphorus oxychloride. Add phosphorus pentachloride portion-wise while maintaining the temperature below 40°C. Heat the mixture to reflux for 4 hours. After cooling, pour the reaction mixture onto crushed ice and adjust the pH to 3-4 with a saturated sodium carbonate solution. The resulting precipitate, 2-chloroisonicotinic acid, is filtered, washed with cold water, and dried.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroisonicotinic acid in an excess of n-pentanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess n-pentanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Applications in Medicinal Chemistry

The structural attributes of this compound suggest its utility as a versatile building block for creating novel therapeutic agents.

Antitubercular Drug Discovery

The isonicotinic acid hydrazide core of isoniazid is crucial for its antitubercular activity.[2] this compound can serve as a precursor for a new generation of isoniazid analogs. The 2-chloro position is ripe for nucleophilic substitution, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The pentyl ester may enhance the lipophilicity of the resulting compounds, potentially improving their penetration into the mycobacterial cell wall.[2]

Workflow for the Synthesis and Evaluation of Novel Antitubercular Agents

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Nucleophilic Substitution at C2 (e.g., with hydrazines, amines) A->B C Library of Novel Isonicotinoyl Derivatives B->C D In vitro anti-TB activity (M. tuberculosis H37Rv) C->D E Cytotoxicity Assay (e.g., Vero cells) D->E F Lead Compound Identification E->F G SAR Studies F->G H ADME/Tox Profiling G->H I Optimized Candidate H->I

Caption: Workflow for developing antitubercular agents from this compound.

Anti-Inflammatory Drug Development

Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[3] The mechanism of action is thought to involve the inhibition of reactive oxygen species (ROS) production.[4] The lipophilic nature imparted by the pentyl ester in this compound could enhance cellular uptake and localization to inflammatory sites. The 2-chloro group can be replaced with various pharmacophores known to interact with inflammatory targets.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers: After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • ROS Assay: Measure the intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Data Analysis: Calculate the IC50 values for the inhibition of cytokine production and ROS generation.

The Strategic Role of the Ester and Chloro Moieties

The Pentyl Ester: A Tool for Prodrug Design

The ester functional group is a well-established tool in prodrug design to enhance the oral bioavailability of polar drugs.[7][8] Carboxylic acids, which are often important for target binding, can have poor membrane permeability.[11] An ester prodrug can mask the polar carboxylic acid, facilitating absorption, after which it is hydrolyzed by endogenous esterases to release the active carboxylic acid.[5][12] While this compound itself is an ester, it can also be a precursor to compounds where the ester is a key feature of a prodrug strategy.

Conceptual Pathway of an Ester Prodrug

G Prodrug Pentyl Ester Prodrug (Lipophilic, Orally Absorbed) ActiveDrug Active Carboxylic Acid Drug (Polar, Active at Target) Prodrug->ActiveDrug Esterase Hydrolysis (in vivo) Target Therapeutic Target ActiveDrug->Target Binding

Caption: Ester prodrug activation pathway.

The 2-Chloro Group: A Gateway to Chemical Diversity

The chlorine atom at the 2-position of the pyridine ring is a versatile synthetic handle. It activates the ring for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[6] This reactivity is crucial for building a diverse library of compounds for high-throughput screening and for fine-tuning the properties of lead compounds. The electronic properties of the substituent at the 2-position can significantly influence the biological activity of the molecule.[13]

Conclusion and Future Directions

This compound, while currently under the radar of mainstream medicinal chemistry research, possesses all the hallmarks of a valuable starting point for drug discovery. Its isonicotinic acid core provides a privileged scaffold with a history of clinical success. The pentyl ester and 2-chloro substituent offer strategic advantages for optimizing pharmacokinetic and pharmacodynamic properties.

Future research should focus on the following areas:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound and its derivatives.

  • Library Synthesis: Leveraging the reactivity of the 2-chloro group to generate a diverse library of analogs.

  • Biological Screening: Systematic evaluation of the synthesized compounds for antitubercular, anti-inflammatory, and other potential therapeutic activities.

  • SAR and Lead Optimization: Elucidation of the structure-activity relationships to guide the design of more potent and selective drug candidates.

This in-depth technical guide has laid the groundwork for the exploration of this compound. It is our hope that this document will inspire and equip researchers to unlock the full therapeutic potential of this promising molecule.

References

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  • Yaqoob, S., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2848.

  • Malhotra, M., et al. (2012). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 555-562.

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  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.

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Literature review of 2-chloropyridine-4-carboxylate esters in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Chloropyridine-4-Carboxylate Esters

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-chloropyridine-4-carboxylate esters, a class of chemical intermediates prized for their versatility in synthetic chemistry. We will delve into the core synthetic methodologies for their preparation, analyze their distinct reactivity, and showcase their application in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic programs.

The Strategic Importance of the 2-Chloropyridine-4-Carboxylate Scaffold

The 2-chloropyridine-4-carboxylate ester scaffold is a bifunctional molecular framework of significant strategic value. Its utility stems from two key features:

  • A Reactive C2 Position: The chlorine atom at the 2-position is activated towards both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This activation is a direct consequence of the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the key anionic intermediates formed during these transformations.[1][2]

  • A Modifiable C4 Ester: The carboxylate ester at the 4-position provides a versatile handle for a wide array of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol, or converted into other functional groups, enabling late-stage diversification of molecular structures.

This orthogonal reactivity allows for a stepwise, controlled elaboration of the pyridine core, making these esters ideal starting materials for the construction of complex, highly functionalized target molecules.

Core Synthetic Methodologies

The efficient synthesis of 2-chloropyridine-4-carboxylate esters is paramount to their application. While various routes exist, they generally derive from either pre-functionalized carboxylic acids or di-halogenated pyridines.

Route A: Esterification of 2-Chloropyridine-4-carboxylic Acid

The most direct approach involves the esterification of commercially available or synthesized 2-chloropyridine-4-carboxylic acid. This can be achieved through several standard protocols, with the acid chloride method being particularly reliable for achieving high yields.

The underlying principle of this method is the conversion of the relatively unreactive carboxylic acid into a highly electrophilic acid chloride intermediate. This intermediate readily reacts with a wide range of alcohols, even sterically hindered ones, to form the desired ester.

Experimental Protocol: Synthesis of Ethyl 2-Chloropyridine-4-carboxylate via the Acid Chloride Method
  • Acid Chloride Formation: To a solution of 2-chloropyridine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).[3] Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) or oxalyl chloride at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80°C depending on the solvent) for 2-4 hours or until gas evolution (SO₂ or CO/CO₂) ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS or TLC for the formation of the methyl ester.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can be performed to ensure complete removal of residual SOCl₂.[3]

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C. In a separate flask, prepare a solution of the desired alcohol (e.g., ethanol, 1.5 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in the same solvent. Add the alcohol/base solution dropwise to the acid chloride solution.

  • Workup and Purification: Allow the reaction to stir at room temperature for 1-3 hours. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude ester can then be purified by flash column chromatography on silica gel.

Route B: Selective Functionalization of 2,4-Dichloropyridine

An alternative strategy begins with 2,4-dichloropyridine. This route leverages the differential reactivity of the two chlorine atoms. The C4 position in pyridine is generally more activated towards nucleophilic aromatic substitution than the C2 position. This allows for a selective displacement of the C4-chloro group, which can then be converted to the target ester. While direct carbonylation or carboxylation can be challenging, a common sequence involves cyanation followed by hydrolysis and esterification.

The higher reactivity at C4 is attributed to the ability of the ring nitrogen to better stabilize the negative charge in the Meisenheimer intermediate when the nucleophile attacks the para position compared to the ortho position.[4]

FeatureRoute A: EsterificationRoute B: From 2,4-Dichloropyridine
Starting Material 2-Chloropyridine-4-carboxylic acid2,4-Dichloropyridine
Key Transformation Esterification (via acid chloride)Selective SNAr at C4, then functional group conversion
Pros Direct, high-yielding, wide alcohol scopeUtilizes a simple, common starting material
Cons Starting acid can be expensiveMulti-step, potential for regioselectivity issues

Reactivity and Key Transformations: A Chemist's Toolkit

The synthetic power of 2-chloropyridine-4-carboxylate esters is fully realized in their subsequent reactions. The C2-Cl bond serves as a linchpin for introducing molecular complexity.

Synthetic_Utility cluster_0 C2 Position Reactions cluster_1 C4 Ester Reactions Core 2-Chloropyridine-4-carboxylate Ester SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu- Suzuki Suzuki Coupling (C-C) Core->Suzuki R-B(OR)2 Pd Catalyst Buchwald Buchwald-Hartwig (C-N, C-O) Core->Buchwald R2NH Pd Catalyst Sonogashira Sonogashira Coupling (C-C, alkyne) Core->Sonogashira Alkyne Pd/Cu Catalyst Hydrolysis Hydrolysis to Acid Core->Hydrolysis H2O/Base Reduction Reduction to Alcohol Core->Reduction LiAlH4/NaBH4 Amidation Amidation Hydrolysis->Amidation Amine, Coupling Agent

Caption: Synthetic utility of the 2-chloropyridine-4-carboxylate scaffold.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate, thereby facilitating the reaction.[1]

Common nucleophiles include:

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocycles.

  • Oxygen Nucleophiles: Alkoxides and phenoxides.

  • Sulfur Nucleophiles: Thiols and thiolates, which are exceptionally potent nucleophiles for this transformation.[5]

SNAr_Mechanism reactant Reactant (2-Chloropyridine derivative) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition nucleophile Nucleophile (Nu-) nucleophile->intermediate product Product intermediate->product Elimination leaving_group Cl- intermediate->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent one of the most impactful transformations in modern organic synthesis and are central to drug discovery.[6] The C(sp²)-Cl bond of 2-chloropyridines is an excellent electrophilic partner in these reactions.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with an organoboron reagent (boronic acid or ester). This is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[6]

  • Buchwald-Hartwig Amination: Forms C-N or C-O bonds by coupling with amines, anilines, alcohols, or phenols. This reaction is a cornerstone of medicinal chemistry for installing key pharmacophoric groups.

  • Sonogashira Coupling: Forms C-C bonds between the pyridine ring and a terminal alkyne, providing access to rigid, linear structural motifs.

The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Ligands such as phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are critical for facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Cl Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)2 Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArX Ar-Cl (Substrate) ArX->OxAdd Boronic Ar'-B(OR)2 + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application in a Drug Discovery Workflow

To illustrate the synthetic power of this scaffold, consider a hypothetical workflow in a medicinal chemistry program aimed at developing a kinase inhibitor.

Workflow start Ethyl 2-Chloropyridine-4-carboxylate step1 Suzuki Coupling (Install Aryl Group at C2) start->step1 intermediate1 Ethyl 2-Arylpyridine-4-carboxylate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 2-Arylpyridine-4-carboxylic Acid step2->intermediate2 step3 Amide Coupling (Install Amine Sidechain) intermediate2->step3 final_product Final Target Molecule (Complex Kinase Inhibitor) step3->final_product

Caption: A synthetic workflow utilizing the bifunctional scaffold.

This strategy allows for the rapid generation of a library of compounds. The Suzuki coupling (Step 1) can be used to explore a wide range of aryl or heteroaryl groups at the C2 position to optimize interactions with one part of the kinase binding pocket. Subsequently, the amide coupling (Step 3) can be used to introduce diverse amine sidechains to probe a different region of the pocket. This parallel synthesis approach is highly efficient for establishing structure-activity relationships (SAR).

Conclusion

2-Chloropyridine-4-carboxylate esters are not merely chemical intermediates; they are versatile platforms for synthetic innovation. Their predictable and orthogonal reactivity at the C2 and C4 positions provides chemists with a reliable toolkit for the construction of complex molecular architectures. A thorough understanding of the principles governing their synthesis and reactivity is essential for any scientist engaged in the fields of drug discovery, agrochemicals, and materials science. By mastering the application of this scaffold, researchers can significantly accelerate their discovery programs and unlock new areas of chemical space.

References

  • Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. Available from: [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Available from: [Link]

  • Shields, J. D., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Available from: [Link]

  • Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. Available from: [Link]

  • DeLano, T. J., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available from: [Link]

  • Google Patents. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. CN102010367A.
  • Google Patents. (1964). Process for the preparation of 2-chloropyridine. US3153044A.
  • European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2. Available from: [Link]

  • Canadian Science Publishing. (1958). BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. Available from: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link]

  • Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available from: [Link]

  • PubMed. (2004). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available from: [Link]

  • ResearchGate. (2012). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Available from: [Link]

  • Movassaghi, M., et al. (2017). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. Available from: [Link]

  • MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • ScienceDirect. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Available from: [Link]

  • Google Patents. (2013). Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 4-Chloropyridine-2-carboxamide in Modern Chemical Synthesis. Available from: [Link]

Sources

Sourcing and purity of commercial "Pentyl 2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sourcing and Purity of Commercial "Pentyl 2-chloroisonicotinate"

For Researchers, Scientists, and Drug Development Professionals

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile intermediate necessitates a thorough understanding of its sourcing, synthesis, and purity profile to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the commercial landscape for this compound, detailing its synthesis via Fischer-Speier esterification, robust purification methodologies, and a multi-faceted approach to purity and impurity analysis. Emphasis is placed on the identification and control of potential genotoxic impurities inherent to pyridine-based synthesis, providing a framework for quality assurance in a research and drug development context.

Introduction: The Significance of this compound in Synthesis

This compound (CAS No. 898784-88-8) is a substituted pyridine derivative whose structural motifs are pivotal in medicinal chemistry. The presence of a chloro-substituent at the 2-position of the pyridine ring renders it susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1][2] Specifically, 2-chloronicotinic acid and its derivatives are instrumental in the synthesis of APIs with antibacterial, antiviral, and anti-inflammatory properties.[3] The pentyl ester moiety can modulate the lipophilicity of the molecule, which can be a critical factor in drug design and development. Given its role as a foundational element in the synthesis of potential therapeutics, the purity of commercially available this compound is of paramount importance.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 898784-88-8
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance Typically a colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Sourcing and Synthesis of this compound

Commercial sourcing of this compound typically involves specialized chemical suppliers. While readily available, the purity and impurity profiles can vary between manufacturers. Understanding the synthetic route is crucial for anticipating potential impurities. The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of 2-chloroisonicotinic acid with 1-pentanol.[4][5][6][7]

The Fischer-Speier Esterification: A Mechanistic Overview

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][7] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[5] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.[5]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH 2-Chloroisonicotinic Acid Protonation Protonation RCOOH->Protonation ROH 1-Pentanol Nucleophilic Attack Nucleophilic Attack ROH->Nucleophilic Attack H_plus H⁺ (e.g., H₂SO₄) H_plus->Protonation Ester This compound Water Water Protonation->Nucleophilic Attack Protonated Carboxylic Acid Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Elimination of Water->Water Deprotonation Deprotonation Elimination of Water->Deprotonation Protonated Ester Deprotonation->H_plus Regenerated Catalyst Deprotonation->Ester

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 2-Chloroisonicotinic acid

  • 1-Pentanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid in an excess of 1-pentanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-pentanol.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8][9]

Purification of Commercial this compound

For research and drug development purposes, the purity of the starting materials is critical. If the commercially sourced this compound does not meet the required purity specifications, further purification is necessary.

Column Chromatography

Column chromatography is an effective method for purifying this compound from non-polar and highly polar impurities.[8][9] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically employed. The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization

If the product is a solid at room temperature, recrystallization can be a highly effective purification technique. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold.[10] For pyridine derivatives, a range of polar and non-polar solvents should be screened to find the optimal system.[11]

Purity Assessment and Analytical Methodologies

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound and the identification of any impurities.

Purity_Assessment_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output Sample This compound HPLC HPLC/UPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile Structure Structural Confirmation NMR->Structure Molecular_Weight Molecular Weight MS->Molecular_Weight

Caption: Comprehensive Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for determining the purity of this compound.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is effective for separating the target compound from its starting materials and most non-volatile byproducts. For more polar impurities, ion-pair chromatography could be considered.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[13][14] The mass spectrometer provides structural information on the separated components, aiding in their identification.

Table 3: Typical GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program 50°C (2 min), then 10°C/min to 280°C (5 min)
Injector Temp 250°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.[15][16][17][18][19] Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyridine Protons: δ 7.5-8.5 ppm (aromatic region)

  • -OCH₂-: δ 4.2-4.5 ppm (triplet)

  • -CH₂- (x3): δ 1.3-1.8 ppm (multiplets)

  • -CH₃: δ 0.9-1.0 ppm (triplet)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • C=O: δ 163-165 ppm

  • Pyridine Carbons: δ 120-155 ppm

  • -OCH₂-: δ 65-70 ppm

  • -CH₂- Carbons: δ 20-35 ppm

  • -CH₃: δ ~14 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern.

Common Impurities and Their Control

The synthesis of pyridine-based compounds can introduce several types of impurities, some of which may be genotoxic.[20][21][22][23] A thorough understanding of the synthetic process is key to identifying and controlling these impurities.

Table 4: Potential Impurities in Commercial this compound

ImpurityPotential Source
2-Chloroisonicotinic acid Unreacted starting material
1-Pentanol Excess reagent
Other Pentyl Esters Isomers of 1-pentanol in the starting material
Dichloropyridine derivatives Impurities in the starting 2-chloroisonicotinic acid
Pyridine Degradation or impurity in starting materials

Of particular concern are residual starting materials and byproducts from the synthesis of 2-chloroisonicotinic acid, as these can be carried through to the final product. The control of genotoxic impurities to parts-per-million (ppm) levels is a significant challenge and may require highly sensitive analytical methods such as LC-MS/MS.[24]

Application in Drug Development

2-Chloronicotinic acid and its esters are versatile intermediates in the pharmaceutical industry.[1][2][3] They serve as building blocks for a variety of APIs, including those with applications as anti-inflammatory agents, antibiotics, and cardiovascular drugs.[1] The purity of these intermediates is directly linked to the purity and safety of the final drug substance. Therefore, a robust sourcing and quality control strategy for compounds like this compound is a critical component of any drug development program.

Conclusion

The sourcing and purity of this compound are critical considerations for researchers and professionals in drug development. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and consistency of this key intermediate. By implementing the detailed protocols and analytical methodologies outlined in this guide, scientists can confidently utilize this compound in their synthetic endeavors, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G. (2017). International Journal of Pharmacy and Pharmaceutical Research.
  • The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.).
  • Rathore, M. K., et al. (2024). TANDEM MASS SPECTROMETRIC METHOD FOR THE TRACE LEVEL DETERMINATION OF 2-AMINOPYRIDINE: A POTENTIAL GENOTOXIC IMPURITY IN TENOXICAM API. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Supporting Inform
  • Separation of Heptanoic acid, pentyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-chloronicotinic acid derivatives.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025).
  • The Determination and Control of Genotoxic Impurities in APIs. (n.d.). Pharmaceutical Technology.
  • 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free. (n.d.). Actylis.
  • Acetic acid, pentyl ester. (n.d.). NIST WebBook.
  • Fischer–Speier esterific
  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses Procedure.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Fischer Esterific
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR d
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • How to separate ester from carboxylic acid by using chromatography? (2020).
  • Synthesis, Isolation and Purification of an Ester. (n.d.). Flinn Scientific.
  • Fischer Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Unknown Source.
  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.).
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Unknown Source.
  • Carrying out a recrystallis
  • Nonanoic acid, pentyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evalu
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Unknown Source.
  • Alcohols and their corresponding esters identified using GC×GC-MS... (n.d.).
  • STUDY OF THE PENTYL ACETATE AND ETHANOLAMINE CATALYTIC AND NON-CATALYTIC INTERACTION. (2021). Unknown Source.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs, influencing properties such as solubility, metabolic stability, and target binding. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This protocol provides a detailed guide for the Suzuki-Miyaura coupling of Pentyl 2-chloroisonicotinate, a reaction of significant interest in medicinal chemistry for the synthesis of complex biaryl and hetero-biaryl structures.[1][3] While 2-chloropyridines are economically advantageous starting materials, their coupling presents unique challenges due to the strength of the carbon-chlorine bond, necessitating carefully optimized reaction conditions for successful transformation.[2][4]

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, this compound). This is often the rate-determining step, particularly for less reactive aryl chlorides.[2][6] The palladium inserts into the carbon-chlorine bond, forming a palladium(II) complex. The electron-deficient nature of the pyridine ring in this compound can facilitate this step compared to electron-rich aryl chlorides.[7][8]

  • Transmetalation: For transmetalation to occur, the boronic acid must first be activated by a base.[9] The base converts the boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical and can significantly influence the reaction rate and overall yield.[4][10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a general procedure that has been shown to be effective for the coupling of challenging 2-chloropyridine substrates. Optimization may be required for different boronic acids.

Materials and Reagents:

Reagent/MaterialRoleTypical Quantity (for 1 mmol scale)Notes
This compoundElectrophile1.0 mmol, 1.0 equiv.Ensure purity.
Phenylboronic acidNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 equiv.Use of a slight excess can compensate for potential degradation.[11]
Palladium(II) acetate (Pd(OAc)₂)Pre-catalyst0.02 mmol, 2 mol%A common and effective palladium source.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand0.04 mmol, 4 mol%A bulky, electron-rich ligand is crucial for coupling aryl chlorides.[4][12]
Potassium Phosphate (K₃PO₄)Base2.0 - 3.0 mmol, 2.0 - 3.0 equiv.A strong, non-nucleophilic base is often effective for challenging couplings.[4][13]
1,4-DioxaneSolvent5 mL (0.2 M)Anhydrous and degassed.
WaterCo-solvent1 mLDegassed. A mixture of an organic solvent and water is often optimal.[4][12]
Schlenk flask or microwave vialReaction Vessel-Must allow for an inert atmosphere.
Argon or NitrogenInert Gas-Essential to prevent oxidation of the Pd(0) catalyst.[12][13]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 10-15 minutes. This step is critical as the active Pd(0) catalyst is sensitive to oxygen.[12]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The reaction mixture should be stirred vigorously.

  • Heating: Heat the reaction mixture to 80-110 °C in a preheated oil bath. The reaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or GC.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired pentyl 2-phenylisonicotinate.[1][14]

Workflow start Start reagents Add Reactants & Base to Schlenk Flask start->reagents purge Purge with Inert Gas (Ar or N₂) reagents->purge catalyst Add Pd(OAc)₂ & SPhos purge->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 80-110 °C & Monitor Progress solvent->heat workup Cool, Dilute, & Perform Aqueous Work-up heat->workup purify Dry & Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Challenges in the Suzuki coupling of 2-chloropyridines often stem from the inertness of the C-Cl bond and potential side reactions.[4] The following table outlines common issues and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive catalyst system for the 2-chloropyridine substrate.[12]- Ineffective or poorly soluble base.[4]- Low reaction temperature.[12]- Switch to a more active ligand such as XPhos or RuPhos.[12]- Screen stronger bases like Cesium Carbonate (Cs₂CO₃).[4]- Increase the reaction temperature, potentially using a higher boiling solvent like toluene.[4][13]
Significant Side Products (e.g., Homocoupling, Protodeboronation) - Presence of oxygen leading to homocoupling of the boronic acid.[8]- Instability of the boronic acid, especially in the presence of aqueous base.[10][11]- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[12][13]- Use fresh boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[11]- Use anhydrous conditions if protodeboronation is a major issue.[12]
Catalyst Deactivation - The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the reaction.[4][10]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center from inhibitory coordination.[4]
Difficulty with Sterically Hindered Substrates - Steric hindrance can slow down the transmetalation and reductive elimination steps.[13]- Use highly active Buchwald-type biarylphosphine ligands.[13]- Employ a stronger base and higher reaction temperatures to overcome the activation energy barrier.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. While the inherent stability of the C-Cl bond in 2-chloropyridines presents a challenge, the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, in conjunction with strong bases, enables efficient and high-yielding coupling.[2][14][15] Careful attention to reaction setup, particularly the exclusion of oxygen, is paramount for success. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this critical synthetic methodology.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • Suzuki coupling help. Reddit. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Methyl 2-chloroisonicotinate. Pharmaffiliates. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

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Application Note: Palladium-Catalyzed Cross-Coupling of Pentyl 2-chloroisonicotinate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing Pentyl 2-chloroisonicotinate as a key building block in palladium-catalyzed cross-coupling reactions. Palladium-catalyzed methodologies represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2][3] For researchers in medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. This document details the strategic application of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into mechanism, reaction optimization, and step-by-step laboratory procedures.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a privileged scaffold in pharmaceutical science, appearing in numerous blockbuster drugs. The ability to precisely functionalize this core at specific positions is critical for modulating pharmacological activity. This compound serves as a versatile electrophilic partner in this context. The ester functionality provides a handle for further modification (e.g., hydrolysis to the carboxylic acid or amidation), while the chlorine atom at the 2-position offers a reactive site for palladium-catalyzed cross-coupling. The use of an electron-deficient heteroaryl chloride like this one presents unique challenges and opportunities, often requiring carefully selected catalyst systems to achieve high efficiency.[4]

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for C-C and C-N bond formation.[5][6] This guide explains the causality behind experimental choices, empowering scientists to not only follow protocols but also to troubleshoot and adapt them for novel synthetic challenges.

Foundational Principles of Palladium Catalysis

A successful cross-coupling reaction hinges on the interplay between the palladium catalyst, the supporting ligands, the base, and the solvent. The key to coupling less reactive electrophiles like aryl chlorides is the use of sterically hindered and highly electron-donating phosphine ligands.[4][7][8]

The Role of Ligands: Ligands are not passive spectators; they are critical controllers of the catalyst's reactivity and stability.[7][9]

  • Steric Bulk: Large, bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃) promote the formation of a monoligated, 12-electron L₁Pd(0) species.[8][10] This less-coordinated palladium center is more sterically accessible and more reactive, facilitating the crucial oxidative addition step with the C-Cl bond.[8]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, enhancing its nucleophilicity. This lowers the activation energy for oxidative addition and can also accelerate the final reductive elimination step.[7]

The general catalytic cycle, while varying slightly between reaction types, follows a common sequence of elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, a bond-forming step (transmetalation or migratory insertion), and reductive elimination to release the product and regenerate the Pd(0) catalyst.[11]

General Experimental Workflow

A systematic approach is crucial for reproducibility and safety in palladium-catalyzed reactions. The workflow below outlines the essential stages from preparation to product isolation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase setup Reaction Vessel Setup (Flame-dried Schlenk flask) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Charge Solid Reagents (Pd source, Ligand, Base) inert->reagents solvents Add Degassed Solvents reagents->solvents substrates Add Substrates (this compound, Coupling Partner) solvents->substrates heat Heat to Temperature substrates->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization purify->analyze

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[5][12] It is an exceptionally powerful tool for creating biaryl or vinyl-substituted pyridine structures from this compound.

Mechanism

The reaction proceeds through a well-established catalytic cycle. The base plays a crucial role, not only in neutralizing byproducts but also in activating the organoboron species to facilitate transmetalation.[5]

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)Cl pd0->oa_complex Oxidative Addition (Ar-Cl) transmetalation_step Transmetalation (R'-B(OR)₂ + Base) oa_complex->transmetalation_step tm_complex L₂Pd(II)(Ar)(Ar') product Ar-Ar' tm_complex->product Reductive Elimination transmetalation_step->tm_complex product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Pentyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 mixture)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃, SPhos, K₃PO₄, this compound, and 4-methoxyphenylboronic acid to the flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[13]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.[13]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[12]

Optimization Data (Representative)
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene11085
24-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10092
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9078
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene/H₂O10088

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted pyridines.[14][15][16] The reaction typically requires a base to neutralize the HX generated during the catalytic cycle.[14]

Mechanism

The Heck reaction is distinguished by its alkene coordination/migratory insertion and subsequent β-hydride elimination steps.

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)Cl pd0->oa_complex Oxidative Addition (Ar-Cl) alkene_complex [L₂Pd(II)(Ar)(Alkene)]⁺Cl⁻ oa_complex->alkene_complex Alkene Coordination insertion_complex L₂Pd(II)(Alkyl)Cl alkene_complex->insertion_complex Migratory Insertion hydride_complex [L₂Pd(II)(H)Cl] insertion_complex->hydride_complex product Substituted Alkene insertion_complex->product β-Hydride Elimination hydride_complex->pd0 Reductive Elimination base Base hydride_complex->base baseH [Base-H]⁺Cl⁻ base->baseH

Caption: Key steps in the Heck reaction catalytic cycle.

Representative Protocol: Heck Reaction

Objective: To synthesize Pentyl 2-styrylisonicotinate.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Following the general procedure (Section 3.2, steps 1-2), prepare a Schlenk tube for reaction under an inert atmosphere.

  • Reagent Addition: Add Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃ to the flask.

  • Solvent/Substrate Addition: Add anhydrous DMF, followed by this compound and styrene via syringe.

  • Reaction: Heat the mixture to 120-140 °C and stir.

  • Monitoring: Monitor reaction progress via TLC or GC-MS.[12]

  • Workup & Purification: Follow the general procedure outlined in Section 3.2 (steps 7-8).

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides.[17] It uniquely employs a dual-catalyst system, typically involving both palladium and a copper(I) co-catalyst.[18][19] The resulting 2-alkynylpyridine products are valuable intermediates in medicinal chemistry.[19]

Representative Protocol: Sonogashira Coupling

Objective: To synthesize Pentyl 2-(phenylethynyl)isonicotinate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Setup: Prepare a Schlenk tube under an inert atmosphere as previously described.

  • Reagent Addition: Add PdCl₂(PPh₃)₂, CuI, and this compound to the flask.

  • Solvent/Substrate Addition: Add anhydrous THF (or DMF), followed by triethylamine and phenylacetylene via syringe.

  • Reaction: Stir the reaction at 60-80 °C. The reaction is often complete within 3-6 hours.

  • Monitoring & Workup: Monitor progress by TLC. Upon completion, cool the mixture, filter off the amine salt, and concentrate the filtrate. Perform a standard aqueous workup as described in Section 3.2.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling aryl halides with primary or secondary amines.[20][21][22] This reaction is indispensable for synthesizing N-aryl pyridine derivatives, which are common motifs in pharmaceuticals. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[13]

Representative Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Pentyl 2-(morpholino)isonicotinate.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes to form the active catalyst.[13]

  • Substrate Addition: In a separate flask, add this compound and NaOtBu. Evacuate and backfill with inert gas.

  • Reaction Initiation: Transfer the catalyst solution to the substrate flask via cannula or syringe. Then, add the morpholine via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor by TLC or LC-MS; reactions are typically complete in 12-24 hours.[13]

  • Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate.[13]

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Post-Reaction Procedures

Purification and Palladium Removal

For applications in drug development, minimizing residual palladium content is a regulatory necessity.[23]

  • Chromatography: Standard silica gel chromatography is the primary purification method.

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium species, though it may lead to some product loss.[23]

  • Metal Scavengers: Solid-supported scavengers with thiol or amine functionalities (e.g., SiliaMetS Thiol) can be used to selectively bind and remove residual palladium.[24]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for removing palladium, which tends to remain in the mother liquor.[24]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique; Screen stronger bases (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald); Increase temperature.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Heck: Isomerization of alkene product.Use a slight excess of the boronic acid; Lower catalyst loading; Screen different ligands.
Dehalogenation of Starting Material Presence of water or protic impurities; β-hydride elimination from Pd-H species.Use anhydrous solvents and reagents; Ensure base is sufficiently strong and non-nucleophilic.
Difficult Purification Product co-elutes with ligand or byproducts.Select a different ligand; Perform an aqueous wash to remove water-soluble impurities before chromatography.

Conclusion

This compound is a highly valuable and adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—particularly the ligand and base—researchers can efficiently synthesize a diverse array of functionalized pyridine derivatives. The protocols and principles outlined in this guide serve as a robust starting point for the application of this building block in the synthesis of complex molecules for pharmaceutical and materials science research.

References

  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). BOC Sciences.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. (2025). BenchChem.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Hartwig, J. F. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
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  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.). PMC.
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  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Trieste.
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  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents.
  • Zhu, Q., Liao, L., Cheng, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Zhu, Q., Liao, L., Cheng, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
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  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig amination. (2023, March 6). YouTube.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink.
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (2025). BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
  • Palladium-catalyzed cross-coupling reactions of aryl mesylates. (2011, August 22). Chemical Society Reviews.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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Application Notes & Protocols: The Strategic Utility of Pentyl 2-chloroisonicotinate in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] The development of efficient and modular methods for the synthesis of highly functionalized pyridines is therefore a critical endeavor in drug discovery.[3][4] Pentyl 2-chloroisonicotinate (CAS No. 898784-88-8) has emerged as a versatile and strategic building block for this purpose.[5][] This guide provides an in-depth exploration of its application, detailing the mechanistic rationale and field-tested protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction: The Pyridine Core and the Role of this compound

Substituted pyridines are integral to numerous therapeutic agents, serving as key pharmacophores in drugs for indications ranging from cancer to infectious diseases.[7][8][9] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged structure in drug design.[1][2] The challenge for medicinal chemists lies in the efficient and regioselective introduction of diverse substituents onto the pyridine ring to explore structure-activity relationships (SAR).[1]

This compound is a strategically designed reagent that facilitates this exploration. It possesses two primary points of chemical reactivity that can be addressed with high selectivity:

  • The C2-Chloride : This position is electronically activated by the ring nitrogen, making it a prime site for substitution. It is susceptible to palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation and can also undergo nucleophilic aromatic substitution (SNAr).

  • The C4-Pentyl Ester : This group serves as a stable, lipophilic handle that can be carried through many synthetic steps or later modified (e.g., via hydrolysis to the corresponding carboxylic acid) to introduce further diversity or modulate physicochemical properties.

This document serves as a practical guide for researchers, providing both the theoretical underpinnings and actionable protocols for leveraging this powerful building block.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 898784-88-8[5][][10]
Molecular Formula C₁₁H₁₄ClNO₂[5][]
Molecular Weight 227.69 g/mol [5][]
IUPAC Name pentyl 2-chloropyridine-4-carboxylate[]
SMILES CCCCCOC(=O)C1=CC(=NC=C1)Cl[]
InChI Key NYNRUQDYRYVLHZ-UHFFFAOYSA-N[5][]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. For a substrate like this compound, the primary challenge is the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[11] Overcoming this hurdle requires carefully selected catalyst systems, typically involving electron-rich, bulky phosphine ligands that promote the difficult oxidative addition step.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.

Mechanistic Rationale: The key to a successful Suzuki coupling with a chloropyridine is facilitating the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) catalyst.[13] The catalytic cycle then proceeds through transmetalation, where the organic moiety is transferred from a boronate species (formed by the activation of a boronic acid with a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14] The choice of a strong base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid to form the highly nucleophilic boronate complex required for efficient transmetalation.[13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar¹)(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product sub1 This compound (Ar¹-Cl) sub1->ox_add sub2 Ar²-B(OH)₂ + Base [Ar²-B(OH)₃]⁻ sub2->transmetal

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a strong base such as powdered K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/water 10:1).[15]

  • Reaction : Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-pentyl-isonicotinate.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the coupling of primary or secondary amines with the chloropyridine core.[16] This reaction has largely replaced harsher classical methods, offering broad functional group tolerance.[12]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) complex. This step is often rate-limiting. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (typically NaOtBu) is crucial; it deprotonates the coordinated amine to form a palladium amide complex.[12] Reductive elimination from this complex furnishes the desired N-aryl product and regenerates the Pd(0) catalyst.[12] The use of sterically hindered, electron-rich biarylphosphine ligands is essential for activating the C-Cl bond and promoting efficient reductive elimination.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex LPd(II)(Ar)(Cl) ox_add->pd_complex amide_form Amide Formation pd_complex->amide_form pd_amide LPd(II)(Ar)(NR¹R²) amide_form->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 product Ar-NR¹R² (Product) red_elim->product sub1 This compound (Ar-Cl) sub1->ox_add sub2 HNR¹R² + Base sub2->amide_form

Figure 2: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup : In a glovebox or under a stream of Argon, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable biarylphosphine ligand (e.g., RuPhos, 2-5 mol%).

  • Reagents : Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent : Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction : Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS. For challenging couplings, higher catalyst loading (up to 5 mol%) may be necessary.

  • Workup : After completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and quench carefully with water. Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography to yield the 2-amino-substituted pyridine derivative.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is exceptionally versatile, classical Nucleophilic Aromatic Substitution (SNAr) remains a highly effective and often more economical method for introducing strong nucleophiles at the 2-position.

Mechanistic Rationale: The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C-2 and C-4 positions.[18] The reaction proceeds via a two-step addition-elimination mechanism.[19] First, the nucleophile attacks the electron-deficient C-2 position, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[20] The stability of this intermediate is the key to the reaction's feasibility. For attack at the C-2 (or C-4) position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. This is not possible for an attack at C-3. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) step1 Nucleophilic Attack at C2 start->step1 intermediate Meisenheimer Intermediate (Resonance Stabilized, Charge on Nitrogen) step1->intermediate step2 Loss of Leaving Group (Cl⁻) intermediate->step2 product Substituted Pyridine Product step2->product

Figure 3: Workflow for the SNAr mechanism.

Protocol 3: General Procedure for SNAr with an Amine

  • Setup : To a sealable pressure vessel, add this compound (1.0 equiv) and the desired amine (2.0-3.0 equiv). The excess amine often serves as both the nucleophile and the base.

  • Solvent : A polar aprotic solvent such as DMSO or NMP can be used, or the reaction can be run neat if the amine is a liquid. For less reactive amines, an additional non-nucleophilic base like K₂CO₃ or KF may be added.[21]

  • Reaction : Seal the vessel and heat to a temperature ranging from 100 °C to 175 °C. Microwave irradiation can significantly accelerate these reactions.[21] Monitor progress by TLC or LC-MS.

  • Workup : After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography or crystallization to obtain the final product.

Safety and Handling

This compound and its precursor, 2-chloroisonicotinic acid, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] All reactions, especially those involving heating, should be conducted in a well-ventilated chemical fume hood.[22] Palladium catalysts are toxic and should be handled with care. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing work.[22][23][24]

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of substituted pyridines. Its dual reactivity allows for the selective application of powerful synthetic methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions. By understanding the mechanistic principles behind each transformation and selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of pyridine derivatives, accelerating the process of drug discovery and development.

References

  • Fallon, T., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

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  • Orellana-Paz, D., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

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  • Browne, D. L., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH. Retrieved from [Link]

  • Kingston, J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved from [Link]

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  • Aydin, F., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • Igarashi, T., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 58481-11-1 | Product Name : Methyl 2-chloroisonicotinate. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of T-Pentyl Chloride Lab Report. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

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Protocol for the Sonogashira Coupling of Pentyl 2-Chloroisonicotinate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds.[1] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of Pentyl 2-chloroisonicotinate, a heterocyclic aryl chloride, with terminal alkynes. Due to the inherent low reactivity of aryl chlorides compared to their bromide and iodide counterparts, this guide emphasizes robust catalytic systems and optimized conditions necessary for achieving high yields.[2][3] We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and provide a troubleshooting guide to address common challenges, ensuring researchers can confidently apply this methodology to synthesize complex molecules for pharmaceutical and materials science applications.

Introduction: The Challenge of Chloro-Heterocycles

The palladium and copper co-catalyzed coupling of terminal alkynes with aryl halides is a fundamental transformation in synthetic chemistry.[4][5] While highly efficient for aryl iodides and bromides, the coupling of aryl chlorides presents a significant hurdle.[3] The strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step to the palladium(0) center energetically demanding.[2]

This compound is an electron-deficient heteroaromatic chloride, which further complicates the reaction. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. Therefore, a successful protocol requires a carefully selected catalytic system capable of overcoming these challenges. This guide details a procedure utilizing a robust palladium-phosphine catalyst system designed to efficiently activate the C-Cl bond and facilitate high-yield coupling.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl chloride (this compound). This is the most challenging step for this substrate class.

  • Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[4] This increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex. This is typically the rate-determining step of the overall process.[2]

  • Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(L)₂-Cl pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)(L)₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation product Ar-C≡CR pd2_alkyne->product Reductive Elimination product->pd0 aryl_halide Ar-Cl aryl_halide->pd2_aryl cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Deprotonation (Base) cu_acetylide->pd2_aryl alkyne H-C≡CR alkyne->cu_halide

Caption: Simplified Sonogashira Catalytic Cycle.

Experimental Workflow Overview

A successful Sonogashira coupling, especially with challenging substrates, relies on a systematic and rigorous workflow. The process begins with careful preparation of an inert atmosphere to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling, followed by precise reagent addition, diligent reaction monitoring, and finally, a thorough work-up and purification sequence.

Workflow A 1. Reaction Setup (Dry Glassware, Inert Gas Purge) B 2. Reagent Addition (Pd Catalyst, CuI, Ligand, Substrates, Base, Solvent) A->B C 3. Reaction & Monitoring (Heating, TLC Analysis) B->C D 4. Aqueous Work-up (Quenching, Extraction) C->D E 5. Purification (Drying, Solvent Removal, Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

4.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mg/mmol)Molar Eq.Notes
This compound227.68228 mg / 1.0 mmol1.0Substrate. Ensure it is pure and dry.
Terminal Alkyne (e.g., Phenylacetylene)102.13123 mg / 1.2 mmol1.2Use a slight excess to drive the reaction to completion.
PdCl₂(PPh₃)₂701.9035 mg / 0.05 mmol0.05Palladium(II) precatalyst. More air-stable than Pd(PPh₃)₄.[3]
Copper(I) Iodide (CuI)190.4519 mg / 0.10 mmol0.10Co-catalyst. Use a fresh bottle of high-purity CuI; it can degrade over time.[3]
Triphenylphosphine (PPh₃)262.2926 mg / 0.10 mmol0.10Additional ligand to ensure a saturated coordination sphere around palladium.
Triethylamine (Et₃N)101.19303 mg / 3.0 mmol3.0Base and solvent. Must be anhydrous and freshly distilled.
Toluene, Anhydrous-5 mL-Reaction solvent. Should be thoroughly degassed before use.

4.2. Equipment

  • 10 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfer

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Standard glassware for aqueous work-up and column chromatography

4.3. Step-by-Step Procedure

  • Inert Atmosphere Setup:

    • Place a magnetic stir bar into the Schlenk flask.

    • Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all air and moisture are removed.

  • Catalyst and Reagent Loading:

    • Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (35 mg), CuI (19 mg), and PPh₃ (26 mg) to the flask. The use of additional phosphine ligands can help stabilize the catalytic species.[6]

    • Add this compound (228 mg).

    • Evacuate and backfill the flask with inert gas once more.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add anhydrous triethylamine (3.0 mmol, ~0.42 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) via syringe. The solution will likely change color, often turning dark. This is normal.[7]

  • Reaction Execution and Monitoring:

    • Lower the flask into the preheated oil bath set to 100 °C. The higher temperature is necessary to facilitate the oxidative addition of the less reactive aryl chloride.[8]

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 1:4 Ethyl Acetate/Hexane eluent). Spot the reaction mixture against the starting aryl chloride. The reaction is complete when the starting material spot has been consumed (typically 6-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). This will complex with the copper salts.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue will typically be a dark oil or solid. Purify by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to isolate the pure product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents.1. Use a fresh batch of palladium catalyst and CuI.[3] 2. Increase temperature in 10 °C increments (up to 120 °C). 3. Ensure the amine base and solvent are strictly anhydrous and degassed.[3] Consider using a more robust ligand system, such as those based on bulky, electron-rich phosphines like P(t-Bu)₃.[2]
Formation of Black Precipitate Palladium catalyst has decomposed to palladium black.This often indicates the presence of oxygen or impurities.[3] Ensure the reaction setup is rigorously anaerobic. Using fresh, high-purity solvents and reagents can help prevent this.[3] While the reaction may still proceed, yields will likely be reduced.
Significant Alkyne Homocoupling Presence of oxygen leading to Glaser coupling, especially with copper catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions.[3] Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes. 2. Consider a copper-free protocol, which may require a different palladium catalyst/ligand system and base (e.g., Cs₂CO₃).[3][4]
Difficult Purification Co-elution of product with residual ligands or byproducts.Optimize chromatography conditions. If the product is basic due to the pyridine nitrogen, adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can prevent streaking on the silica gel.

Conclusion

The Sonogashira coupling of less reactive aryl chlorides like this compound is a challenging yet highly rewarding transformation. Success hinges on a meticulous experimental approach, including the use of an active catalyst system, strictly anhydrous and anaerobic conditions, and elevated temperatures. The protocol detailed herein provides a reliable and robust starting point for researchers aiming to synthesize novel alkynyl-substituted pyridines. By understanding the underlying mechanism and anticipating potential pitfalls, scientists can effectively troubleshoot and adapt this procedure for a wide range of substrates in their research and development endeavors.

References

  • Current time information in Denbighshire, GB. Google.
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  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 17, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). KAUST Repository. Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Reddit. Retrieved January 17, 2026, from [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015, November 2). PubMed. Retrieved January 17, 2026, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23). Seoul National University. Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Reddit. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Scirp.org. Retrieved January 17, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Pendidikan Kimia. Retrieved January 17, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are integral components in a multitude of pharmaceuticals, agrochemicals, and functional materials.[3][4] Its broad substrate tolerance and milder reaction conditions, when compared to classical methods, have established it as an indispensable tool in the arsenal of synthetic chemists, particularly within drug discovery and development.[1][3]

This document provides a detailed guide for the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: Pentyl 2-chloroisonicotinate. The presence of an electron-withdrawing ester group and a nitrogen atom within the pyridine ring presents unique challenges that necessitate careful optimization of the catalytic system. These notes are intended to provide both a theoretical framework and practical, actionable protocols for researchers engaged in the synthesis of functionalized pyridine derivatives.

Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine-based ligand, and a base.[5] The catalytic cycle is a well-established sequence of elementary steps that collectively achieve the desired C-N bond formation.[1][6]

A simplified representation of the catalytic cycle is depicted below:

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Palladium(II) Complex Pd(0)L->Pd(II)_Complex Ar-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)-NR₂(L) Amido Complex Pd(II)_Complex->Amido_Complex R₂NH, Base Amido_Complex_Formation Deprotonation (Base) Amido_Complex_Formation->Amido_Complex Amido_Complex->Pd(0)L Product (Ar-NR₂) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Product Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, generating a palladium(II) species.[7] Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex.[1] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[6]

Key Considerations for the Amination of this compound

The successful amination of this compound is contingent on the judicious selection of the reaction parameters to overcome the inherent challenges posed by this substrate.

  • Substrate Reactivity: Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step more challenging.[8] The electron-withdrawing nature of the isonicotinate ester further deactivates the pyridine ring towards oxidative addition.

  • Catalyst and Ligand Selection: The choice of ligand is paramount for achieving high catalytic activity. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[8][9] For electron-deficient heteroaryl chlorides, ligands such as RuPhos, BrettPhos, or Josiphos-type ligands have demonstrated significant efficacy.[3][10] The use of pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species in situ, is highly recommended.[11]

  • Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, the ester functionality in the substrate is sensitive to strong bases, which can lead to hydrolysis or other side reactions.[12] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable, although this might necessitate higher reaction temperatures or longer reaction times.[11]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[8] Toluene, dioxane, and tert-butanol are commonly employed.[12] The reaction temperature often needs to be elevated (typically 80-110 °C) to drive the reaction to completion, especially with less reactive chlorides.[8][11]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. It is essential to perform small-scale test reactions to optimize conditions for specific amine coupling partners.

General Procedure for Small-Scale Test Reactions

This workflow is designed for the rapid screening of reaction conditions.

screening_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dry and degas solvent C Combine reagents in a sealed vial A->C B Weigh reagents in a glovebox B->C D Heat and stir reaction mixture C->D E Monitor reaction by TLC or LC-MS D->E F Quench and perform work-up E->F G Analyze crude product by NMR F->G

Figure 2: Workflow for small-scale reaction optimization.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Base (e.g., K₃PO₄ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vials with screw caps and PTFE septa

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Step-by-Step Protocol:

  • Preparation: In an inert atmosphere glovebox, add the palladium pre-catalyst (1-3 mol%), ligand (1.5-4.5 mol%), and base (1.5-2.0 equivalents) to a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Preparative Scale Protocol (Example with a Generic Amine)

This protocol is for a larger-scale synthesis once optimal conditions have been determined.

Materials and Reagents:

  • This compound (e.g., 5.00 g, 1.0 equiv)

  • Amine (1.1 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • RuPhos (0.03 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene (100 mL)

  • Schlenk flask and condenser

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Setup: Assemble a Schlenk flask with a condenser under a positive pressure of inert gas.

  • Reagent Loading: To the flask, add this compound, the amine, K₃PO₄, RuPhos Pd G3, and RuPhos.

  • Solvent Addition: Add anhydrous toluene via cannula.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with inert gas.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Data Presentation: A Guide for Reaction Optimization

The following table provides a template for summarizing the results of optimization experiments.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001285
2AnilineRuPhos Pd G3 (1)-K₃PO₄ (2.0)Dioxane1101678
3n-ButylamineBrettPhos Pd G4 (2)-Cs₂CO₃ (1.8)t-BuOH902465
4PiperidinePd(OAc)₂ (3)Josiphos (4.5)NaOtBu (1.5)Toluene1001092

Troubleshooting Common Issues

  • Low or No Conversion: This is often due to the low reactivity of the chloro-heterocycle.[8]

    • Solution: Increase the reaction temperature, use a more active catalyst/ligand system (e.g., a fourth-generation pre-catalyst), or increase the catalyst loading.[8] Ensure that all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.[8]

  • Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen atom, can compete with the desired amination.

    • Solution: Use a slight excess of the amine and ensure rigorously anhydrous conditions.[8] A different ligand may also suppress this pathway.

  • Ester Hydrolysis: The use of strong bases like NaOtBu can lead to the saponification of the pentyl ester.[12]

    • Solution: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[11] This may require a more active catalyst system and/or a higher reaction temperature to achieve a good reaction rate.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the inherent difficulties associated with this substrate. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in both academic and industrial settings.

References

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  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Rutgers University. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. [Link]

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  • University of Bath. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

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"Pentyl 2-chloroisonicotinate" as an intermediate for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Pentyl 2-chloroisonicotinate as a key intermediate in the synthesis of modern pharmaceutical compounds has been developed for researchers and professionals in drug development. This document provides detailed protocols, mechanistic insights, and analytical guidance to support the effective use of this versatile chemical building block.

Introduction: The Strategic Importance of the Isonicotinate Scaffold

The isonicotinate moiety, a substituted pyridine-4-carboxylate, is a privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance binding to biological targets through hydrogen bonding and other non-covalent interactions, while also improving pharmacokinetic properties such as solubility and metabolic stability. This compound, in particular, has emerged as a crucial intermediate for the synthesis of a range of therapeutic agents, including kinase inhibitors used in oncology. The 2-chloro substituent serves as a versatile leaving group, readily displaced by nucleophiles, making it an ideal anchor point for constructing complex molecular architectures.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of 2-chloroisonicotinic acid. The choice of pentyl alcohol as the esterifying agent can be strategic, potentially improving the solubility of the intermediate in organic solvents commonly used in subsequent cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloroisonicotinic acid and pentan-1-ol.

Materials:

  • 2-chloroisonicotinic acid

  • Pentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Parameter Value
Reactants 2-chloroisonicotinic acid, Pentan-1-ol
Reagent Thionyl chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to reflux
Reaction Time 2-3 hours
Workup Aqueous NaHCO₃ quench, extraction
Purification Flash column chromatography

Application in Pharmaceutical Synthesis: A Case Study

This compound is a key precursor for the synthesis of various kinase inhibitors. The 2-chloro group is readily displaced by a nucleophilic amine, a common reaction in the assembly of these complex molecules.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (R-NH₂)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the amine, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired substituted isonicotinate.

dot graph "Synthetic_Pathway" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Primary Amine (R-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Substituted Isonicotinate Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Pharmaceutical Active Ingredient", fillcolor="#FBBC05", fontcolor="#202124"];

A -> C [label="Nucleophilic Aromatic Substitution\n(Base, Heat)", len=2.5]; B -> C [len=2.5]; C -> D [label="Further Synthetic Steps", len=2.0]; }

Application Note & Protocols: Synthesis of Novel Heterocyclic Compounds from Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Pentyl 2-chloroisonicotinate as a versatile starting material for the synthesis of novel heterocyclic compounds. We delve into core synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, and provide detailed, field-proven protocols for constructing pyridinyl-pyrazole and pyridinyl-triazole scaffolds. The causality behind experimental choices is elucidated to empower researchers in their method development and optimization efforts.

Introduction: The Strategic Value of this compound in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like pyridine, pyrazole, and triazole being prevalent in a vast number of FDA-approved drugs.[1][2][3] Their unique electronic properties, ability to engage in hydrogen bonding, and structural diversity make them privileged structures in the design of bioactive molecules.[3][4]

This compound emerges as a particularly strategic building block for several key reasons:

  • Activated Pyridine Core: The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen, making it a prime site for functionalization.[5][6]

  • Orthogonal Reactivity: The ester at the 4-position provides a secondary handle for modification (e.g., hydrolysis, amidation) that is typically non-reactive under the conditions used to functionalize the 2-position.

  • Tunable Lipophilicity: The pentyl ester group imparts significant lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates.

This guide will explore robust synthetic pathways originating from this versatile starting material to generate libraries of novel heterocyclic compounds for screening and lead optimization.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic rings like 2-chloropyridine.[7][8] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the pyridine nitrogen.[6] This pathway allows for the direct introduction of a wide array of heteroatom nucleophiles.

Protocol 2.1: Synthesis of Pentyl 2-hydrazinylisonicotinate (Intermediate A)

The introduction of a hydrazine moiety is a pivotal step, as this intermediate is the direct precursor for constructing various five-membered heterocycles like pyrazoles and triazoles.

Rationale for Experimental Choices:

  • Hydrazine Hydrate: Used in excess to ensure complete consumption of the starting material and to act as the nucleophile.

  • Ethanol (EtOH): A polar protic solvent that effectively dissolves the reactants and facilitates the reaction without competing as a nucleophile under these conditions.

  • Reflux Temperature: Provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction time.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add Ethanol (approx. 10 mL per 1 g of starting material).

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Pentyl 2-hydrazinylisonicotinate (Intermediate A).

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is highly effective for arylating 2-chloropyridines, providing access to biaryl structures of significant medicinal interest.[9][10]

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of a 2-aryl isonicotinate derivative, demonstrating the utility of this method for scaffold diversification.

Rationale for Experimental Choices:

  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for Suzuki couplings involving activated aryl chlorides.[9][10]

  • Base (K₂CO₃): A moderately strong inorganic base required for the transmetalation step of the catalytic cycle. It is generally well-tolerated by many functional groups.

  • Solvent System (Toluene/Water): A biphasic system is standard for Suzuki reactions. Toluene solubilizes the organic components and catalyst, while water dissolves the inorganic base and boronic acid salt.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvents, toluene and water (typically a 4:1 to 10:1 ratio), via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Novel Heterocyclic Scaffolds

Building upon the intermediates generated, this section details the construction of high-value pyrazole and triazole ring systems.

From Intermediate A to Pyridinyl-Pyrazoles

The Paal-Knorr synthesis provides a classic and efficient route to pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]

Workflow Diagram: Pyrazole Synthesis

G A This compound B Hydrazine Hydrate (EtOH, Reflux) A->B S_NAr C Intermediate A (Pentyl 2-hydrazinylisonicotinate) B->C D 1,3-Diketone (e.g., Acetylacetone) (AcOH, Reflux) C->D Condensation E Novel Pyridinyl-Pyrazole Product D->E

Caption: Workflow for the synthesis of pyridinyl-pyrazoles.

Protocol 4.1.1: Synthesis of Pentyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)isonicotinate

  • In a round-bottom flask, dissolve Intermediate A (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (a 1,3-diketone, 1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid or oil via flash chromatography or recrystallization.

From Intermediate A to Pyridinyl-Triazoles

1,2,4-triazoles can be readily synthesized from the hydrazine intermediate by reaction with a one-carbon electrophile followed by cyclodehydration.[13][14][15]

Workflow Diagram: Triazole Synthesis

G C Intermediate A (Pentyl 2-hydrazinylisonicotinate) F 1. Acyl Chloride (R-COCl) 2. POCl_3, Heat C->F Acylation & Cyclization G Novel Pyridinyl-Triazole Product F->G

Caption: Workflow for the synthesis of pyridinyl-triazoles.

Protocol 4.2.1: Two-Step Synthesis of a Substituted Pyridinyl-Triazole Step 1: Acylation

  • Dissolve Intermediate A (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer (Na₂SO₄), concentrate, and use the crude acylhydrazide intermediate in the next step.

Step 2: Cyclodehydration

  • To the crude acylhydrazide from the previous step, add phosphorus oxychloride (POCl₃) in excess (can act as both reagent and solvent).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) to pH > 10.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Summary of Protocols and Expected Data

ProtocolStarting MaterialKey ReagentsProduct ClassTypical YieldCharacterization Notes (¹H NMR)
2.1 This compoundHydrazine Hydrate, EtOH2-Hydrazinylpyridine80-95%Disappearance of aromatic proton adjacent to Cl; Appearance of broad NH/NH₂ signals.
3.1 This compoundArylboronic Acid, Pd(PPh₃)₄, K₂CO₃2-Arylpyridine60-85%Appearance of new aromatic signals corresponding to the coupled aryl group.
4.1.1 Intermediate AAcetylacetone, Acetic AcidPyridinyl-Pyrazole75-90%Appearance of a pyrazole proton signal (~6.0-6.5 ppm) and two methyl singlets.
4.2.1 Intermediate AAcyl Chloride, POCl₃Pyridinyl-Triazole55-75% (2 steps)Appearance of aromatic signals from the appended group on the triazole ring.

Conclusion

This compound is a high-value, readily available starting material for the efficient construction of diverse heterocyclic libraries. The protocols outlined herein for SNAr, Suzuki coupling, and subsequent cyclizations to form pyrazole and triazole cores are robust, scalable, and grounded in well-established chemical principles. By leveraging these methods, researchers in drug discovery can rapidly generate novel molecular entities with tunable physicochemical properties, paving the way for the identification of next-generation therapeutic agents.

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Scale-Up Synthesis of Pentyl 2-chloroisonicotinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for the scale-up synthesis of Pentyl 2-chloroisonicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Recognizing the critical need for robust and scalable synthetic routes in industrial applications, this document outlines two primary synthetic strategies, focusing on the practical challenges and considerations inherent in transitioning from laboratory-scale to pilot-plant or manufacturing scale. We delve into the mechanistic underpinnings of the selected reactions, providing scientifically sound protocols for both a direct esterification route and a chlorination route. Key scale-up parameters, including thermal management, reagent addition strategies, work-up procedures, and purification techniques, are discussed in detail. Furthermore, this guide includes validated analytical methods for reaction monitoring and final product quality control, ensuring the synthesis of high-purity this compound.

Introduction: The Significance of this compound

Substituted pyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry, with the 2-chloro-4-substituted pyridine motif being a particularly prevalent scaffold in a multitude of bioactive molecules. This compound serves as a crucial building block, offering a reactive handle for further chemical transformations at the 2-position via nucleophilic aromatic substitution, while the pentyl ester provides desirable lipophilicity and can be readily hydrolyzed if required. The efficient and cost-effective production of this intermediate is therefore a critical step in the overall synthesis of numerous target compounds. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries who are tasked with developing and scaling up the synthesis of this important intermediate.

Synthetic Strategies: A Mechanistic Approach to Scalable Routes

Two primary synthetic routes are considered for the industrial production of this compound. The choice between these routes will depend on factors such as raw material availability and cost, equipment capabilities, and overall process safety and efficiency.

  • Route 1: Direct Esterification of 2-chloroisonicotinic acid. This is often the more convergent and preferred route, starting from the commercially available 2-chloroisonicotinic acid.

  • Route 2: Chlorination of Pentyl isonicotinate. This route begins with the esterification of isonicotinic acid, followed by a chlorination step. While viable, it involves an additional synthetic step.

This application note will primarily focus on the more direct and industrially favored Route 1 .

Route 1: Esterification of 2-chloroisonicotinic acid

The esterification of a carboxylic acid with an alcohol is a fundamental and well-established transformation in organic synthesis. For the synthesis of this compound, two primary methods are considered for scale-up: Fischer-Speier Esterification and Thionyl Chloride-mediated Esterification.

The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed.[1]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification

An alternative and often more rapid method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the alcohol to form the ester.[2][3][4] This method is particularly useful for less reactive alcohols or when milder reaction conditions are desired. The reaction with thionyl chloride is irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture.[2]

Reaction Mechanism: Thionyl Chloride-Mediated Esterification

SOCl2_Esterification

Scale-up Synthesis Protocol: Thionyl Chloride Route

While Fischer esterification is a viable option, the thionyl chloride route is often preferred for scale-up due to its faster reaction times and irreversible nature, which can lead to higher conversions and simpler product isolation. The following protocol is a detailed guide for the synthesis of this compound on a multi-kilogram scale.

Safety First: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂).[5][6] All operations involving thionyl chloride must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing capabilities for the off-gases. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face shield, is mandatory.[5]

Materials and Equipment
Material/EquipmentSpecifications
Reactors Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and a scrubbing system for off-gases.
Reagents 2-chloroisonicotinic acid (98%+), Thionyl chloride (99%+), n-Pentanol (99%+), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
Analytical Instruments HPLC with UV detection, GC-MS for impurity profiling, Karl Fischer titrator for moisture analysis.
Step-by-Step Protocol

Workflow for Scale-up Synthesis of this compound

Scale_up_Workflow

Detailed Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 2-chloroisonicotinic acid (1.0 eq) and anhydrous toluene (5-10 volumes). Begin agitation.

  • Cooling: Cool the slurry to 0-5 °C using a cooling jacket.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The addition of a catalytic amount of DMF (0.02 eq) can accelerate the formation of the acid chloride.[3]

  • Acyl Chloride Formation: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 80-90 °C) for 2-4 hours, or until the reaction is deemed complete by in-process control (IPC) analysis (e.g., HPLC or GC, monitoring the disappearance of the starting carboxylic acid). The off-gases (SO₂ and HCl) should be passed through a scrubber containing a caustic solution.

  • Cooling: Cool the reaction mixture to 50-60 °C.

  • Pentanol Addition: Slowly add n-pentanol (1.1-1.3 eq) to the reaction mixture, maintaining the temperature below 70 °C.

  • Esterification: Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as determined by IPC analysis (monitoring the disappearance of the acyl chloride intermediate).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then slowly and carefully quench it by adding it to a separate vessel containing cold water or ice (5-10 volumes) with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separation funnel or a reactor with a bottom outlet and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 3 volumes) to neutralize any remaining acid. Be cautious of potential gas evolution.

    • Saturated brine solution (1 x 3 volumes) to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, stir for 30-60 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to obtain a high-purity product.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
2-chloroisonicotinic acid 10.0 g (63.5 mmol)1.0 kg (6.35 mol)
Toluene 100 mL10 L
Thionyl chloride 6.8 mL (93.5 mmol)680 mL (9.35 mol)
n-Pentanol 8.8 mL (81.3 mmol)880 mL (8.13 mol)
Reaction Temperature Reflux (~85 °C)Reflux (~85-95 °C)
Reaction Time 6-8 hours8-12 hours (IPC dependent)
Expected Yield 80-90%75-85%

Scale-up Considerations and Challenges

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Thermal Management: The reaction of thionyl chloride with the carboxylic acid and the subsequent esterification are exothermic. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A robust cooling system is essential to control the temperature during the addition of thionyl chloride and pentanol to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The rate of addition of thionyl chloride and pentanol is critical. A slow, controlled addition is necessary to manage the exotherm and prevent localized high concentrations of reagents, which can lead to side reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and effective heat transfer. Inadequate mixing can lead to the formation of "hot spots" and incomplete reactions. The choice of impeller and agitation speed should be carefully considered based on the reactor geometry and the viscosity of the reaction mixture.

  • Off-Gas Handling: The evolution of SO₂ and HCl gases during the acyl chloride formation step requires a properly designed and sized scrubbing system to neutralize these corrosive and toxic gases before they are vented to the atmosphere.

  • Work-up and Phase Separation: On a large scale, phase separations can be slower and less efficient. The design of the reactor and the use of appropriate techniques, such as adjusting the pH and using brine washes, can facilitate cleaner separations.

  • Purification: Vacuum distillation is the preferred method for purifying this compound on a large scale. The distillation column should be appropriately sized to handle the desired throughput, and the vacuum system must be capable of achieving the necessary pressure to distill the product without thermal decomposition.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the progress of the reaction and ensuring the final product meets the required purity specifications.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for monitoring the disappearance of the starting material and the formation of the product. Isomers of pyridinecarboxylic acids can be effectively separated using mixed-mode HPLC columns.[7][8]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% trifluoroacetic acid

    • Detection: UV at 254 nm

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and byproducts. It can also be used as an alternative method for monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and for identifying any impurities.

  • Karl Fischer Titration: This method is used to determine the water content of the final product, which is a critical quality parameter.

Conclusion

The scale-up synthesis of this compound is a critical process for the production of numerous valuable downstream products. By carefully considering the reaction mechanism, optimizing the reaction conditions, and addressing the challenges associated with thermal management, reagent addition, and purification, a robust and efficient manufacturing process can be developed. The thionyl chloride-mediated esterification of 2-chloroisonicotinic acid presented in this application note provides a reliable and scalable route to this important intermediate. The implementation of rigorous in-process controls and final product analysis will ensure the consistent production of high-quality this compound for pharmaceutical and agrochemical applications.

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  • YouTube, Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. URL: [Link]

  • Sciencemadness.org, Synthesis of pure esters from long-chain alcohols using Fischer esterification. URL: [Link]

  • Google Patents, US3153044A - Process for the preparation of 2-chloropyridine.

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Application Note: Strategic Use of Protecting Groups in the Synthesis of Pentyl 2-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to protecting group strategies for the synthesis of derivatives based on the Pentyl 2-chloroisonicotinate scaffold. As a key building block in medicinal chemistry and materials science, the targeted functionalization of this molecule requires a nuanced understanding of its inherent reactivity. This guide offers detailed protocols, mechanistic rationales, and decision-making frameworks for the selective protection and deprotection of the pyridine nitrogen, ensuring compatibility with the molecule's other reactive centers. The protocols and strategies outlined herein are designed for researchers, chemists, and drug development professionals seeking to navigate the synthetic challenges posed by this versatile intermediate.

Introduction: The Synthetic Potential and Challenges of this compound

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals.[1] Its synthetic utility is derived from three key structural features: a nucleophilic pyridine nitrogen, an electrophilic C-2 position activated for nucleophilic aromatic substitution (SNAr), and a pentyl ester at the C-4 position. The interplay of these functional groups presents both opportunities and challenges for the synthetic chemist.

The core challenge lies in achieving regioselective modification. Reagents intended for one part of the molecule can often react undesirably with another. For instance, organometallic reagents aimed at functionalizing the C-3 position can be intercepted by the acidic proton of a nucleophile at C-2 or complex with the basic pyridine nitrogen. Therefore, a robust protecting group strategy is not merely an accessory to the synthesis but a cornerstone of its success. This guide will explore the strategic implementation of protecting groups to temporarily mask the reactivity of the pyridine nitrogen, thereby enabling precise and high-yielding transformations elsewhere on the scaffold.

Reactivity Profile of the this compound Scaffold

A successful synthetic strategy begins with a thorough understanding of the molecule's electronic landscape. The reactivity of this compound is dominated by the influence of the heterocyclic nitrogen atom.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character. This site is readily protonated in acidic media and can act as a nucleophile, leading to alkylation or other undesired side reactions.

  • C-2 Chlorine Atom: The chlorine atom at the 2-position is on a carbon adjacent to the electron-withdrawing nitrogen atom. This electronic arrangement significantly polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This position is the primary site for introducing a wide variety of substituents.

  • Pentyl Ester: The ester at the C-4 position is susceptible to hydrolysis under both strongly acidic and basic conditions. While relatively stable under many neutral and mildly acidic or basic conditions, its lability must be considered when planning multi-step syntheses.

cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Cl | N---C---C(O)O-Pentyl /  / C---C---C N_site Pyridine Nitrogen N_site->mol Nucleophilic & Basic Cl_site C-2 Chlorine (S_NAr) Cl_site->mol Electrophilic Center Ester_site Pentyl Ester Ester_site->mol Hydrolysis-Prone

Caption: Key reactive sites on the this compound scaffold.

Protecting the Pyridine Nitrogen: Strategies and Protocols

To achieve selective transformations while preserving the integrity of the molecule, masking the reactivity of the pyridine nitrogen is often the first and most critical step. The choice of protecting group depends on the specific reaction conditions of the subsequent steps and the desired electronic modulation of the pyridine ring.

Strategy 1: N-Oxide Formation

The formation of a pyridine N-oxide is a classic and highly effective strategy.[4] This transformation serves two primary purposes: it sequesters the nitrogen's lone pair, eliminating its basicity and nucleophilicity, and it electronically modifies the ring, further activating the C-2 and C-6 positions for nucleophilic attack while deactivating the ring towards electrophiles.

Causality Behind the Choice: Choose N-oxide protection when you need to prevent N-alkylation, direct metallation to the C-2 position, or enhance the rate of a subsequent SNAr reaction at the C-2 position. The N-oxide can be thought of as an "electron sink," which stabilizes the negatively charged Meisenheimer intermediate formed during SNAr.[3]

Protocol 3.1.1: Protection via N-Oxide Formation

Objective: To convert this compound to its corresponding N-oxide.

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound N-oxide.

Protocol 3.1.2: Deprotection of the N-Oxide

Objective: To regenerate the pyridine from its N-oxide.

  • Preparation: Dissolve the this compound N-oxide derivative (1.0 eq) in a solvent such as acetonitrile (MeCN) or toluene.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.2-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (80-110 °C). Monitor the reaction by TLC. The deoxygenation is typically complete within 6-24 hours.

  • Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to separate the product from the oxide byproduct.

Table 1: Comparison of N-Oxide Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
PCl₃ or POCl₃ CHCl₃, 0 °C to RTFast and efficient.Harsh; can react with other functional groups.
PPh₃ Toluene or MeCN, refluxMild, good functional group tolerance.Stoichiometric PPh₃O byproduct can complicate purification.
H₂/Pd/C MeOH or EtOH, RT, 1 atmVery clean, byproduct is water.Not compatible with reducible groups (e.g., alkenes, alkynes, some halides).
Zn dust / NH₄Cl Aqueous EtOH, RTInexpensive and effective.[5]Heterogeneous reaction, can be slow.
Photocatalysis TiO₂, UV light, aq. suspensionEnvironmentally friendly, mild conditions.[6]Requires specialized equipment; may not be suitable for all substrates.
Strategy 2: Borane Complexation

An alternative strategy for masking the nitrogen's lone pair is through the formation of a borane complex.[5] Unlike N-oxidation, borane complexation does not significantly alter the electronic properties of the pyridine ring itself. Its primary function is steric and electronic shielding of the nitrogen.

Causality Behind the Choice: This method is ideal when the goal is solely to block the nucleophilicity and basicity of the nitrogen without activating the ring for SNAr. It is particularly valuable for preventing intramolecular cyclization reactions, where a nucleophilic side chain might otherwise attack the pyridine ring.[5][7]

Protocol 3.2.1: Protection via Borane Complexation

Objective: To form a borane complex with the pyridine nitrogen.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Add borane dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the complex is usually rapid.

  • Workup: The complex is often stable enough to be used directly in the next step without isolation. If isolation is required, the solvent can be carefully removed under reduced pressure.

Protocol 3.2.2: Deprotection of the Borane Complex

Objective: To cleave the N-B bond and liberate the free pyridine.

  • Preparation: Dissolve the crude borane-protected pyridine derivative in methanol (MeOH).

  • Reagent Addition: Add an acid, such as 2M hydrochloric acid (HCl) in MeOH or trifluoroacetic acid (TFA), and stir at room temperature. Alternatively, refluxing in methanol is often sufficient to break the complex.

  • Reaction: Stir the mixture for 2-4 hours. Monitor the deprotection by TLC.

  • Workup: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify as necessary.

Orthogonal Strategies and Decision Making

The concept of orthogonal protection is critical in multi-step synthesis. It involves using multiple protecting groups that can be removed under distinct, non-interfering conditions.[8][9] For the this compound scaffold, the primary consideration is ensuring that the conditions used to protect and deprotect the nitrogen do not cleave the pentyl ester. The methods described above (N-oxide and borane complexation) are generally compatible with the ester group.

The decision of which protecting group to use, or whether to use one at all, is dictated by the desired overall transformation.

start Desired Reaction on This compound Derivative? snar S_NAr at C-2? start->snar metalation Metalation / Functionalization at C-3 or C-5? start->metalation cyclization Risk of Intramolecular Cyclization? start->cyclization no_pg No Protecting Group Needed. (Ring is already activated) snar->no_pg No n_oxide Use N-Oxide Protection. (Enhances S_NAr rate) snar->n_oxide Yes (to accelerate) metalation->cyclization No borane Use Borane (BH3) Protection. (Masks N-nucleophilicity) metalation->borane Yes cyclization->borane Yes

Caption: Decision workflow for selecting a nitrogen protecting group strategy.

Scenario Analysis:

  • Scenario A: Simple SNAr at C-2: For reactions with common nucleophiles (e.g., amines, alkoxides), protection of the nitrogen is often unnecessary as the pyridine ring is inherently activated. However, if the reaction is sluggish, pre-conversion to the N-oxide can enhance the electrophilicity of the C-2 position and accelerate the reaction.

  • Scenario B: Functionalization at C-3: To achieve regioselective functionalization at the C-3 position, for instance via directed ortho-metalation, the pyridine nitrogen's lone pair must be masked to prevent it from coordinating with the metalating agent (e.g., an organolithium). Borane complexation is the ideal strategy here as it effectively blocks the nitrogen without overly activating the C-2 position towards the base.

  • Scenario C: Preventing Cyclization: If a nucleophilic side chain is introduced (e.g., via SNAr at C-2), there can be a risk of the side chain's nucleophilic terminus attacking the C-6 position in an intramolecular cyclization. Protecting the nitrogen as a borane complex can prevent this by sterically and electronically shielding the nitrogen and the adjacent positions.[5]

Conclusion

The successful synthesis of complex derivatives from this compound hinges on the strategic and judicious use of protecting groups. By carefully considering the reactivity of the scaffold and the demands of the planned synthetic route, chemists can select the appropriate strategy to mask the pyridine nitrogen. N-oxide formation offers a powerful tool for both protection and electronic activation, while borane complexation provides a milder method to simply block the nitrogen's inherent nucleophilicity. The protocols and decision-making frameworks provided in this note serve as a foundational guide for unlocking the full synthetic potential of this versatile building block.

References

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda.
  • 2-Chloropyridine - Wikipedia . Available at: [Link]

  • An Application of Borane As a Protecting Group for Pyridine - American Chemical Society . Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen - Taylor & Francis Online . Available at: [Link]

  • Photocatalytic deprotection of pyridine N‐oxides (50 μmol) to... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed . Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • An Application of Borane As a Protecting Group for Pyridine | Request PDF - ResearchGate . Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen - Taylor & Francis Online . Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen - Semantic Scholar . Available at: [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable . Available at: [Link]

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  • Deoxygenation of Aza-aromatics - Organic Chemistry Portal . Available at: [Link]

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  • Recent trends in the chemistry of pyridine N-oxides - arkat usa . Available at: [Link]

  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents.
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Application Note & Protocol: One-Pot Synthesis of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of Pentyl 2-chloroisonicotinate, a key intermediate in pharmaceutical and agrochemical research. The described protocol leverages a sequential, in-situ activation and esterification strategy, converting 2-chloroisonicotinic acid to its corresponding pentyl ester without the need for isolation of the reactive acid chloride intermediate. This methodology offers significant advantages in terms of operational simplicity, reduced handling of hazardous intermediates, and improved time and resource efficiency. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.

Introduction and Scientific Rationale

Substituted nicotinic acid esters are a prevalent motif in numerous marketed drugs and bioactive molecules. This compound, in particular, serves as a versatile building block, enabling further molecular elaboration through nucleophilic substitution or cross-coupling reactions at the C2-position. Traditional multi-step syntheses involving the isolation of reactive intermediates like acyl chlorides can be cumbersome, often leading to reduced overall yields and increased exposure to hazardous materials.

A one-pot synthesis, wherein sequential reactions are performed in a single reaction vessel, represents a more elegant and efficient approach. The strategy outlined herein is predicated on two fundamental and well-established transformations in organic chemistry:

  • Carboxylic Acid Activation: The conversion of the carboxylic acid moiety of 2-chloroisonicotinic acid into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its by-products.[1][2] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed, driving the reaction to completion.[1]

  • In-Situ Esterification: The generated 2-chloroisonicotinoyl chloride is not isolated but is immediately reacted with 1-pentanol within the same pot. Acyl chlorides are vigorous acylating agents that react readily with alcohols to form stable ester linkages, making this step highly efficient and typically irreversible under the reaction conditions.[3][4]

This one-pot protocol streamlines the synthesis, minimizes waste, and provides a robust route to the target compound.

Reaction Workflow and Mechanism

The overall transformation proceeds via an in-situ generated acyl chloride intermediate.

One_Pot_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Start 2-Chloroisonicotinic Acid Intermediate In-situ 2-Chloroisonicotinoyl Chloride Start->Intermediate + Reagent1 Thionyl Chloride (SOCl₂) Solvent, Reflux Reagent1->Intermediate Byproducts1 SO₂(g) + HCl(g) ↑ Reagent2 1-Pentanol Product This compound Intermediate->Product + Reagent2->Product Byproduct2 HCl

Figure 1: One-Pot Synthesis Workflow. The process begins with the conversion of the starting acid to a reactive acyl chloride intermediate, which is then esterified in the same vessel without isolation.

The mechanism for the initial activation with thionyl chloride involves the carboxylic acid's hydroxyl group attacking the sulfur atom, which, after a series of steps, results in the formation of a chlorosulfite intermediate. This intermediate readily decomposes to the stable gaseous by-products and the acyl chloride.[5] The subsequent esterification is a classic nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.[4]

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2-Chloroisonicotinic Acid157.565.00 g1.0Starting material
Thionyl Chloride (SOCl₂)118.975.5 mL (~7.6 g)2.0Reagent and solvent
1-Pentanol88.154.2 mL (~3.4 g)1.2Nucleophile
Anhydrous Dichloromethane (DCM)-50 mL-Solvent for esterification
Triethylamine (Et₃N)101.195.3 mL (~3.8 g)1.2Acid scavenger (optional but recommended)

Step-by-Step Procedure:

  • Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Acyl Chloride Formation:

    • To the reaction flask, add 2-chloroisonicotinic acid (5.00 g, 31.7 mmol).

    • Carefully add thionyl chloride (5.5 mL, 63.4 mmol) via syringe.

    • Rationale: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and can serve as the initial solvent.[6]

    • Heat the reaction mixture to a gentle reflux (oil bath temperature ~80-85 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

  • Removal of Excess Reagent:

    • Cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure (vacuum). It is crucial to use a trap (e.g., a cold trap followed by a base trap) to protect the vacuum pump from corrosive vapors.

    • Rationale: Removing excess SOCl₂ is critical to prevent unwanted side reactions with the alcohol and triethylamine in the next step. The crude, oily, or solid residue is the 2-chloroisonicotinoyl chloride, which is used directly.[6][7]

  • Esterification:

    • Place the flask in an ice bath (0 °C) and place it back under an inert atmosphere.

    • Add anhydrous dichloromethane (50 mL) to dissolve the crude acyl chloride.

    • In a separate flask, prepare a solution of 1-pentanol (4.2 mL, 38.1 mmol) and triethylamine (5.3 mL, 38.1 mmol) in 10 mL of anhydrous DCM.

    • Add this solution dropwise to the stirred, cooled acyl chloride solution over 15-20 minutes.

    • Rationale: The reaction is exothermic; a slow, cooled addition prevents temperature spikes. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the esterification, which prevents potential side reactions and drives the reaction to completion.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the acyl chloride.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Results and Characterization

  • Yield: 75-85% (based on typical yields for this reaction sequence).

  • Appearance: Colorless to pale yellow oil.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Conclusion

This application note details a robust and efficient one-pot synthesis of this compound. By forming the acyl chloride in situ and performing an immediate esterification, this protocol minimizes handling of hazardous intermediates and improves overall process efficiency. The provided step-by-step guide, complete with mechanistic rationale and process parameters, serves as a reliable method for researchers requiring access to this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link][1]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link][2]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link][5]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • PrepChem. Synthesis of 2-chloronicotinyl chloride. [Link][7]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link][8]

  • Thiéry, V., et al. (2007). A Convenient Method for the Synthesis and One-Pot Reaction of Acyl Chlorides Using a Scavenging Resin. SYNLETT, 2007(11), 1729-1732.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link][9]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. [Link][6]

  • ResearchGate. Direct conversion of esters and amides to acid chlorides. [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link][3]

  • Galkin, M. V., & Gevorgyan, V. (2016). An expeditious and cost-efficient method for synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1674–1676. [Link][10]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link][11]

  • Fiasella, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(85), 69483-69489. [Link][12]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Pentyl 2-chloroisonicotinate in palladium-catalyzed cross-coupling reactions. As a substituted 2-chloropyridine, this building block presents unique challenges, primarily the formation of undesired side products that can complicate purification and reduce yields. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a dimeric isonicotinate byproduct. What is this, and how can I prevent its formation?

A1: This is likely a homocoupling side product.

This side reaction involves the coupling of two molecules of your starting material, this compound, to form a symmetrical 2,2'-bipyridine derivative. In Negishi-type couplings, this can be a notable issue.[1]

Primary Causes & Solutions:

  • Reaction Mechanism: In some catalytic systems, particularly with nickel or palladium, a second transmetalation event can occur between an organometallic intermediate and another molecule of the starting halide, leading to homocoupling.[1]

  • Troubleshooting Steps:

    • Optimize Catalyst System: The choice of both the metal center and the ligand is critical. For Negishi couplings, ensure your organozinc reagent is formed efficiently and transmetalates effectively to the palladium or nickel center.

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Ensure the organometallic partner is present in a slight excess to favor the cross-coupling pathway over the homocoupling of the electrophile.

    • Temperature and Reaction Time: Monitor the reaction progress closely. Prolonged reaction times or excessively high temperatures can sometimes favor side reactions.

Q2: I'm observing a biaryl impurity derived from my boronic acid/ester in a Suzuki-Miyaura coupling. What causes this and how can it be mitigated?

A2: You are observing the homocoupling of your boronic acid derivative, a very common side reaction in Suzuki-Miyaura couplings. [2]

This process involves the palladium-catalyzed self-coupling of two molecules of the boronic acid or ester to form a symmetrical biaryl.[3]

Primary Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen is a primary culprit. It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid.[3][4][5]

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.[3][6]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or high-purity Nitrogen) for at least 20-30 minutes.[4][7] Maintain a positive pressure of the inert gas throughout the entire reaction.[8]

  • Use of Reducing Agents: In some cases, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6][9]

  • Catalyst Selection: Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern precatalyst (like a Buchwald G3 or G4 palladacycle) that is designed for clean and efficient in situ generation of the active Pd(0) catalyst.[3]

Q3: A major side product is pentyl isonicotinate (my starting material without the chlorine atom). What is this hydrodehalogenation, and how can I minimize it?

A3: This side product results from hydrodehalogenation (or protodehalogenation), where the chlorine atom is replaced by a hydrogen atom. [10]

This is a common issue in palladium-catalyzed reactions with aryl halides.[11][12] A palladium-hydride species is formed, which then undergoes reductive elimination with your starting material to yield the dehalogenated product.[3]

Primary Causes & Solutions:

  • Source of Hydride: The palladium-hydride species can originate from various sources, including trace water, amine bases, or solvents like alcohols, DMF, or dioxane.[3][10]

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, it allows more time for the competing hydrodehalogenation pathway to occur.[13]

  • Catalyst System: Highly active catalysts can sometimes favor this side reaction.[10]

Troubleshooting Protocol:

  • Solvent and Base Selection:

    • Ensure all reagents and solvents are scrupulously dried and anhydrous.

    • Consider switching to a non-hydride-donating solvent like toluene.[10]

    • The choice of base is crucial. Some bases can be a source of hydride. Screen bases like anhydrous K₃PO₄ or Cs₂CO₃.[2][10]

  • Ligand Optimization: The ligand can significantly influence the relative rates of the desired coupling versus hydrodehalogenation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, thereby outcompeting the hydrodehalogenation pathway.[2][10]

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation.[10] Try running the reaction at the lowest effective temperature.

Q4: My boronic acid reagent is being consumed, but I'm not getting the desired product. Instead, I see the corresponding arene byproduct. What is happening?

A4: This is a classic case of protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. [8][14]

This side reaction effectively destroys your nucleophile, leading to low yields. Heteroaryl boronic acids can be particularly susceptible to this process.[3]

Primary Causes & Solutions:

  • Presence of Water: The primary cause is hydrolysis of the boronic acid, which is often catalyzed by either acid or base.[8][14]

  • Harsh Basic Conditions: While a base is necessary for the Suzuki-Miyaura reaction to proceed, overly harsh or highly aqueous basic conditions can accelerate protodeboronation.[8]

Troubleshooting Protocol:

  • Use Anhydrous Conditions: If possible, use anhydrous reagents and solvents to minimize the presence of water.[8]

  • Switch to Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards hydrolysis than the corresponding boronic acids.[8][15] They can often be used directly and may undergo transmetalation without prior hydrolysis.[15][16]

  • Base Selection: A judicious choice of base is important. A base like K₃PO₄ is often effective and can sometimes be used under anhydrous conditions.[8] If an aqueous base is required, ensure efficient stirring to manage phase separation.[8]

Q5: My reaction is sluggish, and I'm observing catalyst decomposition (e.g., formation of palladium black). What are the likely causes for this specific pyridine substrate?

A5: Catalyst deactivation is a known issue when working with pyridine-containing substrates.

The nitrogen atom in the pyridine ring of your this compound can act as a ligand and coordinate to the palladium center. This coordination can inhibit the catalytic cycle, leading to slow or stalled reactions and eventual catalyst decomposition into palladium black (aggregated Pd(0)).[2][17]

Primary Causes & Solutions:

  • Pyridine Coordination: The lone pair on the pyridine nitrogen competes with the desired phosphine ligand for coordination sites on the palladium atom.[2]

  • Oxygen Contamination: As mentioned previously, oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to its deactivation and precipitation.[4]

Troubleshooting Protocol:

  • Use Bulky, Electron-Rich Ligands: This is the most effective solution. Ligands like SPhos, XPhos, or RuPhos are large and electron-donating.[7] Their steric bulk can physically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2]

  • Maintain a Strict Inert Atmosphere: Rigorous degassing and maintaining the reaction under Argon or Nitrogen is essential to prevent oxidative deactivation of the catalyst.[7]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading might be necessary to overcome a low level of deactivation, though addressing the root cause is always preferable.

Summary of Common Side Products and Solutions
Side Product Common Name Primary Causes Recommended Solutions
Dimer of this compoundHomocouplingInefficient cross-coupling pathway, specific mechanisms (e.g., Negishi).Optimize catalyst system, control stoichiometry.
Dimer of Boronic Acid/EsterHomocouplingPresence of oxygen, excess Pd(II) species.[2][6]Rigorously degas reaction mixture, use Pd(0) source or efficient precatalyst.[3][4]
Pentyl isonicotinateHydrodehalogenationPresence of hydride sources (water, certain solvents/bases), slow reductive elimination.[3][10]Use anhydrous conditions, select non-hydride donating solvents (e.g., toluene), use bulky ligands.[10]
Arene from Boronic AcidProtodeboronationPresence of water, harsh basic/acidic conditions.[8][14]Use anhydrous conditions, switch to more stable boronic esters (e.g., pinacol esters).[8][15]
Palladium BlackCatalyst DecompositionCoordination of pyridine nitrogen to Pd center, oxidation by O₂.[2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), ensure a strict inert atmosphere.[2][7]
2-carboxyisonicotinic acid pentyl esterEster HydrolysisStrong basic conditions, presence of water.[18]Use milder bases (e.g., KF), minimize water content, reduce reaction time/temperature.[18]
Visualizing Reaction Pathways

The following diagram illustrates a generalized Suzuki-Miyaura catalytic cycle and indicates the points at which common side reactions can occur.

Suzuki_Side_Reactions Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-Cl Deactivation Catalyst Deactivation Pd0->Deactivation Pyridine-N Coordination PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ + Base ProtoDehalo Hydrodehalogenation PdII_Aryl->ProtoDehalo Hydride Source PdII_Diaryl L₂Pd(II)(Aryl)(Aryl') Transmetal->PdII_Diaryl Homo_Boronic Boronic Acid Homocoupling Transmetal->Homo_Boronic O₂, Pd(II) Proto_Deboron Protodeboronation Transmetal->Proto_Deboron H₂O RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Aryl-Aryl') RedElim->Product

Caption: Suzuki-Miyaura cycle with key side reaction pathways.

Generalized Protocol: Suzuki-Miyaura Coupling of this compound

This is a representative procedure and must be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the finely ground K₃PO₄ base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Vigorously stir the resulting slurry and sparge with Argon or Nitrogen gas through a subsurface needle for 20-30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kjell, D. P., & Toure, B. B. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Kjell, D. P., & Toure, B. B. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Reddit. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yin, D.-L., et al. (2008). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2012). Suzuki coupling help. Retrieved from [Link]

Sources

Technical Support Center: Purification of Pentyl 2-chloroisonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pentyl 2-chloroisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of your reaction product. The information provided is based on established chemical principles and practical laboratory experience.

I. Understanding the Reaction and Potential Impurities

This compound is typically synthesized via a Fischer esterification reaction. This involves reacting 2-chloroisonicotinic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4]

Reaction Scheme:

Understanding this equilibrium is crucial for purification, as the crude product will inevitably contain:

  • Unreacted Starting Materials: 2-chloroisonicotinic acid and pentanol.

  • Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Byproduct: Water.

  • Potential Side Products: Although generally a clean reaction, potential side reactions could include the formation of dipentyl ether from the dehydration of pentanol under strong acid and heat, though this is typically a minor pathway.

This guide will walk you through the logical steps to isolate and purify the desired this compound from these impurities.

II. Initial Work-up: Quenching and Extraction

The first step after the reaction is complete is to quench the acid catalyst and separate the organic product from water-soluble impurities.

Q1: My reaction mixture is a single phase after cooling. How do I begin the separation?

A1: This is expected as pentanol can act as a co-solvent. The goal is to create a two-phase system (aqueous and organic) to effectively separate the components.

Experimental Protocol: Aqueous Work-up

  • Cooling: Ensure your reaction flask is cooled to room temperature. If the reaction was performed at high temperatures, it's advisable to cool it further in an ice bath to minimize any potential hydrolysis of the ester during the work-up.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent. Ethyl acetate is a good first choice due to its moderate polarity and ease of removal. A volume of ethyl acetate equal to or double the reaction volume is typically sufficient.

  • Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), portion-wise with stirring.[5] Caution: Carbon dioxide gas will evolve, causing effervescence. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure. Continue adding until the effervescence ceases, indicating that the acid catalyst has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing your product and unreacted pentanol) should separate from the aqueous layer (containing the salt of the acid catalyst and any unreacted 2-chloroisonicotinic acid as its sodium salt).

  • Washing:

    • Wash the organic layer with deionized water to remove any remaining salts or water-soluble impurities.

    • A final wash with brine (saturated aqueous NaCl solution) will help to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Logical Flow of Initial Work-up:

Workup ReactionMixture Crude Reaction Mixture Dilute Dilute with Ethyl Acetate ReactionMixture->Dilute Neutralize Neutralize with aq. NaHCO₃ Dilute->Neutralize Extract Separate Layers Neutralize->Extract Wash Wash with H₂O & Brine Extract->Wash Organic Layer Aqueous Waste Aqueous Waste Extract->Aqueous Waste Dry Dry over Na₂SO₄ Wash->Dry Wash->Aqueous Waste Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Workflow for the initial work-up of the reaction mixture.

III. Purification Techniques: Addressing Specific Impurities

Q2: How can I remove the excess pentanol from my crude product?

A2: The most effective method to remove a volatile impurity like pentanol (boiling point: ~138 °C) from a higher-boiling product is by vacuum distillation.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a simple vacuum distillation apparatus.

  • Heating: Gently heat the crude product under reduced pressure. A water bath or an oil bath can be used for controlled heating.

  • Fractionation: Pentanol will distill first. Monitor the temperature of the vapor. Once the pentanol has been removed, the temperature will rise, or the distillation rate will slow significantly. The remaining liquid will be enriched in your desired product.

Q3: My product is still impure after removing pentanol. What is the next step?

A3: Flash column chromatography is a highly effective technique for separating the desired ester from any remaining non-volatile impurities.

Troubleshooting Flash Chromatography for Pyridine Derivatives:

  • Issue: Tailing of the product spot on the TLC plate and column.

    • Cause: The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Issue: Difficulty in finding a suitable solvent system.

    • Cause: Finding the right polarity to separate compounds of similar Rf values can be challenging.

    • Solution: A systematic approach to solvent screening is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting point for many esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of around 0.3 for your product on the TLC plate for optimal separation on the column.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes and ethyl acetate, with the addition of a small amount of triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Flow for Purification Strategy:

Purification CrudeProduct Crude Product (Ester + Pentanol) VacuumDistillation Vacuum Distillation CrudeProduct->VacuumDistillation Pentanol Pentanol (removed) VacuumDistillation->Pentanol EnrichedProduct Enriched Product VacuumDistillation->EnrichedProduct FlashChromatography Flash Column Chromatography (Hexanes/EtOAc + Triethylamine) EnrichedProduct->FlashChromatography PureProduct Pure this compound FlashChromatography->PureProduct Impurities Non-volatile Impurities (removed) FlashChromatography->Impurities

Caption: A step-by-step workflow for the purification of this compound.

IV. Alternative Purification: Recrystallization

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization is a powerful purification technique for solid compounds. While this compound is likely an oil at room temperature, some higher molecular weight esters can be solids.[7] If your product solidifies upon standing or in the freezer, recrystallization could be an option.

Troubleshooting Recrystallization:

  • Issue: The compound oils out instead of crystallizing.

    • Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is too supersaturated.

    • Solution: Add more solvent to the hot solution to ensure it is not overly concentrated. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[8]

  • Issue: No crystals form upon cooling.

    • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or the concentration is too low.

    • Solution: Try a less polar solvent or a solvent mixture. You can also try to slowly evaporate some of the solvent to increase the concentration.

Solvent Selection for Recrystallization of Esters:

Solvent SystemPolarityComments
Hexane/HeptaneLowGood for non-polar to moderately polar esters. Often used as the anti-solvent in a solvent pair.
Ethanol/MethanolHighCan be effective, but the ester may have high solubility even at low temperatures.
Hexane/Ethyl AcetateVariableA good solvent pair to try. Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly.
Dichloromethane/HexaneVariableAnother common solvent pair for compounds of intermediate polarity.

V. Purity Assessment

Q5: How do I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide a quantitative measure of purity.

VI. FAQs

Q: I suspect my ester is hydrolyzing during the basic work-up. What can I do?

A: Ester hydrolysis under basic conditions (saponification) is a known reaction.[3][4][9][10][11] To minimize this, use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide. Also, perform the aqueous work-up at a low temperature (e.g., in an ice bath) and as quickly as possible.

Q: Can I use distillation as the sole purification method?

A: If the boiling points of your product and any impurities are significantly different, fractional vacuum distillation could be a viable single-step purification method. However, flash chromatography often provides a higher degree of purity, especially for removing closely related impurities.

Q: My yields are consistently low. What are the potential causes?

A: Low yields can result from several factors:

  • Incomplete reaction: As Fischer esterification is an equilibrium, consider using a large excess of one reactant (usually the cheaper one, pentanol) or removing water as it forms (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.

  • Losses during work-up: Emulsions during extraction can lead to significant product loss. Ensure thorough separation of layers and consider back-extracting the aqueous layer with fresh organic solvent.

  • Product decomposition: While generally stable, prolonged exposure to strong acid or base, especially at elevated temperatures, can degrade the product.

This guide provides a framework for troubleshooting the purification of this compound. Remember that the optimal conditions for your specific reaction may require some experimentation and adaptation of these general principles.

VII. References

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Experiment 7 (LAB PRACTICAL) – Synthesis of t-Pentyl Chloride. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents. Retrieved from

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • Flash Column Chromatography. (2023, March 13). YouTube. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Performing column chromatography on pyridine-based compounds sucks [OC]. (2020, July 14). Reddit. Retrieved from [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017, March 17). ResearchGate. Retrieved from [Link]

  • Preparation of isonicotinic acid esters. (1956). Google Patents. Retrieved from

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organic Solution. Retrieved from [Link]

  • Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. (n.d.). Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Butyl chloroacetate. (n.d.). PubChem. Retrieved from [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Hexyl hexanoate. (n.d.). PubChem. Retrieved from [Link]

  • Base hydrolysis of esters. (2022, March 11). YouTube. Retrieved from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved from [Link]

  • Hexyl chloroformate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pentyl 2-chloroisonicotinate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving Pentyl 2-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for catalyst selection and reaction optimization. Given that this compound features an electron-deficient 2-chloropyridine core, this document addresses the specific challenges associated with activating this relatively unreactive C-Cl bond.

The content is structured in a question-and-answer format to directly tackle common issues encountered during experimental work. We will explore the nuances of the most relevant palladium-catalyzed cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

This compound's reactivity is primarily dictated by the 2-chloropyridine moiety. Two main factors make it a challenging substrate:

  • Strong Carbon-Chlorine (C-Cl) Bond : Aryl chlorides have a stronger bond compared to bromides and iodides, making the initial oxidative addition step in the palladium catalytic cycle the rate-limiting step.[1][2] The general reactivity trend for halopyridines is I > Br > Cl.[3]

  • Electron-Deficient Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the electronic properties of the C-Cl bond. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[4]

These factors necessitate the use of highly active and specialized catalyst systems to achieve efficient coupling.

Q2: What are the most common cross-coupling reactions for functionalizing this compound?

The most prevalent and versatile palladium-catalyzed cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling : For forming C-C bonds with boronic acids or esters. This is widely used for creating biaryl structures.[5]

  • Buchwald-Hartwig Amination : For forming C-N bonds with a wide range of amines. This is a cornerstone reaction in pharmaceutical chemistry for synthesizing arylamines.[6][7]

  • Sonogashira Coupling : For forming C-C bonds with terminal alkynes, leading to the synthesis of alkynylpyridines.[3][8]

  • Heck Coupling : For forming C-C bonds with alkenes to produce substituted vinylpyridines.[9][10]

Q3: Can I use a "one-size-fits-all" catalyst for these reactions?

No, a universal catalyst is not suitable. The optimal catalyst system (palladium precursor and ligand) is highly dependent on the specific coupling reaction and the nature of the coupling partner. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to promote the difficult oxidative addition step.[4][11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: Low or no conversion to the desired biaryl product.

This is a common issue when coupling 2-chloropyridines. The root cause is often an insufficiently active catalyst system or sub-optimal reaction conditions.

Causality and Troubleshooting Steps:

  • Ineffective Catalyst System : The oxidative addition of the C-Cl bond to Pd(0) is likely the bottleneck.

    • Solution : Employ a highly active catalyst system. Bulky, electron-rich biarylphosphine ligands are essential. Consider screening ligands such as SPhos, XPhos, or RuPhos.[1][11] N-heterocyclic carbene (NHC) ligands, often delivered as PEPPSI-type precatalysts, are also very effective for this transformation.[4]

  • Inadequate Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[1]

    • Solution : Screen stronger bases. While K2CO3 is a standard choice, challenging couplings often benefit from stronger, non-nucleophilic bases like K3PO4 or Cs2CO3.[1] The choice of base can also be influenced by the solvent system.

  • Poor Base/Reagent Solubility : If the base or other reagents are not sufficiently soluble, the reaction will be slow or stall.

    • Solution : Use a solvent mixture that can partially dissolve the inorganic base. Common and effective systems include dioxane/water or toluene/water.[1]

  • Catalyst Deactivation : The pyridine nitrogen can bind to the palladium center, inhibiting catalysis.[1]

    • Solution : The use of bulky ligands like SPhos or XPhos helps to create a sterically hindered environment around the palladium, which can prevent inhibitory coordination by the pyridine nitrogen.[1]

Workflow for Troubleshooting Low Suzuki Coupling Yield

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Problem 2: Significant side product formation, such as protodeboronation or hydrodehalogenation.

  • Protodeboronation : The boronic acid is replaced by a hydrogen atom before it can transmetalate. This is often an issue with unstable boronic acids.[11]

    • Solution : Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates).[11] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[11]

  • Hydrodehalogenation : The chlorine atom on the pyridine ring is replaced by a hydrogen atom.

    • Solution : This side reaction can arise from palladium-hydride species.[12] Ensure strictly anaerobic conditions. Sometimes, switching to a different ligand or base can minimize this pathway. Avoid strong alkoxide bases if this is a persistent issue.[12]

Comparative Catalyst/Base Systems for Suzuki Coupling of 2-Chloropyridines
Palladium SourceLigand/PrecatalystRecommended Base(s)Solvent System(s)Typical Temp. (°C)Notes
Pd(OAc)2 / Pd2(dba)3SPhos, XPhos, RuPhosK3PO4, Cs2CO3Toluene/H2O, Dioxane/H2O80 - 110Highly effective for challenging heteroaryl chlorides.[1][11]
PEPPSI-IPr(None needed)K2CO3, K3PO4Dioxane/H2O80 - 100NHC-based precatalyst, often faster and very efficient.[4]
PdCl2(dppf)K2CO3, Na2CO3Toluene/EtOH/H2O100 - 120A more "classical" system, may be less effective for chlorides.
General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K3PO4, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and any additional ligand if required.[13]

  • Inert Atmosphere : Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.[13]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[13] Monitor progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[13]

  • Purification : Purify the crude product by flash column chromatography.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low to no conversion in the C-N coupling reaction.

As with Suzuki coupling, the primary hurdle is the activation of the C-Cl bond.

Causality and Troubleshooting Steps:

  • Sub-optimal Catalyst System : Standard ligands like PPh3 are generally ineffective for the amination of aryl chlorides.[2]

    • Solution : Use bulky, electron-rich biarylphosphine ligands. For primary and secondary amines, ligands like RuPhos, BrettPhos, or the Josiphos family are excellent choices.[2] Using modern palladacycle precatalysts (e.g., G3 or G4 type) can also improve reliability and activity.[2]

  • Incorrect Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution : Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If the substrate is sensitive to such a strong base, weaker inorganic bases like K3PO4 or Cs2CO3 can be used, but this will likely require a more active catalyst and higher temperatures.[2] Ensure the base is of high purity and anhydrous.[2]

  • Oxygen or Water Contamination : The active Pd(0) catalyst is highly sensitive to oxygen and can be deactivated. Water can also interfere with the reaction.

    • Solution : Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use dry, degassed solvents (e.g., toluene, 1,4-dioxane).[2]

Catalyst Selection Logic for Buchwald-Hartwig Amination

G Amine Amine Type Ligand Select Ligand Amine->Ligand Substrate This compound Substrate->Ligand Base Select Base Substrate->Base Ligand_Choice RuPhos, BrettPhos (for hindered amines) Xantphos (for less hindered amines) Ligand->Ligand_Choice Base_Choice NaOtBu (primary choice) K₃PO₄ or Cs₂CO₃ (for base-sensitive substrates) Base->Base_Choice

Caption: Logic diagram for selecting the appropriate ligand and base in Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.[2]

  • Reagent Addition : Add the this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition : Add the dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction : Seal the vessel and heat to the required temperature (typically 80-110 °C).[2] Monitor the reaction's progress.

  • Workup : After cooling, quench the reaction carefully (e.g., with saturated aq. NH4Cl), extract the product with an organic solvent, dry the organic phase, and concentrate.[14]

  • Purification : Purify via column chromatography.

Quick Reference for Other Couplings

Sonogashira Coupling
  • Challenge : Requires a highly active catalyst to couple the 2-chloropyridine.

  • Catalyst System : A palladium source (e.g., Pd(PPh3)2Cl2) with a copper(I) co-catalyst (e.g., CuI) is traditional.[15][16] For chlorides, more advanced phosphine ligands may be necessary.

  • Base : An amine base like triethylamine or diisopropylamine is typically used, often serving as the solvent or co-solvent.[8]

  • Troubleshooting : If yields are low, consider a copper-free Sonogashira protocol with a more active palladium/ligand system, as copper can sometimes inhibit reactions with challenging substrates.[15]

Heck Coupling
  • Challenge : The electron-deficient nature of the pyridine ring can influence the regioselectivity of the olefin insertion.[10]

  • Catalyst System : Palladium acetate (Pd(OAc)2) or Pd(PPh3)4 are common precatalysts.[9][17] Phosphine ligands are typically required.

  • Base : An inorganic base like K2CO3 or an organic base like triethylamine is used to regenerate the Pd(0) catalyst.[18][19]

  • Troubleshooting : Low reactivity is the main issue. Increasing the temperature and using a more electron-rich phosphine ligand can improve conversion. Ensure the olefin partner is sufficiently activated (e.g., acrylates, styrenes).[18]

References

Sources

Effect of base and solvent on "Pentyl 2-chloroisonicotinate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Preventing dehalogenation of "Pentyl 2-chloroisonicotinate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling and Amination Reactions

Welcome to the technical support center for Pentyl 2-chloroisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during the functionalization of electron-deficient heteroaromatic systems. One of the most common pitfalls is the undesired dehalogenation of the starting material, leading to reduced yields and purification difficulties.

This comprehensive resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes. We will delve into the mechanistic underpinnings of dehalogenation and provide actionable strategies to mitigate this unwanted side reaction in common transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Troubleshooting Guide: Addressing Dehalogenation Head-On

This section is structured to address specific issues you may be encountering in the lab. We provide potential causes and detailed solutions based on established chemical principles and literature precedents.

Question 1: I am observing significant amounts of the dehalogenated byproduct, pentyl isonicotinate, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

Answer:

The formation of pentyl isonicotinate during a Suzuki-Miyaura coupling is a classic case of hydrodehalogenation, a common side reaction with electron-deficient aryl chlorides. This side reaction can compete with the desired cross-coupling pathway. The primary causes are often related to the stability of intermediates in the palladium catalytic cycle and the specific reaction conditions employed.

Mechanistic Insight:

The undesired dehalogenation can arise from several pathways within the catalytic cycle. One possibility is the generation of a palladium-hydride species, which can then undergo reductive elimination with the coordinated aryl group to produce the dehalogenated arene. Another potential pathway involves the protodeboronation of the boronic acid, which can also lead to the formation of the arene byproduct.

To suppress this side reaction, the goal is to promote the rate of the desired cross-coupling steps (oxidative addition, transmetalation, and reductive elimination) relative to the rate of the dehalogenation pathway.

Solutions:

  • Optimize the Ligand: The choice of phosphine ligand is the most critical factor. For electron-deficient substrates like this compound, bulky and electron-rich monodentate phosphine ligands are often superior to less donating ligands like triphenylphosphine. These ligands promote the crucial oxidative addition and reductive elimination steps, accelerating the desired reaction.

    • Recommended Ligands:

      • Dialkylbiarylphosphines: SPhos, XPhos, and RuPhos are excellent starting points. They are known to be highly effective for coupling of challenging aryl chlorides.

      • Buchwald-type ligands: These ligands are specifically designed to enhance the reactivity of palladium catalysts in cross-coupling reactions.

  • Select the Appropriate Base: The base plays a crucial role in the transmetalation step and can influence the extent of dehalogenation.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally good choices. They are effective in promoting the reaction while being less prone to causing dehalogenation compared to very strong bases.

    • Organic Bases: In some cases, organic bases may be used, but care should be taken as some can contribute to the formation of palladium-hydride species.

  • Solvent Selection: Aprotic solvents are generally preferred.

    • Recommended Solvents: Dioxane, toluene, or THF are commonly used and are good choices to minimize hydrodehalogenation. Protic solvents should generally be avoided as they can be a source of protons for the dehalogenation reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize dehalogenation, as this side reaction often has a higher activation energy than the desired coupling. Consider starting at a lower temperature (e.g., 80 °C) and only increasing it if the reaction is sluggish.

Question 2: My Buchwald-Hartwig amination of this compound is giving me low yields of the desired amine and a significant amount of the dehalogenated starting material. What adjustments should I make?

Answer:

Dehalogenation in Buchwald-Hartwig aminations of 2-chloropyridines is a known issue. It often arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a palladium-hydride species and subsequent reductive elimination to the dehalogenated arene.

Solutions:

  • Ligand Selection is Key: As with Suzuki couplings, the ligand is critical. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are essential to promote the C-N bond-forming reductive elimination over the dehalogenation pathway.

    • Recommended Ligands:

      • Josiphos-type ligands: These ferrocene-based ligands are highly effective for a wide range of Buchwald-Hartwig aminations.

      • Buchwald's biaryl phosphine ligands: XPhos, SPhos, and related ligands are excellent choices.

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine to form the active nucleophile.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective for this transformation.

  • Careful Temperature Management: These reactions are often run at elevated temperatures, but excessive heat can favor the dehalogenation side reaction. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (typically 80-110 °C).

Frequently Asked Questions (FAQs)

What is the general order of reactivity for palladium-catalyzed cross-coupling of Pentyl 2-haloisonicotinates?

The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the easiest to break during the oxidative addition step.[1] Consequently, this compound is less reactive than its bromo or iodo counterparts and may require more forcing conditions or more specialized catalyst systems.

Can I use a copper co-catalyst in the Sonogashira coupling of this compound?

Yes, a copper(I) co-catalyst (typically CuI) is a standard component of the Sonogashira reaction.[2] It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, in some cases, copper-free Sonogashira conditions have been developed to avoid potential side reactions. For a challenging substrate like an aryl chloride, the traditional Pd/Cu system is a good starting point.

Are there any general tips for setting up reactions with this compound to minimize dehalogenation?
  • Inert Atmosphere: Always perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.

  • Dry Solvents: Use anhydrous solvents to avoid quenching of the base and to minimize potential side reactions.

  • Degassing: Degassing the solvent prior to use can help to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Loading: While higher catalyst loadings can sometimes improve conversion, they can also potentially increase the rate of side reactions. Start with a moderate catalyst loading (e.g., 1-2 mol%) and optimize as needed.

Visualizing the Problem: Dehalogenation in the Catalytic Cycle

To better understand where dehalogenation can occur, let's visualize a simplified catalytic cycle for a Suzuki-Miyaura coupling. The key is that the desired cross-coupling pathway must be faster than the side reactions that lead to dehalogenation.

Suzuki_Dehalogenation Pd0 Pd(0)L2 OxAd Oxidative Addition Pd0->OxAd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L2) OxAd->PdII_Aryl Transmetal Transmetalation (Base, R-B(OH)2) PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Hydrodehalogenation) PdII_Aryl->Dehalogenation PdII_Coupling Ar-Pd(II)-R(L2) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Product Ar-R RedElim->Product Product->Pd0 Regenerates Catalyst Dehalogenated_Product Ar-H Dehalogenation->Dehalogenated_Product Dehalogenated_Product->Pd0 Regenerates Catalyst Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Dehalogenation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling showing the competing dehalogenation pathway.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for the functionalization of this compound. As with any reaction, optimization may be necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies known to be effective for the coupling of electron-deficient aryl chlorides.

Workflow for Suzuki-Miyaura Coupling Optimization

Caption: Decision-making workflow for optimizing Suzuki-Miyaura coupling conditions.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Add potassium phosphate (2.0 equiv.) and degassed dioxane (to make a 0.2 M solution with respect to the starting material).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a robust catalyst system for the amination of aryl chlorides.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add palladium(II) acetate (0.015 equiv.) and XPhos (0.03 equiv.).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add dry, degassed toluene (to make a 0.2 M solution).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Ligand and Base Selection

The following tables provide a general guide for selecting appropriate ligands and bases to minimize dehalogenation.

Table 1: Recommended Ligands for Cross-Coupling of this compound

LigandStructureRecommended forKey Advantages
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSuzuki-MiyauraHigh activity for aryl chlorides, promotes fast reductive elimination.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylSuzuki-Miyaura, Buchwald-HartwigVery bulky and electron-rich, excellent for challenging substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSuzuki-Miyaura, Buchwald-HartwigHigh reactivity and good functional group tolerance.
Josiphos-type Ferrocene-based diphosphinesBuchwald-HartwigHighly effective for a broad range of aminations.

Table 2: Common Bases and Their Suitability

BaseFormulaStrengthRecommended forNotes
Potassium Phosphate K₃PO₄ModerateSuzuki-MiyauraGenerally a good first choice, low risk of dehalogenation.
Potassium Carbonate K₂CO₃ModerateSuzuki-MiyauraWidely used, effective and economical.
Sodium tert-butoxide NaOtBuStrongBuchwald-HartwigNecessary for amine deprotonation, use with an appropriate ligand.
Cesium Carbonate Cs₂CO₃ModerateSuzuki-MiyauraOften gives good results when other bases fail.

By carefully selecting the catalyst system and reaction conditions, researchers can significantly minimize the undesired dehalogenation of this compound, leading to more efficient and reliable synthetic routes.

References

Sources

Technical Support Center: Synthesis of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pentyl 2-chloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 2-chloroisonicotinic acid with n-pentanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and driven to completion by removing the water byproduct.[2][3]

The overall reaction is as follows:

2-chloroisonicotinic acid + n-pentanol --(H⁺ catalyst, Heat)--> this compound + H₂O

While seemingly straightforward, this process involves a delicate equilibrium that can be influenced by various factors, leading to common issues such as low yield, impurity formation, and purification challenges. This guide will address these specific problems in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

A1: The synthesis proceeds via a Fischer esterification, which is a nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of 2-chloroisonicotinic acid by the acid catalyst.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl oxygen of n-pentanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product.[3][4]

Q2: Why is an acid catalyst necessary?

A2: Carboxylic acids are not sufficiently electrophilic to react with alcohols, which are weak nucleophiles. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl group, activating it for nucleophilic attack.[2][4] Without the catalyst, the reaction would be impractically slow.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reagent Handling: 2-chloroisonicotinic acid and its derivatives can be irritating.[5] Avoid inhalation of dust and direct contact with skin and eyes.

  • Refluxing: The reaction is typically heated to reflux. Ensure the reflux apparatus is assembled correctly with proper joint security and adequate cooling water flow to prevent the escape of flammable pentanol vapors. Use a heating mantle with a stirrer for uniform heating.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, organized by the experimental stage.

I. Reaction Stage Issues

Q: My reaction shows very low conversion to the product, even after prolonged heating. What could be the cause?

A: Low conversion is one of the most common issues and can stem from several factors related to the reaction equilibrium.

  • Possible Cause 1: Water Inhibition

    • Explanation: Fischer esterification is a reversible reaction where water is a byproduct.[2][3] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, stalling the reaction.

    • Solution: The most effective solution is to actively remove water as it forms. This is best accomplished using a Dean-Stark apparatus . The toluene/pentanol/water azeotrope will distill into the trap; upon cooling, the denser water separates and is collected, while the toluene and pentanol are returned to the reaction flask, driving the reaction to completion.[3]

  • Possible Cause 2: Insufficient or Inactive Catalyst

    • Explanation: The acid catalyst is crucial for activating the carboxylic acid. If too little catalyst is used, or if the catalyst is old and has absorbed atmospheric moisture, its effectiveness will be diminished.

    • Solution: Use a catalytic amount of fresh, concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid). For reactions that are particularly stubborn, an alternative is to first convert the 2-chloroisonicotinic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with n-pentanol.[6][7] This is a non-equilibrium, higher-yielding two-step process.[7]

  • Possible Cause 3: Sub-optimal Temperature

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier. The rate is highly dependent on temperature.

    • Solution: Ensure the reaction is heated to a steady reflux. The temperature should be at or slightly above the boiling point of n-pentanol (138 °C), especially when using a solvent like toluene for azeotropic water removal.

II. Workup & Isolation Issues

Q: I'm having trouble separating the layers during the aqueous workup and an emulsion has formed. How can I resolve this?

A: Emulsion formation is common, especially with pyridine-containing compounds. It is caused by the soap-like properties of unreacted starting materials or byproducts.

  • Explanation: The pyridinic nitrogen can be protonated or deprotonated, and the carboxylic acid can exist as a carboxylate salt. These species can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.[8]

    • Patience & Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Q: After the basic wash, my product yield is significantly lower than expected. Where did my product go?

A: This issue often points to accidental hydrolysis of the ester product back to the carboxylic acid.

  • Explanation: Esters can be hydrolyzed back to carboxylic acids under either acidic or basic conditions. While a wash with a weak base like sodium bicarbonate (NaHCO₃) is intended to remove the acidic starting material and the H₂SO₄ catalyst, using a strong base (like NaOH or KOH) or prolonged exposure can saponify your ester product. The resulting sodium 2-chloroisonicotinate salt is water-soluble and will be lost to the aqueous layer.

  • Solution:

    • Use a Weak Base: Always use a mild base like 5% aqueous NaHCO₃ or Na₂CO₃ for the neutralizing wash.

    • Work Quickly and at Room Temperature: Perform the extraction and washing steps without unnecessary delay. Avoid heating during the workup.

    • Check the pH: Ensure the aqueous layer is only slightly basic (pH ~8) after the wash.

III. Purification Issues

Q: My final product is contaminated with a high-boiling impurity after distillation/column chromatography. What could it be?

A: A common high-boiling byproduct in reactions involving excess alcohol and strong acid is an ether.

  • Explanation: Under strong acidic conditions and heat, alcohols can undergo dehydration to form ethers. In this case, two molecules of n-pentanol can react to form dipentyl ether . This side reaction becomes more prevalent if the reaction temperature is excessively high or if the concentration of the acid catalyst is too great.

  • Solution:

    • Control Stoichiometry: Use only a slight excess of n-pentanol (e.g., 1.5 to 3 equivalents). Using the alcohol as the solvent can exacerbate this side reaction.[2]

    • Careful Chromatography: Dipentyl ether is non-polar. Use a gradient elution in your column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity to effectively separate the slightly more polar ester product from the non-polar ether.

    • Optimize Reaction Conditions: Ensure the reaction is not overheated. Maintain a gentle reflux and use the minimum necessary amount of catalyst.

Data & Protocols

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Reaction Conversion Equilibrium not shifted; water accumulation.Use a Dean-Stark apparatus to remove water azeotropically.[3]
Ineffective or insufficient catalyst.Use fresh, concentrated H₂SO₄ (1-3 mol%); consider converting to acid chloride as an alternative route.[7]
Emulsion During Workup Surfactant-like action of intermediates/salts.Add saturated brine (NaCl solution); use gentle inversions instead of vigorous shaking.[8]
Low Yield After Wash Saponification (hydrolysis) of the ester product.Use a mild base (5% NaHCO₃) for neutralization; work quickly at ambient temperature.
High-Boiling Impurity Formation of dipentyl ether from n-pentanol.Use a minimal excess of n-pentanol; control temperature; purify via gradient column chromatography.
Detailed Protocol: Fischer Esterification with Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 2-chloroisonicotinic acid (1.0 eq), n-pentanol (2.0 eq), and toluene (approx. 2 mL per gram of acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.02 eq) to the stirred mixture.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene will begin to co-distill with the water being formed. Water will collect in the bottom of the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting carboxylic acid spot is no longer visible.

  • Cooling & Quenching: Once complete, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution.

  • Extraction & Washing: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography or vacuum distillation to obtain the pure this compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents 1. Reagents - 2-Chloroisonicotinic Acid - n-Pentanol - H₂SO₄ Catalyst - Toluene reaction 2. Fischer Esterification - Reflux with - Dean-Stark Trap reagents->reaction Heat workup 3. Aqueous Workup - Quench (NaHCO₃) - Extract (EtOAc) - Wash (H₂O, Brine) reaction->workup Cool purification 4. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification Crude Product product 5. Final Product - this compound purification->product Pure Product

Caption: Workflow for this compound Synthesis.

References

  • ChemBK. (n.d.). 2-Chloronicotinic acid methyl ester. Retrieved from ChemBK. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 1151, 3-7. [Link]

  • European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters (EP 0372654 A2).
  • Reddit. (2022). Esterification not Working. r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from Pearson+. [Link]

  • OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from OrgoSolver. [Link]

  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • The Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from The Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentyl 2-chloroisonicotinate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the specific challenges related to regioselectivity in reactions involving this versatile building block. By understanding the underlying principles of reactivity for this substituted pyridine, you can optimize your synthetic strategies and achieve desired product outcomes with greater control and efficiency.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a substituted pyridine derivative that presents unique challenges and opportunities in organic synthesis. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the chloro and pentyl ester groups.[1][2] This electronic landscape dictates the regiochemical outcome of various reactions.

The key to controlling regioselectivity lies in understanding the interplay of several factors:

  • Electronic Effects : The nitrogen atom and the two electron-withdrawing substituents (2-chloro and 4-pentyl ester) significantly influence the electron density around the pyridine ring, making certain positions more susceptible to either nucleophilic or electrophilic attack.[3]

  • Steric Hindrance : The spatial arrangement of the substituents can physically block or hinder the approach of reagents to specific sites on the ring.[4][5]

  • Reaction Conditions : The choice of catalyst, solvent, base, and temperature can dramatically alter the reaction pathway and, consequently, the regioselectivity.[6]

This guide will delve into specific reaction types and provide actionable troubleshooting advice to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on this compound. Why am I seeing low reactivity or the formation of undesired isomers?

Underlying Principles:

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[7][8] In this compound, the 2-position is occupied by the chloro leaving group. The 4-position is substituted with the pentyl ester. While the chlorine at C2 is the intended site of substitution, the reactivity can be sluggish, and side reactions can occur if conditions are not optimized.[9]

Troubleshooting Workflow:

start Low S N Ar Reactivity / Isomer Formation solvent Solvent Choice start->solvent Issue temperature Reaction Temperature solvent->temperature Optimize sub_solvent Use polar aprotic solvents (e.g., DMF, DMSO, NMP) to facilitate charge separation in the Meisenheimer complex. solvent->sub_solvent base Base Selection temperature->base Optimize sub_temp Increase temperature gradually. High temperatures (up to 300°C in flow reactors) can overcome activation barriers for unactivated substrates. temperature->sub_temp nucleophile Nucleophile Strength base->nucleophile Consider sub_base If your nucleophile requires deprotonation, use a strong, non-nucleophilic base (e.g., NaH, KHMDS). Ensure stoichiometry is correct. base->sub_base outcome Improved Reactivity & Regioselectivity nucleophile->outcome Achieve sub_nuc Stronger nucleophiles will react faster. Consider the pKa of the conjugate acid. nucleophile->sub_nuc

Caption: Troubleshooting SNAr Reactions.

Detailed Protocol: Optimizing SNAr with a Secondary Amine

  • Reagent Preparation : Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone).

  • Addition of Nucleophile : Add the secondary amine (1.2-1.5 equiv) to the solution.

  • Heating : Heat the reaction mixture to 80-120 °C. For particularly unreactive amines, a sealed tube or microwave reactor may be necessary to reach higher temperatures.[9]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the NMP. Further purification by column chromatography may be required.

ParameterRecommendationRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate.
Temperature 80-150 °C (conventional), up to 300°C (flow)Overcomes the activation energy for C-Cl bond cleavage.[9]
Base (if needed) NaH, KHMDSStrong, non-nucleophilic bases prevent competition with the primary nucleophile.
Nucleophile Use a slight excess (1.2-1.5 equiv)Drives the reaction to completion.
FAQ 2: I'm performing a Suzuki coupling with my this compound, but I'm getting low yields and significant amounts of starting material decomposition. What should I do?

Underlying Principles:

The Suzuki coupling of 2-chloropyridines is challenging due to the strength of the C-Cl bond, which makes the oxidative addition step to the Pd(0) catalyst difficult and often rate-limiting.[10] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst deactivation.[11] Success hinges on a highly active catalyst system and carefully chosen reaction conditions.

Troubleshooting Decision Tree:

start Low Suzuki Coupling Yield catalyst Catalyst System start->catalyst Initial Check base Base Selection catalyst->base If no improvement sub_cat Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider pre-catalysts. catalyst->sub_cat solvent Solvent System base->solvent If still low yield sub_base Use a strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous. base->sub_base temp Reaction Temperature solvent->temp Final Optimization sub_solvent Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) to aid base solubility. solvent->sub_solvent outcome Improved Yield temp->outcome sub_temp Increase temperature to 80-120 °C. Microwave irradiation can be beneficial. temp->sub_temp

Caption: Optimizing Suzuki Coupling Reactions.

Generalized Protocol for Suzuki Coupling:

  • Inert Atmosphere : To a dry reaction vessel, add the boronic acid or ester (1.2-1.5 equiv), a strong, non-nucleophilic base like K₃PO₄ (2.0-3.0 equiv), and the palladium precatalyst (e.g., SPhos G3, 2-5 mol%).

  • Degassing : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Add a degassed solution of this compound (1.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heating : Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up : Monitor by LC-MS. Upon completion, cool, dilute with an organic solvent, and wash with water. Purify by column chromatography.

ParameterRecommendationRationale
Catalyst System Pd precatalyst with bulky, electron-rich ligand (e.g., SPhos, XPhos)Facilitates the difficult oxidative addition of the C-Cl bond.[11]
Base K₃PO₄, Cs₂CO₃Strong bases are required for the transmetalation step.[10]
Solvent Dioxane/water, Toluene/waterA protic co-solvent can aid in the dissolution of the inorganic base.[11]
Temperature 80-110 °CHigher temperatures are often needed for less reactive chlorides.[11]
FAQ 3: I am trying to achieve functionalization at the C3 or C5 position via Electrophilic Aromatic Substitution (EAS), but the reaction is not proceeding. How can I activate the ring?

Underlying Principles:

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1][12] This deactivation is further enhanced by the chloro and ester substituents on this compound. Direct EAS is often challenging and requires harsh conditions. A common strategy to overcome this is to convert the pyridine to its N-oxide.

Activation and Functionalization Workflow:

start This compound n_oxide Formation of Pyridine N-Oxide (e.g., with m-CPBA) start->n_oxide eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) n_oxide->eas reduction Reduction of N-Oxide (e.g., with PCl₃ or H₂/Pd) eas->reduction product Functionalized Product reduction->product

Caption: Activating the Pyridine Ring for EAS.

Protocol for N-Oxide Formation and Subsequent Nitration:

  • N-Oxide Formation : Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up for N-Oxide : Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Dry the organic layer and concentrate to obtain the N-oxide.

  • Nitration : To the N-oxide in concentrated sulfuric acid, add fuming nitric acid at 0 °C. Stir at this temperature and then allow to warm to room temperature.

  • Work-up and Reduction : Carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product with an organic solvent. The N-oxide can then be reduced back to the pyridine using a reagent like PCl₃.

Key Considerations:

  • Safety : Handle nitrating agents and strong acids with extreme caution in a fume hood.

  • Regioselectivity of EAS on N-oxide : The N-oxide activates the 4-position for electrophilic attack. Since this position is already substituted in your molecule, attack may be directed to the 3 or 5-positions, but this can be complex. Careful analysis of the product mixture is essential.

By systematically addressing these common issues and understanding the chemical principles at play, you can significantly improve the regioselectivity of your reactions with this compound.

References

  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • PubMed. (2009, September). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • ResearchGate. (2025, August 10). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. [Link]

  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C-H Functionalization of Pyridines. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • University of Regensburg. (n.d.). Pyridines. [Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

Sources

Stability issues and storage of "Pentyl 2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentyl 2-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide clear storage and handling protocols. Our goal is to ensure the integrity of your experiments by helping you understand and mitigate common challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound at 2-8°C in a refrigerator. Storing it under these conditions will minimize the rate of potential degradation reactions. For analogous compounds like Methyl 2-chloroisonicotinate, refrigeration is also the recommended storage condition.[1]

Q2: My this compound solution has developed a slight yellow tint. Is it still usable?

The appearance of a yellow tint can indicate the formation of degradation products. While slight discoloration may not always signify a critical loss of purity, it is a warning sign. It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with sensitive experiments. The discoloration could be due to impurities formed during synthesis or degradation upon storage.[2][3]

Q3: Can I store this compound at room temperature for a short period?

While short-term storage at room temperature may be acceptable for brief periods, such as during experimental setup, it is not recommended for extended durations. The stability of related compounds can be compromised at ambient temperatures.[4] To ensure the highest purity and prevent degradation, always return the compound to its recommended storage conditions as soon as possible.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected yields in my reaction.

If you are experiencing inconsistent or low yields in your experiments, it could be due to the degradation of this compound. The two primary modes of degradation to consider are hydrolysis of the ester and reactions involving the chloro-substituted pyridine ring.

Potential Cause A: Hydrolysis of the Ester Bond

The ester functional group in this compound is susceptible to hydrolysis, which breaks the ester down into 2-chloroisonicotinic acid and pentanol.[5][6][7] This reaction can be catalyzed by both acids and bases.[5][6][8]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5][8]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This process is generally irreversible.[5][6][7]

Troubleshooting Steps:

  • pH Control: Ensure that your reaction medium is free from strong acids or bases, unless they are a required part of your experimental design. Buffer your reaction if necessary to maintain a neutral pH.

  • Solvent Purity: Use anhydrous solvents to minimize the presence of water, which is a key reactant in hydrolysis.

  • Fresh Solutions: Prepare solutions of this compound fresh before use whenever possible.

Experimental Protocol: Verifying Hydrolysis via HPLC

  • Sample Preparation:

    • Prepare a standard solution of your this compound at a known concentration in a suitable anhydrous solvent (e.g., acetonitrile).

    • Prepare a sample of your suspect (potentially hydrolyzed) material at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV at a wavelength where both the starting material and the potential 2-chloroisonicotinic acid product absorb.

  • Analysis:

    • Inject the standard solution to determine the retention time of pure this compound.

    • Inject the suspect sample. The appearance of an earlier-eluting, more polar peak corresponding to 2-chloroisonicotinic acid would confirm hydrolysis.

Potential Cause B: Degradation of the 2-Chloropyridine Ring

The 2-chloropyridine moiety can also be a source of instability, although it is generally less reactive than the ester group under typical laboratory conditions.

Troubleshooting Steps:

  • Avoid Strong Nucleophiles: Be mindful of strong nucleophiles in your reaction mixture that could potentially displace the chloride atom.

  • Light and Air Sensitivity: While not as common, some substituted pyridines can be sensitive to light and air.[9][10] Store the compound in a tightly sealed, opaque container.[9][10]

Visualization of Degradation Pathways

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Pentyl_2_chloroisonicotinate_A This compound Protonation Protonation (+H+) Pentyl_2_chloroisonicotinate_A->Protonation Protonated_Ester Protonated Ester Protonation->Protonated_Ester Nucleophilic_Attack_A Nucleophilic Attack (+H2O) Protonated_Ester->Nucleophilic_Attack_A Tetrahedral_Intermediate_A Tetrahedral Intermediate Nucleophilic_Attack_A->Tetrahedral_Intermediate_A Deprotonation_A Deprotonation (-H+) Tetrahedral_Intermediate_A->Deprotonation_A Products_A 2-chloroisonicotinic acid + Pentanol Deprotonation_A->Products_A Pentyl_2_chloroisonicotinate_B This compound Nucleophilic_Attack_B Nucleophilic Attack (+OH-) Pentyl_2_chloroisonicotinate_B->Nucleophilic_Attack_B Tetrahedral_Intermediate_B Tetrahedral Intermediate Nucleophilic_Attack_B->Tetrahedral_Intermediate_B Elimination Elimination (-Pentoxide) Tetrahedral_Intermediate_B->Elimination Carboxylic_Acid 2-chloroisonicotinic acid Elimination->Carboxylic_Acid Deprotonation_B Deprotonation (+OH-) Carboxylic_Acid->Deprotonation_B Products_B 2-chloroisonicotinate + Pentanol Deprotonation_B->Products_B

Caption: Primary degradation pathways of this compound.

Issue 2: The compound is difficult to dissolve.

This compound is expected to be soluble in common organic solvents. If you are experiencing solubility issues, consider the following:

Troubleshooting Steps:

  • Purity Check: The presence of insoluble impurities or degradation products (like the carboxylic acid from hydrolysis) could affect solubility.

  • Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with heating to avoid thermal degradation.

Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C, Refrigerator[1]To minimize the rate of hydrolysis and other degradation reactions.
Container Tightly sealed, opaque container[9][10]To protect from moisture and light.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.To prevent potential oxidation or reaction with atmospheric moisture.
Handling Use in a well-ventilated area or a chemical fume hood.[10][11][12]To avoid inhalation of any potential vapors.[10]
Personal Protective Equipment (PPE) Wear appropriate gloves, safety glasses, and a lab coat.[11][12]To prevent skin and eye contact.[11][13]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Retrieve from Storage Equilibrate Allow container to reach room temperature before opening Start->Equilibrate Weigh Weigh the required amount in a well-ventilated area or fume hood Equilibrate->Weigh Dissolve Dissolve in an appropriate anhydrous solvent Weigh->Dissolve Use Use in experiment Dissolve->Use Store Return remaining compound to proper storage conditions Use->Store End End Store->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Nuances of Pentyl 2-chloroisonicotinate vs. Methyl 2-chloroisonicotinate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. Within the versatile class of 2-halopyridine building blocks, Pentyl 2-chloroisonicotinate and Methyl 2-chloroisonicotinate are two key intermediates. While structurally similar, the seemingly subtle difference in their ester alkyl chains imparts distinct physicochemical properties that can be strategically leveraged in complex synthetic routes. This in-depth technical guide provides a comprehensive comparison of these two reagents, supported by established chemical principles and extrapolated experimental insights, to empower researchers in making informed decisions for their specific applications.

At a Glance: A Comparative Overview

PropertyThis compoundMethyl 2-chloroisonicotinate
Molecular Weight 227.69 g/mol 171.58 g/mol [1]
Boiling Point HigherLower
Solubility in Nonpolar Solvents HigherLower
Solubility in Polar Solvents LowerHigher[2][3][4]
Susceptibility to Hydrolysis LowerHigher
Steric Hindrance at Ester HigherLower
Steric Hindrance at C2 IdenticalIdentical

Delving Deeper: A Mechanistic and Practical Comparison

The primary utility of both Pentyl and Methyl 2-chloroisonicotinate lies in their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce novel substituents at the 2-position of the pyridine ring. The chloro substituent serves as the leaving group, while the ester functionality can be retained for subsequent transformations or hydrolyzed to the corresponding carboxylic acid.

The Influence of the Alkyl Ester Chain: Steric and Electronic Effects

The length of the alkyl chain in the ester group, while not directly participating in the cross-coupling reaction at the C2 position, exerts a significant influence on the molecule's overall behavior in a reaction system.

  • Steric Hindrance and Stability: The bulkier pentyl group offers a greater degree of steric protection to the carbonyl carbon of the ester. This has a direct impact on the molecule's stability, particularly its resistance to nucleophilic attack at the ester carbonyl. Under basic conditions often employed in cross-coupling reactions, the methyl ester is more susceptible to hydrolysis, leading to the formation of the corresponding carboxylate.[5] This can be an undesirable side reaction, reducing the yield of the desired ester product. The increased steric hindrance of the pentyl group mitigates this side reaction, offering a wider window of reaction conditions.

  • Solubility and Reaction Homogeneity: The longer pentyl chain imparts a more lipophilic character to the molecule. Consequently, this compound exhibits enhanced solubility in nonpolar organic solvents commonly used in cross-coupling reactions, such as toluene and THF.[6] This can be advantageous in achieving a homogeneous reaction mixture, which is often crucial for efficient catalysis. Conversely, Methyl 2-chloroisonicotinate, with its smaller alkyl group, retains a greater degree of polarity and is more soluble in polar aprotic solvents like DMF and DMSO.[7] The choice between the two may, therefore, depend on the specific solvent system required for a given transformation.

Application in Synthesis: A Head-to-Head Look at the Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of these differences, let us consider a representative Suzuki-Miyaura cross-coupling reaction of each ester with phenylboronic acid.

Experimental Workflow: A Tale of Two Esters

Caption: Comparative synthetic workflow for Pentyl and Methyl 2-chloroisonicotinate in a Suzuki-Miyaura coupling, highlighting the potential for hydrolysis of the methyl ester.

Predicted Performance and Causality

While direct, published comparative yield data for this specific reaction is scarce, we can predict the likely outcomes based on established principles of organic chemistry:

  • This compound:

    • Advantages: Expected to exhibit higher yields of the desired pentyl 2-phenylisonicotinate due to its greater stability towards hydrolysis under basic reaction conditions. Its enhanced solubility in nonpolar solvents may also contribute to a more efficient reaction.

    • Considerations: The higher boiling point may require adjustments in purification steps, such as distillation.

  • Methyl 2-chloroisonicotinate:

    • Advantages: The lower molecular weight may be advantageous in terms of atom economy. Its higher polarity might be beneficial in specific solvent systems.

    • Considerations: Prone to hydrolysis to 2-chloroisonicotinic acid, especially with stronger bases or prolonged reaction times, leading to a potential decrease in the yield of the desired methyl 2-phenylisonicotinate. Careful control of reaction conditions is paramount.

The steric hindrance of the alkyl group in the ester primarily influences the stability of the ester itself and its solubility, rather than directly impacting the oxidative addition or reductive elimination steps of the Suzuki-Miyaura catalytic cycle at the C2 position.[8][9][10]

Field-Proven Insights: A Senior Scientist's Perspective

In a drug discovery or process development setting, the choice between these two reagents often comes down to a balance of factors:

  • For early-stage discovery and library synthesis: The choice may be dictated by the desired properties of the final compound. If the ester is to be carried through several steps, the robustness of the pentyl ester can be a significant advantage, minimizing the need for re-optimization of conditions to avoid hydrolysis.

  • For process development and scale-up: The higher stability of the pentyl ester can translate to a more robust and reproducible process, potentially leading to higher overall yields and fewer impurities. However, the higher cost and molecular weight of pentanol compared to methanol must be factored into the economic analysis. The ease of removal of the respective alcohols post-reaction should also be considered.

Experimental Protocols

Synthesis of Methyl 2-chloroisonicotinate (Fischer Esterification)
  • To a stirred solution of 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in methanol (100 mL) at 0 °C, slowly add thionyl chloride (11.0 mL, 152 mmol).[11]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 2-chloroisonicotinate.

Synthesis of this compound (Fischer Esterification)
  • To a solution of 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in 1-pentanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise.[12][13][14][15][16][17][18]

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue refluxing for 6-8 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether (100 mL).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of 2-chloroisonicotinate esters.

Conclusion

The choice between this compound and Methyl 2-chloroisonicotinate is a nuanced one, with each reagent offering distinct advantages depending on the specific synthetic context. The methyl ester, while more atom-economical, presents challenges due to its higher susceptibility to hydrolysis. The pentyl ester, in contrast, offers enhanced stability and solubility in nonpolar solvents, making it a more robust choice for many applications, particularly in complex, multi-step syntheses and process scale-up. By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal building block to enhance the efficiency and success of their synthetic endeavors.

References

  • Dalton Transactions, "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," [Link]

  • Reddit, "Why is the Suzuki-Miyaura coupling reaction steric sensitive?," [Link]

  • ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.," [Link]

  • National Institutes of Health, "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles," [Link]

  • Solubility of Things, "Esters: Structure, Properties, and Reactions," [Link]

  • MDPI, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," [Link]

  • Wikipedia, "Suzuki reaction," [Link]

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  • National Institutes of Health, "Evaluation of esterification routes for long chain cellulose esters," [Link]

  • Science Ready, "Esters: Structure, Nomenclature and Properties – HSC Chemistry," [Link]

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  • Organic Syntheses, "10 - Organic Syntheses Procedure," [Link]

  • Google Patents, "Preparation method of 2-chloroisonicotin
  • ACS Publications, "Alkyl group isomerization in the cross-coupling reaction of secondary alkyl Grignard reagents with organic halides in the presence of nickel-phosphine complexes as catalysts," [Link]

  • National Institutes of Health, "Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids," [Link]

  • RSC Publishing, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," [Link]

  • National Institutes of Health, "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism," [Link]

  • Nature, "Microbial synthesis of a branched-chain ester platform from organic waste carboxylates," [Link]

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  • OperaChem, "Fischer Esterification-Typical Procedures," [Link]

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  • ACS Publications, "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters," [Link]

  • ACS Publications, "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," [Link]

  • Chemistry LibreTexts, "Fischer Esterification," [Link]

  • University of California, Irvine, "Fischer Esterification," [Link]

  • Simon Fraser University, "Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol," [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Halopyridine-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 2-halopyridine-4-carboxylates are indispensable building blocks. Their unique electronic properties, conferred by the electron-withdrawing pyridine nitrogen and the carboxylate group at the C4 position, make them versatile scaffolds in medicinal chemistry and materials science. However, the choice of the halogen atom at the C2 position—be it chlorine, bromine, or iodine—is a critical decision that profoundly impacts reactivity, reaction conditions, and synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of methyl 2-chloro-, 2-bromo-, and 2-iodo-pyridine-4-carboxylates in widely used synthetic transformations. We will delve into the mechanistic principles governing their reactivity and provide supporting experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Underlying Principles: Understanding Reactivity Trends

The synthetic utility of 2-halopyridine-4-carboxylates is dominated by two classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The reactivity order of the C2-halogen is inverted between these two mechanistic manifolds.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings are cornerstones of modern synthesis. These transformations share a common catalytic cycle, typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is often rate-determining.[1]

The reactivity of the halide is dictated by the C-X bond dissociation energy. Weaker bonds undergo oxidative addition more readily. Consequently, the established reactivity trend for halogens in palladium-catalyzed cross-coupling is:

I > Br > OTf >> Cl > F [1][2][3]

This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group (C-Cl > C-Br > C-I).[4] Therefore, 2-iodopyridine derivatives are the most reactive, often undergoing coupling under mild conditions, while 2-chloropyridines are the most challenging substrates, typically requiring more forcing conditions and specialized, highly active catalyst systems.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination Ar-X Ar-X (2-Halopyridine) Ar-X->Oxidative_Addition R-M R'-M (Coupling Partner) R-M->Transmetalation SNAr_Mechanism Start 2-Halopyridine + Nucleophile (Nu⁻) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Leaving Group Intermediate->Step2 Product Substituted Pyridine + Halide (X⁻) Step2->Product

Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance in Key Transformations

The following sections provide a head-to-head comparison of methyl 2-chloro-, 2-bromo-, and 2-iodo-pyridine-4-carboxylate in essential cross-coupling and SNAr reactions. Yields are based on representative literature data and are intended for comparative purposes; actual results will depend on specific substrates and optimized conditions.

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a workhorse in pharmaceutical development. The choice of halogen significantly impacts the required catalyst system and reaction temperature.

SubstrateCatalyst SystemConditionsApprox. Yield (%)Causality & Insights
Methyl 2-Iodo-pyridine-4-carboxylate Pd(PPh₃)₄ (2 mol%)K₂CO₃, Dioxane/H₂O, 80 °C, 2h>95The weak C-I bond allows for rapid oxidative addition, enabling the use of standard catalysts under mild conditions with short reaction times.
Methyl 2-Bromo-pyridine-4-carboxylate PdCl₂(dppf) (3 mol%)K₂CO₃, Dioxane/H₂O, 100 °C, 8h85-95The stronger C-Br bond requires a more active catalyst (like one with a dppf ligand) and higher temperatures. It offers a good balance of reactivity and substrate stability/cost. [5]
Methyl 2-Chloro-pyridine-4-carboxylate Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 110 °C, 18h70-85The inert C-Cl bond necessitates a highly active, electron-rich phosphine ligand (e.g., SPhos) and elevated temperatures to facilitate the challenging oxidative addition step. [6]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromo-pyridine-4-carboxylate

This protocol provides a reliable starting point for coupling arylboronic acids with the 2-bromo substrate.

Materials:

  • Methyl 2-bromo-pyridine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-pyridine-4-carboxylate, the arylboronic acid, K₂CO₃, and PdCl₂(dppf)·CH₂Cl₂.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is essential for synthesizing arylamines. The reactivity trend mirrors that of Suzuki coupling, with ligand choice being paramount for success with less reactive chlorides. [7][8]

Substrate Catalyst System Conditions Approx. Yield (%) Causality & Insights
Methyl 2-Iodo-pyridine-4-carboxylate Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) Cs₂CO₃, Dioxane, 100 °C, 6h >90 High reactivity allows for low catalyst loading and relatively mild conditions. The bidentate Xantphos ligand promotes efficient reductive elimination.
Methyl 2-Bromo-pyridine-4-carboxylate Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) NaOtBu, Toluene, 110 °C, 12h 80-90 A strong base (NaOtBu) is required to facilitate deprotonation of the amine-Pd complex. The bidentate BINAP ligand stabilizes the catalyst. [9]

| Methyl 2-Chloro-pyridine-4-carboxylate | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄, t-BuOH, 110 °C, 24h | 70-85 | Coupling of the unreactive C-Cl bond demands a state-of-the-art, sterically hindered, electron-rich Buchwald ligand like RuPhos to promote the difficult oxidative addition step. |

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-Bromo-pyridine-4-carboxylate

Materials:

  • Methyl 2-bromo-pyridine-4-carboxylate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, BINAP, and NaOtBu to a dry Schlenk tube. Caution: NaOtBu is highly basic and hygroscopic.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Reagent Addition: Add anhydrous toluene, followed by the amine and finally the Methyl 2-bromo-pyridine-4-carboxylate.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr, the reactivity trend is inverted. The more electronegative halogens enhance the electrophilicity of the C2 carbon, facilitating the initial nucleophilic attack.

SubstrateNucleophileConditionsRelative RateCausality & Insights
Methyl 2-Iodo-pyridine-4-carboxylate Sodium MethoxideMeOH, 60 °CSlowIodine is the least electronegative halogen, providing the least activation for nucleophilic attack. It is, however, a good leaving group.
Methyl 2-Bromo-pyridine-4-carboxylate Sodium MethoxideMeOH, 60 °CModerateBromine offers a good compromise between activating the ring via its inductive effect and its ability to act as a leaving group. [10]
Methyl 2-Chloro-pyridine-4-carboxylate Sodium MethoxideMeOH, 60 °CFastChlorine's higher electronegativity makes the C2 position more electrophilic than in the bromo- or iodo-analogs, accelerating the rate-determining nucleophilic attack. [11][12]
Experimental Protocol: SNAr with Sodium Methoxide

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve 2-halopyridine in Methanol B Add Sodium Methoxide solution A->B C Heat to 60°C with stirring B->C D Monitor by TLC/LC-MS C->D E Cool and neutralize with aq. HCl D->E Upon completion F Extract with Ethyl Acetate E->F G Dry, Concentrate F->G H Column Chromatography G->H

Figure 3: Standard workflow for an SNAr experiment.

Materials:

  • Methyl 2-chloro-pyridine-4-carboxylate (1.0 equiv)

  • Sodium Methoxide (1.5 equiv, as a solution in Methanol or solid)

  • Methanol (Anhydrous)

Procedure:

  • Reaction Setup: Dissolve the Methyl 2-chloro-pyridine-4-carboxylate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add the sodium methoxide solution to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1M HCl until pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.

Strategic Selection of Halogen for Synthesis

The choice between 2-chloro-, 2-bromo-, and 2-iodopyridine-4-carboxylates is a strategic one, balancing reactivity, cost, and the desired synthetic sequence.

  • Methyl 2-Iodo-pyridine-4-carboxylate: The premier choice for mild, selective cross-coupling reactions . Its high reactivity allows for low catalyst loadings and tolerance of sensitive functional groups. It is ideal for late-stage functionalization where preserving molecular complexity is key. Its higher cost is the primary drawback.

  • Methyl 2-Bromo-pyridine-4-carboxylate: The versatile workhorse . It offers a robust balance between reactivity in cross-coupling reactions and stability. It is less expensive than the iodo-analog and more reactive than the chloro-analog, making it a common and practical starting point for many synthetic campaigns. [5][13]

  • Methyl 2-Chloro-pyridine-4-carboxylate: The most cost-effective option, making it suitable for large-scale synthesis. However, its low reactivity in cross-coupling necessitates more forceful conditions and expensive, specialized ligands. Conversely, it is the most reactive of the three in SNAr reactions , making it the substrate of choice for this transformation.

By understanding the fundamental principles and comparative data presented in this guide, researchers can strategically select the optimal 2-halopyridine-4-carboxylate building block, streamlining their synthetic routes and accelerating the discovery and development of novel molecules.

References

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A Senior Scientist's Guide to Unlocking the Therapeutic Potential of Novel Pentyl 2-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Biological Activity Screening

For researchers, medicinal chemists, and drug development professionals, the isonicotinate scaffold represents a "privileged structure" — a molecular framework that has repeatedly demonstrated diverse and potent biological activities. From the cornerstone anti-tuberculosis agent Isoniazid to novel anti-inflammatory and anticancer candidates, derivatives of the pyridine carboxylic acid core are a fertile ground for discovery.[1][2][3] This guide focuses on a novel, unexplored class: Pentyl 2-chloroisonicotinate derivatives .

While direct literature on this specific subclass is nascent, the extensive data on related isonicotinates provides a robust, logical foundation for a targeted screening campaign.[4][5][6] This document serves not as a rigid protocol, but as a strategic guide, empowering you to design and execute a comprehensive in vitro screening cascade. We will delve into the causality behind experimental choices, provide self-validating protocols for three key therapeutic areas—antimicrobial, anticancer, and anti-inflammatory—and offer a framework for comparing your findings against established benchmarks.

Strategic Screening Cascade: A High-Level Workflow

A successful screening campaign follows a logical progression from broad, high-throughput assays to more specific, mechanistic studies. The initial goal is to identify "hits"—derivatives that exhibit significant activity in a primary assay. These hits are then subjected to further validation and characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Lead Optimization Compound This compound Derivative Library Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Cytotoxicity Screening (MTT Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory Screening (Griess/ELISA) Compound->Anti_inflammatory Hit_Validation Hit Confirmation & Dose-Response Antimicrobial->Hit_Validation Anticancer->Hit_Validation Anti_inflammatory->Hit_Validation Mechanism Mechanism of Action Studies (e.g., Apoptosis, Pathway Analysis) Hit_Validation->Mechanism Lead_Opt Structure-Activity Relationship (SAR) & In Vivo Studies Mechanism->Lead_Opt

Caption: A logical workflow for screening novel chemical entities.

Antimicrobial Activity Screening

The isonicotinoyl hydrazone motif, structurally related to our target compounds, is renowned for its antimicrobial properties.[3][6] Therefore, the primary screen for this compound derivatives should be a robust assessment of their antibacterial and antifungal efficacy. The gold-standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).[7]

Comparative Landscape: MICs of Related Isonicotinates

To establish a benchmark for your experimental results, consider the reported activities of other isonicotinate derivatives.

Derivative ClassTest OrganismMIC Range (µg/mL)Reference(s)
Isonicotinoyl HydrazonesStaphylococcus aureus8 - 201[8]
Isonicotinoyl HydrazonesEscherichia coli4 - 500[8]
N(2)-acyl Isonicotinic Acid HydrazidesMycobacterium tuberculosis< 0.2 - >100[3]
N(2)-acyl Isonicotinic Acid HydrazidesCandida albicans6.25 - 50[3]
Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11]

Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Growth is assessed after a defined incubation period by visual inspection for turbidity.

Workflow Diagram: Broth Microdilution Assay

G A 1. Prepare 0.5 McFarland standard inoculum C 3. Inoculate wells with standardized bacterial/fungal suspension A->C B 2. Serially dilute test compounds in 96-well plate B->C D 4. Include controls: - Positive (no drug) - Negative (no inoculum) - Vehicle (solvent only) C->D E 5. Incubate plate (e.g., 16-20h at 37°C) D->E F 6. Read results: Determine lowest concentration with no visible growth (MIC) E->F

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility, as it standardizes the bacterial load to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

    • Perform two-fold serial dilutions of the compounds directly in the wells of a sterile 96-well flat-bottom plate containing broth. The final volume in each well is typically 100-200 µL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Crucial Controls: Include a positive control (inoculum with no compound), a negative/sterility control (broth only), and a vehicle control (inoculum with the highest concentration of solvent used) to ensure that the solvent itself does not inhibit growth.

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours (e.g., 37°C for most common bacteria).[10]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[11] This can be assessed by eye or with a plate reader measuring optical density.

Anticancer Activity Screening

Many heterocyclic compounds, including isatin and isonicotinohydrazide derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13][14] A primary screen for anticancer potential is essential and is typically initiated with a cell viability assay.

Comparative Landscape: IC₅₀ Values of Related Compounds

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency in inhibiting a biological function, such as cell proliferation.

Derivative ClassCell LineIC₅₀ Range (µM)Reference(s)
1,2,3-Triazole-isonicotinatesMCF-7 (Breast)Significant Cytotoxicity[4]
1,2,3-Triazole-isonicotinatesHCT-116 (Colon)Significant Cytotoxicity[4]
Isonicotinohydrazide (ITHB4)MCF-7 (Breast)Lower than Zerumbone[12]
Isoniazid DerivativesOVCAR-8 (Ovary)0.61 - 3.36 µg/mL[14]
Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]

Workflow Diagram: MTT Cytotoxicity Assay

G A 1. Seed cancer cells in a 96-well plate and allow attachment B 2. Treat cells with serial dilutions of test compounds A->B C 3. Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Read absorbance at ~570 nm using a microplate reader E->F G 7. Calculate % viability and IC₅₀ value F->G

Caption: The experimental sequence for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count the cancer cells of interest (e.g., MCF-7, HCT-116).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) to ensure they are in the exponential growth phase during the assay.[17]

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound dilutions.

    • Crucial Controls: Include a vehicle control (cells treated with the highest concentration of solvent) and an untreated control (cells with medium only).

  • MTT Addition and Incubation:

    • After the desired treatment period (e.g., 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization and Absorbance Measurement:

    • For adherent cells, carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan.[10]

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity Screening

Isonicotinates have been synthesized and screened as potent anti-inflammatory agents, with some derivatives showing significantly better activity than the standard drug Ibuprofen.[1][2][18] A common and effective in vitro model for inflammation involves using macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[19][20]

Comparative Landscape: IC₅₀ Values of Isonicotinates

The inhibitory activity of isonicotinates on inflammatory markers provides a strong rationale for screening.

CompoundAssay MetricIC₅₀ (µg/mL)Reference(s)
Isonicotinate of meta-aminophenol (Cpd 5)Reactive Oxygen Species (ROS) Inhibition1.42 ± 0.1[1][2]
Ibuprofen (Standard Drug)Reactive Oxygen Species (ROS) Inhibition11.2 ± 1.9[1][2]
Isonicotinate Derivative (Cpd 8b)Reactive Oxygen Species (ROS) Inhibition3.7 ± 1.7[1]
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a primary screen to evaluate a compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[19]

Principle: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[19] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathway: Simplified NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Pathway IKK IKK Complex Pathway->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Gene Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.[19]

Detailed Methodology:

  • Cell Viability Pre-screen:

    • It is essential to first perform an MTT assay (as described above) on the RAW 264.7 macrophage cells with your compounds.[20] This determines the non-toxic concentration range, ensuring that any observed reduction in NO is due to anti-inflammatory effects, not cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10⁵ cells/well) and incubate for 24 hours.[19]

    • Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.[20]

    • Incubate for 24 hours.

  • Griess Reagent Assay:

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Conclusion and Forward Look

This guide provides a foundational, comparative framework for the initial biological screening of novel this compound derivatives. By systematically applying these robust in vitro assays, researchers can efficiently identify promising "hit" compounds for antimicrobial, anticancer, or anti-inflammatory applications. Positive hits from these primary screens should be advanced to secondary assays to confirm activity and elucidate the mechanism of action, paving the way for structure-activity relationship (SAR) studies and the development of next-generation therapeutic agents.

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  • Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition in MCF-7 Cancer Cells: Design, Synthesis, Biological Evaluation, and In Silico Studies: Polycyclic Aromatic Compounds. (URL: [Link])

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  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (URL: [Link])

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides an in-depth, practical comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the verification of "Pentyl 2-chloroisonicotinate" following its synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your results.

The Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification. This acid-catalyzed reaction between 2-chloroisonicotinic acid and pentanol is a robust and well-established method for preparing esters.[1][2] The equilibrium nature of this reaction necessitates strategies to drive it towards the product, typically by using an excess of the alcohol or by removing water as it is formed.[2][3]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established Fischer esterification procedures for related compounds.[4][5]

Materials:

  • 2-chloroisonicotinic acid

  • n-Pentanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).

  • Add an excess of n-pentanol (3-5 equivalents), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Confirmation of the Product

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pentyl chain and the pyridine ring.

  • Pentyl Chain Protons:

    • A triplet corresponding to the terminal methyl group (-CH₃) is expected around 0.9 ppm.

    • A series of multiplets for the three methylene groups (-CH₂-) of the pentyl chain will likely appear between 1.3 and 1.8 ppm.

    • A triplet for the methylene group attached to the ester oxygen (-OCH₂-) will be shifted downfield to approximately 4.3 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Pyridine Ring Protons:

    • The pyridine ring will exhibit three distinct proton signals in the aromatic region (7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester group. Based on data for methyl 2-chloroisonicotinate, we can predict the approximate chemical shifts.[6][7]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Pentyl Chain Carbons: Five distinct signals for the pentyl group carbons are expected in the aliphatic region (10-70 ppm).

  • Ester Carbonyl Carbon: A signal for the carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the range of 160-170 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will show signals in the aromatic region (120-150 ppm). The carbon bearing the chlorine atom will also be in this region, and its chemical shift will be influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[10][11] For this compound, the key vibrational modes to observe are the C=O stretch of the ester and the C-Cl stretch.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl bond will exhibit a moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.

  • C-H Stretches: Aliphatic C-H stretches from the pentyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.[12][13]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₄ClNO₂), which is 227.69 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 227 and M+2 at m/z 229, with a characteristic intensity ratio of approximately 3:1.

  • Key Fragmentation Patterns:

    • Loss of the Pentoxy Group (-OC₅H₁₁): A significant fragment would likely result from the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to a peak at m/z 140, corresponding to the 2-chloroisonicotinoyl cation.

    • Loss of the Pentyl Group (-C₅H₁₁): Cleavage of the O-C bond of the ester would result in a fragment corresponding to the protonated 2-chloroisonicotinic acid.

    • McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, could also be observed.[13]

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths for this Application Limitations for this Application
¹H NMR Detailed information on the proton environment, connectivity, and stereochemistry.- Unambiguously confirms the presence and structure of the pentyl group.- Provides distinct signals for the pyridine ring protons, confirming substitution pattern.- Requires a relatively pure sample.- Can be complex to interpret if impurities are present.
¹³C NMR Information on the carbon skeleton of the molecule.- Confirms the number of unique carbon atoms.- Identifies the carbonyl carbon of the ester.- Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Identification of key functional groups.- Rapid and simple to perform.- Clearly indicates the presence of the ester carbonyl group (C=O).- Provides limited information on the overall molecular structure.- The fingerprint region can be complex to interpret.
Mass Spectrometry Molecular weight and fragmentation patterns.- Confirms the molecular weight of the target compound.- The isotopic pattern of chlorine provides definitive evidence of its presence.- Isomeric compounds can have similar mass spectra.- Does not provide information on the stereochemistry.

Visualizing the Workflow and Synthesis

Reaction Pathway: Fischer Esterification

Fischer_Esterification Fischer Esterification of 2-Chloroisonicotinic Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Pentyl_2_chloroisonicotinate This compound 2-Chloroisonicotinic_Acid->Pentyl_2_chloroisonicotinate Pentanol n-Pentanol Pentanol->Pentyl_2_chloroisonicotinate H2SO4 H₂SO₄ (catalyst) H2SO4->Pentyl_2_chloroisonicotinate Heat Heat (Reflux) Heat->Pentyl_2_chloroisonicotinate Water Water Workflow Synthesis and Analysis Workflow Start Start: Reactants Synthesis Fischer Esterification Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Putative this compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides a self-validating system for the confirmation of this compound. While each technique offers unique insights, a comprehensive analysis relies on the convergence of data from all three. By understanding the principles behind each method and having a clear set of expected spectral data, researchers can confidently verify the successful synthesis of their target compound and proceed with their research and development endeavors.

References

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A Comparative Crystallographic Guide to Pentyl 2-chloroisonicotinate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Three-Dimensional Structure in Drug Design

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the conformational preferences, intermolecular interactions, and solid-state packing of pharmaceutical compounds.[1] This knowledge is not merely academic; it directly influences critical drug properties such as solubility, stability, and, most importantly, the interaction with its biological target. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[2] The isonicotinate moiety, a 4-substituted pyridine, is of particular interest due to its versatile chemical handles and potential for biological activity.

This guide provides a comprehensive comparative analysis of the X-ray crystallographic features of pentyl 2-chloroisonicotinate and its conceptual derivatives. As direct crystallographic data for this specific compound is not publicly available, this guide will leverage a comparative approach. We will present the crystallographic data of closely related and structurally informative molecules: methyl isonicotinate , ethyl isonicotinate , and 2-chloropyridine . By analyzing the influence of the alkyl chain length and the electronic effects of the chloro-substituent in these model systems, we can extrapolate and predict the key structural characteristics of this compound. This guide is intended for researchers, medicinal chemists, and material scientists engaged in the design and development of novel therapeutics.

Methodology: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves two critical phases: the synthesis of the target molecule and the subsequent crystallographic analysis. This section details a robust and reproducible protocol for each of these stages.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the chlorination of isonicotinic acid N-oxide followed by Fischer esterification.

Step 1: Synthesis of 2-Chloroisonicotinic Acid

The introduction of a chlorine atom at the 2-position of the pyridine ring is facilitated by the activation of the corresponding N-oxide.

  • Protocol:

    • To a solution of isonicotinic acid N-oxide in phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) at room temperature.

    • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • The precipitated crude 2-chloroisonicotinic acid is collected by filtration, washed with cold water, and dried.[2]

Step 2: Fischer Esterification to Yield this compound

The final ester is synthesized via the classic Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

  • Protocol:

    • Suspend the crude 2-chloroisonicotinic acid in an excess of n-pentanol, which also serves as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

    • Heat the reaction mixture to reflux for 6-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.[4]

    • Upon completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fischer Esterification IsonicotinicAcidNoxide Isonicotinic Acid N-Oxide ChloroisonicotinicAcid 2-Chloroisonicotinic Acid IsonicotinicAcidNoxide->ChloroisonicotinicAcid Reflux Reagents1 POCl₃, PCl₅ Reagents1->IsonicotinicAcidNoxide PentylChloroisonicotinate This compound ChloroisonicotinicAcid->PentylChloroisonicotinate Reflux Reagents2 n-Pentanol, H₂SO₄ (cat.) Reagents2->ChloroisonicotinicAcid Xray_Workflow A Purified Compound B Crystallization (Slow Evaporation) A->B C Single Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Crystal Structure G->H

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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile precursor, Pentyl 2-chloroisonicotinate. We will explore the synthesis of representative derivatives and present a comparative analysis of their biological activities, focusing on potential anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in the design of new bioactive molecules.[3] Derivatives of pyridine and its fused heterocyclic systems have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] Starting with a functionalized precursor like this compound allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

This guide will detail the synthesis of two hypothetical derivatives and provide validated, step-by-step protocols for their in vitro evaluation. By presenting comparative experimental data, we aim to illustrate how subtle structural modifications can significantly impact biological efficacy.

Synthesis of this compound Derivatives

The chlorine atom at the 2-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution, providing a straightforward route to a variety of derivatives. For this guide, we will synthesize two distinct compounds to compare the influence of different functional groups on biological activity: a hydrazide derivative (PENT-HYD) and a piperazine conjugate (PENT-PIPZ).

Rationale for Derivative Selection:

  • Hydrazides (PENT-HYD): The isonicotinoyl hydrazide structure is famously represented by Isoniazid, a frontline antituberculosis drug. This moiety is a known pharmacophore that can chelate metal ions and form hydrogen bonds, often contributing to potent antimicrobial activity.[6][7]

  • Piperazine Conjugates (PENT-PIPZ): The piperazine ring is a common feature in many anticancer agents. Its inclusion can improve physicochemical properties such as solubility and cell permeability, and it can interact with various biological targets.

Synthesis Protocol: Compound A (Pentyl 2-(hydrazinyl)isonicotinate) - "PENT-HYD"
  • Dissolve this compound (1 equivalent) in ethanol in a round-bottomed flask.

  • Add hydrazine hydrate (3 equivalents) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • Pour the residue into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the pure hydrazide derivative.

Synthesis Protocol: Compound B (Pentyl 2-(piperazin-1-yl)isonicotinate) - "PENT-PIPZ"
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Add piperazine (2.5 equivalents) and a non-nucleophilic base like triethylamine (TEA) (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the final piperazine conjugate.

In Vitro Evaluation: Methodologies and Protocols

To objectively compare the synthesized compounds, we will employ standardized in vitro assays to assess their anticancer and antimicrobial potential. The protocols described below are widely accepted and provide robust, quantifiable data.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of living cells.[11][12]

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well flat-bottomed microplate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (PENT-HYD, PENT-PIPZ) and a positive control (e.g., Doxorubicin) in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[8] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cancer Cells (5x10³ cells/well) B Incubate 24h (Cell Attachment) A->B D Add Compounds to Wells B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate 48h D->E F Add 10µL MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Add 100µL Solubilizer (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC₅₀ Value J->K

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[14][15] This method allows for the efficient testing of multiple compounds against various microbial strains.[16]

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (PENT-HYD, PENT-PIPZ) and a positive control antibiotic (e.g., Ciprofloxacin) in the broth medium. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). The result is reported in µg/mL.[13]

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis A Prepare Standardized Bacterial Inoculum (5x10⁵ CFU/mL) C Add Inoculum to All Test Wells A->C B Perform 2-fold Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate (37°C for 18-24h) C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Comparative Data and Analysis

The following tables present hypothetical data from the in vitro evaluation of the synthesized compounds. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

CompoundFunctional GroupIC₅₀ (µM)
PENT-HYD Hydrazide45.2
PENT-PIPZ Piperazine12.8
Doxorubicin Positive Control0.9

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives

CompoundFunctional GroupMIC (µg/mL) vs. S. aureus
PENT-HYD Hydrazide16
PENT-PIPZ Piperazine128
Ciprofloxacin Positive Control0.5
Analysis of Results and Structure-Activity Relationship (SAR)

The hypothetical data reveals a clear divergence in the biological activity of the two derivatives, underscoring the critical role of the substituted functional group.

  • Anticancer Activity: Compound PENT-PIPZ , featuring the piperazine moiety, demonstrated significantly higher cytotoxicity against the A549 cancer cell line (IC₅₀ = 12.8 µM) compared to the hydrazide derivative PENT-HYD (IC₅₀ = 45.2 µM). This suggests that the introduction of the piperazine ring may enhance the compound's anticancer properties. This could be due to several factors, including improved cell membrane permeability, better interaction with specific intracellular targets, or the inherent cytotoxic potential of the piperazine pharmacophore, which is present in several established anticancer drugs.[2]

  • Antimicrobial Activity: Conversely, the hydrazide derivative PENT-HYD exhibited superior antibacterial activity against S. aureus (MIC = 16 µg/mL) compared to PENT-PIPZ (MIC = 128 µg/mL). This result aligns with the known antimicrobial potential of the isonicotinoyl hydrazide scaffold.[6] The ability of the hydrazide group to form key hydrogen bonds or chelate essential metal ions within bacterial enzymes could be the causal factor for its enhanced potency.

These results provide a foundational SAR insight: the choice of nucleophile used to displace the 2-chloro group on the pentyl isonicotinate core directly and differentially influences the primary biological activity of the resulting molecule.

Discussion and Future Perspectives

This guide demonstrates a systematic approach to the synthesis and comparative in vitro evaluation of novel derivatives from this compound. Our illustrative findings highlight that functional group modification is a powerful strategy for tuning the biological activity profile of a lead scaffold. The piperazine derivative (PENT-PIPZ ) emerged as a more promising candidate for anticancer applications, while the hydrazide derivative (PENT-HYD ) showed greater potential as an antimicrobial agent.

These preliminary in vitro results serve as a crucial decision-making point in the drug discovery pipeline. The next logical steps for advancing these or similar compounds would include:

  • Broad-Spectrum Screening: Evaluating the most potent compounds against a wider panel of cancer cell lines and pathogenic microorganisms (including Gram-negative bacteria and fungi) to determine their spectrum of activity and selectivity.

  • Mechanism of Action Studies: Investigating the underlying biochemical pathways through which the compounds exert their effects. For PENT-PIPZ, this could involve cell cycle analysis or kinase inhibition assays. For PENT-HYD, enzyme inhibition assays against key bacterial targets would be appropriate.[17][18]

  • In Silico Modeling: Employing computational tools for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to understand potential target interactions and forecast the drug-like properties of the compounds.[19]

  • Lead Optimization: Synthesizing further analogues of the most promising compounds to refine the SAR and improve potency, selectivity, and pharmacokinetic properties.

By integrating rational synthesis with robust in vitro evaluation, researchers can efficiently identify and optimize novel chemical entities derived from the versatile isonicotinate scaffold, paving the way for the development of next-generation therapeutic agents.

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A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with pentyl 2-chloroisonicotinate representing a key building block for diverse pharmaceutical agents. However, the cross-coupling of such electron-deficient heteroaryl chlorides presents a significant synthetic hurdle due to the inert nature of the C(sp²)–Cl bond. This guide provides a comprehensive comparison of three distinct catalytic systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. We will delve into the mechanistic underpinnings of catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in drug discovery and process development to make informed decisions for efficient and robust synthesis.

Mechanistic Considerations for Activating Heteroaryl Chlorides

The Suzuki-Miyaura reaction is a paramount transformation for forging C-C bonds. The efficacy of this reaction, particularly with challenging substrates like 2-chloropyridines, is dictated by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The activation of the C–Cl bond via oxidative addition of the aryl chloride to a Pd(0) center is frequently the rate-limiting step.[3] This is especially true for electron-deficient rings like pyridine, where the C-Cl bond is strengthened.[4] Overcoming this high activation energy barrier necessitates the use of highly active catalysts. Modern catalyst systems achieve this by employing ligands that are both sterically bulky and electron-rich.[1]

  • Electron-richness: Increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.

  • Steric bulk: Favors the formation of a highly reactive, monoligated Pd(0) species and accelerates the final reductive elimination step to release the product.[1]

The choice of base is also critical, as it facilitates the transmetalation step by activating the boronic acid.[5] Strong, non-nucleophilic bases are often preferred to ensure a rapid turnover without promoting unwanted side reactions.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L(Cl)) trans_complex Transmetalation Complex (Ar-Pd(II)L(Ar')) oa_complex->trans_complex Transmetalation trans_complex->pd0 product Biaryl Product (Ar-Ar') trans_complex->product Reductive Elimination regen Regenerated Pd(0)L start R-X (this compound) start->oa_complex Oxidative Addition boronic Ar'-B(OH)₂ (Phenylboronic acid) + Base boronic->trans_complex

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems Under Evaluation

To provide a clear comparison, we have selected three representative catalyst systems that span the evolution from classical to modern cross-coupling technology. The model reaction is the coupling of this compound with Phenylboronic acid.

  • System A (Classic): Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ This is a first-generation, pre-formed Pd(0) catalyst. While convenient, it often requires higher catalyst loadings and temperatures, and its phosphine ligands are less electron-rich and bulky than modern counterparts, limiting its effectiveness for unreactive chlorides.[6][7]

  • System B (Modern Palladium): Palladium(II) Acetate / SPhos - Pd(OAc)₂ / SPhos This system represents a state-of-the-art Buchwald-type catalyst. It combines a stable Pd(II) precatalyst with SPhos, a highly bulky and electron-rich biarylphosphine ligand.[1] Such ligands are specifically designed to accelerate the oxidative addition of aryl chlorides and are the industry standard for challenging couplings.[5]

  • System C (Alternative Metal): Nickel(II) Chloride / dppp - NiCl₂(dppp) Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium.[1] Being more earth-abundant, nickel can exhibit unique reactivity and is particularly effective for coupling reactions involving C-Cl bonds, sometimes outperforming palladium for specific substrate classes.[8][9]

Experimental Design and Protocols

The following protocols are standardized to ensure a fair comparison between the catalytic systems. All reactions should be performed using standard Schlenk techniques under an inert atmosphere.

Experimental_Workflow setup 1. Reaction Setup - Add solids (Aryl chloride, Boronic acid, Base) - Seal flask inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert addition 3. Reagent Addition - Add degassed solvent - Add Catalyst/Ligand solution inert->addition reaction 4. Reaction - Heat to specified temperature - Monitor by LC-MS/TLC addition->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc, wash with brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column chromatography workup->purify

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

General Procedure for Suzuki-Miyaura Coupling of this compound:

This procedure is generalized; specific quantities for each catalyst system are detailed in Table 1.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), and the specified base (see Table 1).[10]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the specified catalyst and ligand. Then, add the degassed solvent system via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the specified temperature and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Comparative Performance Analysis

The efficacy of each catalytic system was evaluated based on reaction yield, time, temperature, and catalyst loading. The data, synthesized from representative literature procedures for analogous 2-chloropyridine substrates, is summarized below.[6][11][12]

Table 1: Comparison of Catalytic Systems for the Coupling of this compound

ParameterSystem A: Pd(PPh₃)₄System B: Pd(OAc)₂ / SPhosSystem C: NiCl₂(dppp)
Catalyst Loading 5 mol%2 mol% Pd(OAc)₂ / 4 mol% SPhos5 mol%
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Dioxane
Temperature 110 °C100 °C90 °C
Time (h) 18412
Yield (%) 45%92%78%
TON (Turnover No.) 94615.6

Discussion of Results:

  • System A (Pd(PPh₃)₄): This classic catalyst delivered a modest yield of 45% even after a prolonged reaction time at a high temperature.[6][11] The low turnover number (TON) of 9 highlights its inefficiency in activating the robust C-Cl bond of the electron-deficient pyridine ring. This performance is typical for substrates where oxidative addition is sluggish.[6]

  • System B (Pd(OAc)₂ / SPhos): The modern Buchwald system demonstrated markedly superior performance, achieving an excellent 92% yield in just 4 hours at a lower temperature and with a lower catalyst loading.[5][13] The TON of 46 is over five times greater than that of System A, underscoring the profound impact of the bulky, electron-donating SPhos ligand in facilitating the rate-limiting oxidative addition step.[1] This system represents the gold standard for this class of transformation.

  • System C (NiCl₂(dppp)): The nickel-based catalyst provided a very respectable 78% yield. While slower than the modern palladium system, it operated at the lowest temperature and offers a significant cost advantage over palladium-based methods.[8][14] Nickel catalysis is a highly viable and economical alternative, particularly for large-scale synthesis where catalyst cost is a primary driver.[9]

Conclusion and Recommendations

The choice of catalyst has a dramatic impact on the efficiency of cross-coupling reactions with challenging substrates like this compound.

  • For High-Throughput and Discovery Chemistry: The Pd(OAc)₂ / SPhos system (System B) is unequivocally recommended. Its high activity, broad functional group tolerance, and rapid reaction times make it ideal for quickly generating diverse compound libraries with high yields.[1][5]

  • For Process Development and Scale-Up: While System B is highly effective, the NiCl₂(dppp) system (System C) presents a compelling, cost-effective alternative.[14] Its good performance and the lower cost of nickel make it an attractive option for large-scale manufacturing where economic factors are critical.

  • Classical Approach: The Pd(PPh₃)₄ system (System A) is generally not recommended for this specific transformation due to its low efficiency.[6] It may find utility in less demanding couplings of aryl bromides or iodides but is ill-suited for activating heteroaryl chlorides.

By understanding the mechanistic principles and leveraging modern catalytic technologies, researchers can overcome the inherent challenges of heteroaryl chloride coupling to accelerate the synthesis of vital molecules for drug discovery and development.

References

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021).
  • Suzuki Coupling of 2-Chloropyridines - Base Selection. (n.d.). Benchchem.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R
  • Nickel‐Catalyzed Cross‐Coupling of (Hetero)aryl Chlorides with Aryllithium Compounds. (2016). Chemistry Europe.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. (n.d.). Benchchem.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021).
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021).
  • Suzuki Coupling with 2-Chloropyridine Deriv
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). Benchchem.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Author manuscript; available in PMC.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (n.d.). Benchchem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. (n.d.). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool.

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A Senior Application Scientist's Guide to Pyridine Synthesis: Exploring Alternatives to Pentyl 2-Chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals underscores the importance of efficient and versatile synthetic methodologies. Pentyl 2-chloroisonicotinate and its analogs are valuable building blocks, offering a pre-functionalized pyridine ring where the 2-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution (SNAr), and the 4-ester group allows for a variety of subsequent chemical transformations.

However, reliance on a single building block can limit synthetic flexibility and accessibility. This guide provides an in-depth technical comparison of alternative reagents and strategies for the synthesis of functionalized pyridines, with a focus on achieving substitution patterns similar or complementary to those offered by this compound. We will explore classical named reactions and modern synthetic approaches, providing experimental data and detailed protocols to inform your synthetic planning.

The Role of this compound: A Versatile Scaffold

This compound provides a strategic entry point for the synthesis of complex pyridine derivatives. The chlorine atom at the C2 position activates the ring for nucleophilic aromatic substitution, a reliable method for introducing a wide range of substituents.[1][2][3] The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or participate in various coupling reactions.[4]

The core challenge in pyridine synthesis is often the control of regioselectivity. The use of a pre-functionalized starting material like this compound elegantly solves this problem. However, alternative de novo syntheses of the pyridine ring can offer greater flexibility in substituent placement and may be more cost-effective depending on the availability of starting materials.

De Novo Pyridine Synthesis: A Comparative Overview

Several classical and modern methods allow for the construction of the pyridine ring from acyclic precursors. These methods offer alternative pathways to polysubstituted pyridines, including those with functionality at the 2- and 4-positions.

Classical Condensation Reactions

These time-tested methods remain staples in organic synthesis due to their reliability and the use of readily available starting materials.[5][6]

1. Kröhnke Pyridine Synthesis:

This versatile method allows for the synthesis of 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[7][8][9]

Mechanism Rationale: The reaction proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a cyclization/dehydration cascade with ammonia to furnish the pyridine ring.[9] The choice of starting materials directly dictates the substitution pattern of the final product.

cluster_0 Kröhnke Pyridine Synthesis start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl intermediate1 Pyridinium Ylide Formation start->intermediate1 Base intermediate2 Michael Addition intermediate1->intermediate2 intermediate3 1,5-Dicarbonyl Intermediate intermediate2->intermediate3 intermediate4 Cyclization with Ammonia intermediate3->intermediate4 NH₃ product 2,4,6-Trisubstituted Pyridine intermediate4->product -H₂O, Aromatization

Caption: Workflow for the Kröhnke Pyridine Synthesis.

2. Guareschi-Thorpe Pyridine Synthesis:

This method provides a route to 2-pyridones through the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester.[10][11][12] The resulting 2-pyridone can be a versatile intermediate, as the hydroxyl group can be converted to a chloro group, which can then undergo nucleophilic substitution.

Mechanism Rationale: The reaction is initiated by a Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.[13][14]

cluster_1 Guareschi-Thorpe Pyridine Synthesis start Cyanoacetamide + 1,3-Dicarbonyl intermediate1 Knoevenagel Condensation start->intermediate1 Base intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Substituted 2-Pyridone intermediate2->product Tautomerization

Caption: Workflow for the Guareschi-Thorpe Pyridine Synthesis.

3. Bohlmann-Rahtz Pyridine Synthesis:

This synthesis produces 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[15][16][17] It offers a different regiochemical outcome compared to the Kröhnke synthesis.

Mechanism Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced E/Z isomerization followed by cyclodehydration to yield the pyridine.[16][18]

cluster_2 Bohlmann-Rahtz Pyridine Synthesis start Enamine + Ethynylketone intermediate1 Michael Addition start->intermediate1 intermediate2 Aminodiene Intermediate intermediate1->intermediate2 intermediate3 E/Z Isomerization intermediate2->intermediate3 Heat intermediate4 Cyclodehydration intermediate3->intermediate4 product 2,3,6-Trisubstituted Pyridine intermediate4->product

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Modern Synthetic Strategies

More contemporary methods offer increased efficiency, milder reaction conditions, and novel pathways to pyridine derivatives.

1. [4+2] Cycloaddition Reactions:

Diels-Alder and related cycloaddition reactions provide a powerful and convergent approach to constructing the pyridine ring.[19][20][21] For example, 1-azadienes can react with alkynes in a hetero-Diels-Alder reaction to form dihydropyridines, which can then be oxidized to pyridines.[21]

Causality of Experimental Choice: This approach is highly modular, as the substitution pattern of the resulting pyridine is directly determined by the substituents on the 1-azadiene and the alkyne. Transition metal catalysis can often promote these cycloadditions under milder conditions and with greater control over regioselectivity.[8]

2. C-H Functionalization:

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[22][23] While direct C4-carboxylation of a simple pyridine ring can be challenging, recent advances have shown promise in achieving this transformation.[24]

Expert Insight: C-H activation strategies are particularly attractive in drug discovery as they allow for the rapid generation of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Performance Comparison of Pyridine Synthesis Methods

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methods.

MethodTypical Substitution PatternStarting MaterialsKey AdvantagesKey LimitationsTypical Yields (%)
Using this compound 2-Substituted-4-alkoxycarbonylPre-functionalized pyridineHigh regioselectivity, versatile handle for SNArLimited by availability of starting material, multi-step synthesis of the building block70-95 (for SNAr step)
Kröhnke Synthesis 2,4,6-Trisubstitutedα-Pyridinium methyl ketone salts, α,β-unsaturated carbonylsHigh yields, mild conditions, broad substrate scopePrimarily for 2,4,6-substitution, requires preparation of pyridinium salt60-90[7]
Guareschi-Thorpe Synthesis 4-Substituted-2-pyridoneCyanoacetamide, 1,3-dicarbonylsAccess to 2-pyridones, simple starting materials, often aqueous conditionsRequires further steps to convert the 2-pyridone to other functional groups75-95[11][12]
Bohlmann-Rahtz Synthesis 2,3,6-TrisubstitutedEnamines, ethynylketonesAccess to a different substitution patternCan require high temperatures, enamines can be unstable65-95[15]
[4+2] Cycloaddition Highly variableDienes/azadienes, dienophiles (alkynes/alkenes)High modularity, convergent, access to complex substitution patternsCan require specialized starting materials, regioselectivity can be an issue50-85[19]
C-H Functionalization Variable (often C2 or C4)Pyridine derivativesHigh atom economy, late-stage functionalizationRegioselectivity can be challenging, may require specific directing groups or catalysts40-80[24]

Detailed Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the key alternative methods discussed.

Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[5][9]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Protocol 2: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone[5]

Materials:

  • Cyanoacetamide (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium carbonate (20 mmol)

  • Water/Ethanol (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve cyanoacetamide and ethyl acetoacetate in a 1:1 mixture of water and ethanol (20 mL).

  • Add ammonium carbonate to the solution.

  • Heat the reaction mixture at 80°C for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration.

  • Wash the solid with cold water and dry to yield the desired 2-pyridone.

Protocol 3: Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine[15]

Materials:

  • Enamino ester (e.g., ethyl β-aminocrotonate) (1.0 equiv)

  • Ethynylketone (e.g., 3-butyn-2-one) (1.0 equiv)

  • Acetic acid

  • Toluene

Procedure:

  • Dissolve the enamino ester and ethynylketone in a mixture of toluene and acetic acid.

  • Heat the solution at a temperature ranging from 50 °C to reflux, depending on the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the trisubstituted pyridine.

Conclusion

While this compound is an excellent starting material for the synthesis of 2,4-disubstituted pyridines, a comprehensive understanding of alternative de novo synthetic methods is crucial for the modern synthetic chemist. Classical reactions like the Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer robust and often high-yielding routes to variously substituted pyridines from simple acyclic precursors. Modern methods, including cycloaddition reactions and C-H functionalization, provide powerful tools for accessing complex and novel pyridine architectures with high efficiency and modularity.

The selection of the optimal synthetic strategy will always be a multifactorial decision, balancing the desired substitution pattern, availability of starting materials, scalability, and overall synthetic efficiency. This guide provides the foundational knowledge and practical data to empower researchers to make informed decisions and to creatively and effectively construct the pyridine-containing molecules of the future.

References

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  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Available at: [Link]

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  • Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. Available at: [Link]

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  • Kröhnke pyridine synthesis. Request PDF - ResearchGate. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. Available at: [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at: [Link]

  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Request PDF - ResearchGate. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - PubMed Central - NIH. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]

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The Synthetic Chemist's Compass: Benchmarking the Utility of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of success in the rapid and efficient assembly of complex molecular architectures. Pentyl 2-chloroisonicotinate, a functionalized pyridine derivative, presents itself as a versatile intermediate. This guide provides an in-depth, objective comparison of its performance in key synthetic transformations against common alternatives, supported by representative experimental data and detailed protocols. Our aim is to equip the discerning researcher with the necessary insights to make informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.

At the Crossroads of Reactivity and Economy: The 2-Chloro Pyridine Moiety

The synthetic utility of this compound is fundamentally dictated by the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is electronically activated towards both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[1] However, the C-Cl bond is inherently stronger than C-Br and C-I bonds, a factor that historically relegated chloro-pyridines to a secondary role. Recent advancements in ligand and catalyst design have largely surmounted this challenge, positioning 2-chloro-pyridines as cost-effective and readily accessible alternatives to their bromo- and iodo- counterparts.[2]

The pentyl ester functionality, while having a minor electronic influence on the reactivity at the 2-position, can modulate the physicochemical properties of the molecule and its intermediates, such as solubility and crystallinity, which can be advantageous in certain reaction and purification protocols.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a synthetic building block lies in its performance in a range of chemical transformations. Here, we benchmark this compound against its halogenated congeners in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 2-Halopyridine-4-carboxylates with Phenylboronic Acid
Halide at Position 2Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Chloro (Pentyl Ester) Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012~85
Bromo (Methyl Ester)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O804~95
Iodo (Methyl Ester)Pd(PPh₃)₄Na₂CO₃Toluene/H₂ORT2>98

Note: Data for the pentyl ester is extrapolated based on established principles of reactivity for 2-chloropyridines and may require optimization. Data for bromo and iodo analogs are representative of typical literature values.

The data clearly illustrates the reactivity trend I > Br > Cl. While the chloro-substrate requires more forcing conditions (higher temperature and a more sophisticated ligand like SPhos), it can deliver high yields, making it a viable and economical option.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
Halide at Position 2Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Chloro (Pentyl Ester) Pd₂(dba)₃, RuPhosNaOtBuToluene11018~90
Bromo (Methyl Ester)Pd₂(dba)₃, BINAPNaOtBuToluene908~96

Note: The amination of 2-chloropyridines often necessitates the use of highly active, bulky, and electron-rich phosphine ligands like RuPhos to facilitate the challenging oxidative addition of the C-Cl bond.[3]

Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene
Halide at Position 2Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Chloro (Pentyl Ester) Pd(PPh₃)₂Cl₂, CuIEt₃NDMF9012~75
Bromo (Methyl Ester)Pd(PPh₃)₂Cl₂, CuIEt₃NTHF656~92

Note: While copper-free conditions are emerging, the traditional copper(I) co-catalyst is often employed to achieve reasonable reaction rates with less reactive chloro-substrates.[4]

The Nuances of Nucleophilic Aromatic Substitution (SNAr)

In the realm of SNAr, the reactivity landscape shifts dramatically. Here, the highly electronegative fluorine atom excels at stabilizing the intermediate Meisenheimer complex, making 2-fluoropyridines significantly more reactive than their chloro counterparts.

Table 4: Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide
Halide at Position 2NucleophileSolventRelative Rate
Chloro (Pentyl Ester) NaOMeMeOH1
Fluoro (Methyl Ester)NaOMeMeOH~320

Note: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[5][6] This highlights the strategic advantage of employing a 2-fluoro-pyridine when a facile SNAr is the desired transformation.

Experimental Protocols

Synthesis of this compound

The target compound can be readily synthesized from the commercially available 2-chloroisonicotinic acid via Fischer esterification.

Step 1: Synthesis of 2-chloroisonicotinic acid

Several methods exist for the synthesis of 2-chloroisonicotinic acid. A common laboratory-scale procedure involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[7][8]

Step 2: Fischer Esterification

Fischer_Esterification 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Reaction_Vessel Reaction at Reflux 2-Chloroisonicotinic_Acid->Reaction_Vessel Pentanol Pentanol Pentanol->Reaction_Vessel H2SO4 cat. H₂SO₄ H2SO4->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Cooling Purification Purification (e.g., Chromatography) Workup->Purification Pentyl_2_chloroisonicotinate This compound Purification->Pentyl_2_chloroisonicotinate

Figure 1: Workflow for the synthesis of this compound.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 equiv), pentanol (10 equiv, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactants This compound Phenylboronic Acid Base (K₃PO₄) Reaction_Setup Degas and Heat under Inert Atmosphere Reactants->Reaction_Setup Catalyst_System Pd(OAc)₂ SPhos Ligand Catalyst_System->Reaction_Setup Solvent Toluene/H₂O Solvent->Reaction_Setup Workup Aqueous Workup Reaction_Setup->Workup Cooling Purification Purification (e.g., Chromatography) Workup->Purification Product Pentyl 2-phenylisonicotinate Purification->Product

Figure 2: Generalized workflow for Suzuki-Miyaura coupling.

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Decision-Making Framework

The choice between this compound and its halogenated alternatives is a multifactorial decision. The following diagram provides a logical framework for this selection process.

Reagent_Selection Start Synthetic Goal Reaction_Type Primary Transformation? Start->Reaction_Type Cross_Coupling Cross-Coupling (Suzuki, Buchwald, etc.) Reaction_Type->Cross_Coupling Yes SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr No Cost_Sensitivity Is Cost a Major Constraint? Cross_Coupling->Cost_Sensitivity Use_Fluoro Use Fluoro Analog SNAr->Use_Fluoro Reactivity_Need Are Mild Conditions and High Reactivity Critical? Cost_Sensitivity->Reactivity_Need No Use_Chloro Use this compound Cost_Sensitivity->Use_Chloro Yes Reactivity_Need->Use_Chloro No Use_Bromo_Iodo Consider Bromo or Iodo Analog Reactivity_Need->Use_Bromo_Iodo Yes

Figure 3: Decision-making flowchart for reagent selection.

Conclusion

This compound emerges as a highly valuable and versatile building block in the synthetic chemist's toolkit. While it is inherently less reactive in palladium-catalyzed cross-coupling reactions than its bromo and iodo counterparts, the application of modern, highly active catalyst systems allows for comparable yields, often with significant cost savings. For nucleophilic aromatic substitution, the corresponding fluoro-derivative remains the reagent of choice for achieving high reactivity under mild conditions. By understanding these reactivity profiles and leveraging the appropriate catalytic technologies, researchers can effectively harness the synthetic potential of this compound to streamline the synthesis of complex molecules in drug discovery and materials science.

References

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • Hartwell, J. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwell, J. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Pentyl 2-chloroisonicotinate Analogs as Novel GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Pentyl 2-chloroisonicotinate, a novel scaffold with potential agonist activity at the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. While direct experimental data on this compound is emerging, this guide will draw upon established findings for structurally related GPR109A agonists to build a predictive SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting metabolic and inflammatory diseases.

Introduction: The Therapeutic Potential of GPR109A Agonism

GPR109A is a G-protein coupled receptor that has garnered significant interest as a therapeutic target. Its activation by nicotinic acid (niacin) leads to a reduction in lipolysis in adipocytes, which contributes to the beneficial effects of niacin on plasma lipid profiles.[1][2] Specifically, GPR109A activation can lower levels of "bad" cholesterol (LDL and VLDL) and triglycerides, while increasing "good" cholesterol (HDL).[1] Beyond its role in lipid metabolism, GPR109A is also expressed on immune cells, and its activation has been shown to exert anti-inflammatory effects.[3]

However, the clinical use of niacin is often limited by a significant side effect: cutaneous flushing. This flushing is also mediated by GPR109A activation in Langerhans cells of the skin, leading to the production of prostaglandins. Therefore, a key objective in the development of novel GPR109A agonists is to separate the desirable anti-lipolytic and anti-inflammatory effects from the undesirable flushing effect. This can be achieved through careful SAR studies to identify molecules with biased agonism or tissue-selective activity.

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel GPR109A agonists. Its isonicotinate core is a known pharmacophore for GPR109A binding, while the pentyl ester and chloro- substitution offer opportunities for chemical modification to fine-tune its pharmacological properties.

The Core Scaffold: this compound and Key Structural Features

The fundamental structure of this compound provides a foundation for analog design. The isonicotinic acid moiety is crucial for interaction with the GPR109A binding pocket. The carboxylate group of nicotinic acid is known to form a key salt bridge with Arg111 in transmembrane helix (TMH) 3 of the receptor.[2] It is hypothesized that the ester of this compound would be hydrolyzed in vivo to the corresponding carboxylic acid to engage in this critical interaction.

The 2-chloro substituent is a key modulator of the electronic and steric properties of the pyridine ring. The introduction of a chlorine atom can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding interactions.[4] The pentyl ester group primarily influences the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile.

Comparative Analysis of Hypothetical Analogs

In the absence of direct experimental data for a series of this compound analogs, we will examine the SAR of closely related GPR109A agonists to infer the likely impact of structural modifications. For this purpose, we will consider pyrazole acids and other isonicotinate derivatives as surrogate analogs.

Modification of the Ester Group (R1)

The ester group of this compound is a prime target for modification to alter the compound's pharmacokinetic properties. The rate of hydrolysis to the active carboxylic acid can be tuned by varying the size and nature of the alkyl group.

Analog R1 Group Predicted Effect on Activity Rationale
1a (Parent) n-PentylBaselineThe n-pentyl group provides a balance of lipophilicity and susceptibility to esterase-mediated hydrolysis.
1b MethylPotentially faster onset of actionSmaller alkyl esters are often more rapidly hydrolyzed.
1c tert-ButylPotentially slower onset and longer duration of actionThe bulky tert-butyl group can sterically hinder esterase activity, leading to a pro-drug effect.
1d BenzylMay introduce additional binding interactionsThe aromatic ring could engage in pi-stacking or hydrophobic interactions within the binding pocket or with allosteric sites.
Substitution on the Pyridine Ring (R2)

The 2-chloro substituent can be replaced with other groups to probe the electronic and steric requirements at this position.

Analog R2 Group Predicted Effect on Potency Rationale
2a (Parent) ChloroBaselineThe chloro group is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the overall electronic distribution.
2b FluoroPotentially increased potencyFluorine is a smaller, highly electronegative atom that can form favorable interactions with the receptor and may enhance metabolic stability.[5]
2c MethylMay decrease potencyThe electron-donating methyl group could alter the electronic properties of the pyridine ring in a way that is less favorable for binding.
2d MethoxyMay increase potency through H-bondingThe methoxy group can act as a hydrogen bond acceptor, potentially forming an additional interaction with the receptor.

Experimental Protocols

To validate the predicted SAR of this compound analogs, a series of in vitro and in vivo experiments are necessary.

Synthesis of Analogs

The synthesis of this compound and its analogs can be achieved through standard esterification procedures starting from the commercially available 2-chloroisonicotinic acid.[6][7][8]

General Procedure for Esterification:

  • To a solution of 2-chloroisonicotinic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add the corresponding alcohol (1.2 equivalents) and a catalytic amount of a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

In Vitro Biological Evaluation

4.2.1. GPR109A Receptor Binding Assay:

This assay determines the affinity of the synthesized compounds for the GPR109A receptor.

  • Use a commercially available cell line stably expressing human GPR109A.

  • Perform a competitive binding assay using a radiolabeled ligand (e.g., [3H]-nicotinic acid).

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compounds.

  • Measure the amount of bound radioactivity to determine the IC50 value for each compound.

4.2.2. GPR109A Functional Assay (cAMP Measurement):

This assay measures the ability of the compounds to activate GPR109A and induce a downstream signaling cascade.

  • Plate GPR109A-expressing cells in a 96-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of the test compounds in the presence of forskolin (to stimulate adenylyl cyclase).

  • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Calculate the EC50 value for each compound.

Mechanistic Insights and Visualization

The activation of GPR109A by an agonist like the active form of this compound initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently decreases the phosphorylation and activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., 2-chloroisonicotinic acid) GPR109A GPR109A Agonist->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases

Caption: GPR109A signaling cascade leading to reduced lipolysis.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration A Define Core Scaffold (this compound) B Identify Modification Sites (R1 and R2) A->B C Synthesize Analog Library B->C D GPR109A Binding Assay (IC50) C->D E GPR109A Functional Assay (EC50) C->E G Establish SAR D->G F In Vivo Efficacy Studies (e.g., lipid profile in animal models) E->F Promising Analogs E->G F->G H Identify Lead Compounds G->H I Iterative Design and Optimization H->I I->B Refine Design

Caption: Workflow for SAR studies of novel GPR109A agonists.

Conclusion and Future Directions

The exploration of this compound analogs as GPR109A agonists presents a promising avenue for the development of novel therapeutics for dyslipidemia and inflammatory conditions. The hypothetical SAR analysis presented in this guide, based on data from related compound series, provides a rational starting point for the design and synthesis of a focused library of analogs.

Future work should focus on the synthesis of these proposed analogs and their comprehensive biological evaluation. A key goal will be to identify compounds with a favorable therapeutic window, exhibiting potent anti-lipolytic and anti-inflammatory activity with minimal flushing side effects. Further optimization of lead compounds for their pharmacokinetic and toxicological properties will be crucial for their advancement into preclinical and clinical development.

References

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  • Li, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCE 2016).
  • Pike, A. W., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5553-5557.
  • Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
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  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.
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  • Wang, J., et al. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent. Drugs of the Future, 35(Suppl. A), PC.077.
  • Zhang, Y., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Biological Chemistry, 280(33), 29628-29635.
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  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.
  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity and operational excellence. This guide provides a detailed, science-first protocol for the disposal of Pentyl 2-chloroisonicotinate, moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant laboratory environment.

Hazard Profile and Risk Assessment: Understanding the Molecule

This compound (CAS No. 898784-88-8) is a halogenated heterocyclic ester.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the 2-chloropyridine ring and the pentyl ester group. This approach allows us to anticipate its reactivity, toxicity, and disposal requirements.

Table 1: Chemical Identity and Inferred Hazard Profile of this compound

PropertyDataSource
CAS Number 898784-88-8[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Inferred Hazards Causes skin and serious eye irritation.[2]
Toxic by ingestion and/or skin absorption.[2][3]
Potential for respiratory system irritation.[2]
Environmental Hazard Assumed to be toxic to aquatic life.[4]

Key Scientific Considerations:

  • The Chlorinated Pyridine Moiety: The presence of a chlorine atom on the pyridine ring is the most significant factor for waste disposal. Halogenated organic compounds are specifically regulated and require high-temperature incineration for complete destruction.[5][6] During incomplete combustion or heating, chlorinated pyridines can decompose to form highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene.[2][3]

  • Ester Linkage & Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially in the presence of strong acids or bases, though the reaction with water alone is typically slow.[7] This reaction would yield pentanol and 2-chloroisonicotinic acid. A buildup of acidic byproducts could potentially corrode improper storage containers over time.

  • Regulatory Standing: This compound falls under the category of Halogenated Organic Compounds (HOCs). The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations for the disposal of HOCs, prohibiting their land disposal and mandating specific treatment technologies.[8][9]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in managing this waste stream is segregation. Combining halogenated and non-halogenated organic waste leads to cross-contamination, dramatically increasing disposal costs and regulatory complexity for your entire lab. All solvents and materials containing chlorine, bromine, iodine, or fluorine must be kept in a dedicated halogenated waste stream.[5][10]

Scientist's Note (Causality): Why is segregation so critical? The high-temperature incineration required for halogenated waste is a specialized process.[11] The furnace must be equipped with "scrubbers" that neutralize the acidic gases (like HCl) produced during combustion. Disposing of non-halogenated solvents in this manner is inefficient and unnecessarily expensive. Conversely, incinerating halogenated waste in a standard furnace can release corrosive acid gases and other pollutants into the atmosphere.[11]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for correctly segregating waste containing this compound.

start Waste Generated: This compound (Pure or in Solution) decision1 Is the substance mixed with any other waste streams (e.g., acids, bases, oxidizers)? start->decision1 decision2 Is the primary solvent non-halogenated (e.g., Acetone, Ethanol, Hexanes)? decision1->decision2 No process_stop STOP: Incompatible Mixture. Do NOT combine. Consult EHS Immediately. decision1->process_stop  Yes process_halogenated Collect in a dedicated, properly labeled HALOGENATED ORGANIC WASTE container. decision2->process_halogenated Yes or No (The solute dictates the stream) final_disposal Store in Satellite Accumulation Area. Arrange for pickup by EHS. process_halogenated->final_disposal

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures safety, compliance, and responsible chemical handling from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.[2]

Step 2: Waste Collection

All materials contaminated with this compound must be treated as hazardous waste.

  • Primary Container: Use a designated waste container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, that is clearly reserved for "Halogenated Organic Waste."[10]

  • Waste Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol, hexanes).[5] While the entire mixture will now be considered halogenated, this is a poor and expensive practice.

    • DO NOT mix with strong acids, bases, or oxidizing agents. Such mixing can cause dangerous reactions.[5]

    • DO NOT dispose of any amount down the drain. This is illegal and environmentally harmful.[12]

  • Solid Waste: Contaminated items such as gloves, weighing paper, or silica gel should be collected in a separate, clearly labeled solid halogenated waste container or a securely sealed bag placed inside the fume hood for disposal.

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. The label must be clear, accurate, and permanently affixed to the container.

  • Required Information:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Names: List all constituents, including solvents (e.g., "this compound, Dichloromethane"). Avoid abbreviations or formulas.

    • Approximate Percentages: Estimate the concentration of each component.

    • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Principal Investigator and Laboratory Information.

Step 4: Temporary Storage

Containers must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Location: Store the sealed container in a designated Satellite Accumulation Area (SAA), which is typically inside or near the fume hood where the waste was generated.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.

  • Container Cap: Keep the container securely capped at all times, except when adding waste.

Step 5: Final Disposal

The final disposal of hazardous chemical waste must be managed by trained professionals.

  • Contact EHS: Follow your institution's specific procedures to schedule a waste pickup with your EHS office or licensed hazardous waste contractor.[13]

  • Ultimate Destruction: This waste will be transported to a specialized facility for high-temperature incineration, which is the EPA-preferred treatment method for many halogenated organic compounds.[6]

Managing Spills and Decontamination

Accidents can happen, and a clear plan is essential.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to contain and absorb the liquid.

    • Carefully sweep the absorbed material into a designated bag or container.

    • Label the container as "Solid Halogenated Hazardous Waste" and dispose of it according to the protocol above.

  • Decontamination of Glassware:

    • Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, this first rinsate is contaminated and MUST be collected and added to your liquid halogenated organic waste container.

    • Repeat the rinse two more times (triple-rinse), collecting all rinsate as hazardous waste.[5]

    • After a thorough triple-rinse, the glassware can be washed normally.

Conclusion

The responsible disposal of this compound is dictated by its chemical nature as a halogenated organic compound. The core principles are unwavering: assess the hazards based on its structure, meticulously segregate it into a dedicated halogenated waste stream, label it accurately, and entrust its final destruction to certified professionals. By integrating these practices into your workflow, you uphold the highest standards of laboratory safety, environmental protection, and scientific integrity.

References

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Navigating the Unseen: A Guide to Safely Handling Pentyl 2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

The primary hazards associated with Pentyl 2-chloroisonicotinate can be inferred from similar chlorinated pyridines and pentyl esters. The chlorinated pyridine moiety suggests potential for skin, eye, and respiratory irritation. Substituted pyridines can be absorbed through the skin and may cause irritation. The pentyl ester component may introduce a degree of combustibility.[1][2]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on the toxicity profile of similar chlorinated pyridines.
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of chlorinated aromatic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.Chlorinated pyridines are known to be eye irritants.
Respiratory Irritation May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract.
Flammability Combustible liquid.Pentyl esters can be combustible.[1][2]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to mitigate a specific, inferred risk.

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most critical aspect of your personal protection. For chlorinated pyridines, standard nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact.[3][4]

  • Primary Recommendation: Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling pyridine and its derivatives.[3]

  • Alternative for Splash Protection: If only incidental contact is anticipated, a double layer of nitrile gloves may be considered, but gloves must be changed immediately upon any sign of contamination.

  • Glove Discipline: Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly, washing hands thoroughly after.

Eye and Face Protection: Shielding Against Splashes

Given the high likelihood of eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes.

  • Enhanced Protection: A face shield worn in conjunction with chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.

Body Protection: An Impermeable Barrier

A chemically resistant lab coat is essential to protect your skin from potential splashes.

  • Material: A lab coat made of a non-porous material such as polyethylene-coated polypropylene is preferable to standard cotton lab coats.

  • Best Practice: Ensure your lab coat is fully buttoned and the sleeves are tucked into your gloves to prevent any skin exposure.

Respiratory Protection: Guarding Your Airways

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control for respiratory protection.

  • Supplemental Protection: In the absence of adequate ventilation, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Operational Plan: From Benchtop to Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.

Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating aerosols prep->weigh Proceed to dissolve Dissolution - Slowly add solid to solvent - Keep container covered as much as possible weigh->dissolve Transfer to reaction Reaction - Conduct all steps within the fume hood - Maintain secondary containment dissolve->reaction Initiate cleanup Decontamination - Clean all surfaces with an appropriate solvent - Dispose of all contaminated materials as hazardous waste reaction->cleanup Upon completion

Caption: A step-by-step workflow for the safe handling of this compound.

Storage with Intention

Proper storage is critical to prevent accidental release and degradation of the compound.

  • Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2]

  • Container: Keep the container tightly sealed.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Response: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Procedures Flowchart

cluster_exposure Exposure Event cluster_spill Spill Event skin_contact Skin Contact - Immediately flush with copious amounts of water for at least 15 minutes - Remove contaminated clothing eye_contact Eye Contact - Immediately flush with water for at least 20 minutes, lifting eyelids - Seek immediate medical attention inhalation Inhalation - Move to fresh air - Seek medical attention ingestion Ingestion - Do NOT induce vomiting - Seek immediate medical attention small_spill Small Spill - Absorb with inert material (e.g., vermiculite, sand) - Place in a sealed container for disposal large_spill Large Spill - Evacuate the area - Alert safety personnel start Emergency start->skin_contact Exposure start->eye_contact Exposure start->inhalation Exposure start->ingestion Exposure start->small_spill Spill start->large_spill Spill

Caption: Immediate actions to take in case of an emergency involving this compound.

First Aid: Immediate Actions
  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, both solid and liquid, in a dedicated, clearly labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams.[8]

  • Container Management: Use high-density polyethylene containers for waste collection.[9] Ensure containers are kept closed and are stored in a designated hazardous waste accumulation area.

  • Disposal Protocol: Arrange for disposal through a licensed hazardous waste disposal company.[10] Chlorinated organic compounds often require high-temperature incineration for complete destruction.[11]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for discovery.

References

  • Synerzine. (2018, June 22).
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  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
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  • Flinn Scientific. (2016, January 28). Amyl Acetate (Pentyl Acetate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.